Product packaging for 2,6-Dimethoxytoluene(Cat. No.:CAS No. 5673-07-4)

2,6-Dimethoxytoluene

Cat. No.: B1360059
CAS No.: 5673-07-4
M. Wt: 152.19 g/mol
InChI Key: FPEUDBGJAVKAEE-UHFFFAOYSA-N
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Description

2,6-Dimethoxytoluene is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62674. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1360059 2,6-Dimethoxytoluene CAS No. 5673-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-2-methylbenzene
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InChI

InChI=1S/C9H12O2/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPEUDBGJAVKAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022230
Record name 2,6-Dimethoxytoluene
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Molecular Weight

152.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5673-07-4
Record name 2,6-Dimethoxytoluene
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Record name 2,6-DIMETHOXYTOLUENE
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxytoluene (CAS: 5673-07-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene, with the CAS number 5673-07-4, is an aromatic organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a toluene backbone with two methoxy groups at the 2 and 6 positions, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, as well as a review of its safety information and potential applications, particularly in the pharmaceutical sector.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 39-41 °C[4]
Boiling Point 222-224 °C[1]
Density 1.05 g/cm³ (predicted)
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents.[1]
Flash Point 97 °C (206.6 °F) - closed cup[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.

SpectroscopyDataReference(s)
¹H NMR (CDCl₃) δ (ppm): 6.95 (t, J=8.2 Hz, 1H), 6.55 (d, J=8.2 Hz, 2H), 3.85 (s, 6H), 2.25 (s, 3H)[5]
¹³C NMR (CDCl₃) δ (ppm): 158.5, 130.5, 124.0, 104.5, 56.0, 16.0[5]
IR (KBr Pellet) ν (cm⁻¹) 2998, 2954, 2834 (C-H stretch), 1605, 1585 (C=C aromatic stretch), 1475, 1255, 1100 (C-O stretch)[6]
Mass Spectrum (EI) m/z 152 (M⁺), 137, 122, 107, 91, 77[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound is the methylation of 2,6-dihydroxytoluene (also known as 2-methylresorcinol).[7]

Reaction:

G 2,6-Dihydroxytoluene 2,6-Dihydroxytoluene This compound This compound 2,6-Dihydroxytoluene->this compound  Dimethyl Sulfate (DMS) / K₂CO₃, Acetone, Reflux G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Crude this compound B Add minimal hot ethanol A->B C Cool to room temperature B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold ethanol E->F G Dry under vacuum F->G Pure this compound Pure this compound G->Pure this compound G Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Data Analysis Data Analysis Detection->Data Analysis

References

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of 2,6-dimethoxytoluene, a key organic intermediate. The information is presented to support laboratory research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Data

This compound, also known as 2-methyl-1,3-dimethoxybenzene, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [1][3]
Appearance White or colorless crystalline powder[3][4]
Melting Point 39-41 °C[1][4]
Boiling Point 222 °C[3]
Density 1.112 g/cm³[4]
Flash Point 97 °C (closed cup)[1]
Solubility Insoluble in water. Soluble in pentane, ethanol (EtOH), and aqueous methanol (MeOH).[4]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from the NIST/EPA Gas-Phase Infrared Database.

  • Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available and can be used to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available, which are essential for elucidating the detailed molecular structure.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like mineral oil.

  • Heating and Observation: The bath is heated slowly and steadily, with continuous stirring to ensure uniform temperature distribution. The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded.[7][8] For accurate results, the heating rate should be slow, around 1-2 °C per minute, near the expected melting point.[8]

Infrared (IR) Spectroscopy of a Solid Sample (Thin Solid Film Method)

This method is suitable for obtaining an IR spectrum of a solid organic compound.

  • Sample Preparation: Approximately 50 mg of this compound is dissolved in a few drops of a volatile solvent, such as methylene chloride or acetone, in a small beaker or vial.[9]

  • Film Deposition: A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[9]

  • Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is typically run first. Then, the IR spectrum of the sample is recorded.[9] The intensity of the absorption peaks can be adjusted by adding more solution to thicken the film or by diluting the original solution to thin it.[9]

¹H NMR Sample Preparation

Proper sample preparation is essential for obtaining high-resolution NMR spectra.

  • Sample Weighing: For a standard ¹H NMR spectrum of a small molecule like this compound, approximately 5-25 mg of the solid is required.[10]

  • Solvent Selection and Dissolution: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a small vial.[10] The use of a deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals.

  • Transfer and Filtration: The solution is then transferred to a clean, dry NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[11]

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount (e.g., ~30 mg) in 1-2 mL of a volatile organic solvent like acetone or dichloromethane.[12][13] The sample should be free of particulate matter.[12]

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.[12]

  • Separation: The vaporized sample is carried by an inert gas mobile phase (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.[12][14]

  • Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured, providing a mass spectrum that can be used for identification by comparing it to spectral libraries.[12]

Experimental Workflow: Purification of this compound

The following diagram illustrates a general workflow for the purification of this compound, incorporating common laboratory techniques.

Purification_Workflow Purification Workflow for this compound cluster_initial Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_final Final Product crude_product Crude this compound distillation Distillation (under reduced pressure) crude_product->distillation Primary Purification recrystallization Recrystallization (from pentane, EtOH, or aq. MeOH) crude_product->recrystallization Alternative/Further Purification sublimation Sublimation (in vacuo) crude_product->sublimation Alternative Purification mp_analysis Melting Point Analysis distillation->mp_analysis recrystallization->mp_analysis sublimation->mp_analysis gcms_analysis GC-MS Analysis mp_analysis->gcms_analysis Confirm Purity nmr_analysis NMR Spectroscopy gcms_analysis->nmr_analysis Structural Verification pure_product Pure this compound nmr_analysis->pure_product Final Confirmation

Caption: A general workflow for the purification and analysis of this compound.

References

Technical Guide: Physicochemical Properties of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides core data on 2,6-Dimethoxytoluene, a key organic chemical synthesis intermediate. The information is presented to support research and development activities.

Core Chemical Data

The fundamental physicochemical properties of this compound have been determined and are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

IdentifierValue
Molecular Formula C₉H₁₂O₂[1][2][3]
Molecular Weight 152.19 g/mol [3][4][5][6]
Exact Mass 152.1904[1][2]
CAS Number 5673-07-4[1][2][3]
Linear Formula CH₃C₆H₃(OCH₃)₂[5]

Chemical Structure and Composition

The molecular formula C₉H₁₂O₂ indicates the elemental composition of this compound, which is comprised of carbon, hydrogen, and oxygen atoms. The relationship between the constituent elements is visualized below.

C Carbon (C) Atom Count: 9 H Hydrogen (H) Atom Count: 12 O Oxygen (O) Atom Count: 2 C9H12O2 C9H12O2 C9H12O2->H C9H12O2->O

References

An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-methylbenzene, also known as 2,6-dimethoxytoluene, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its structural features: a benzene ring substituted with two electron-donating methoxy groups and a methyl group. These substituents influence the molecule's reactivity and potential biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of 1,3-dimethoxy-2-methylbenzene, along with a discussion of the potential biological activities of structurally related compounds.

Molecular Structure and Chemical Identity

The structure of 1,3-dimethoxy-2-methylbenzene consists of a central benzene ring with two methoxy (-OCH₃) groups at positions 1 and 3, and a methyl (-CH₃) group at position 2.

Chemical Structure:

Caption: Chemical structure of 1,3-dimethoxy-2-methylbenzene.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1,3-dimethoxy-2-methylbenzene
Synonyms This compound, 2-Methyl-1,3-dimethoxybenzene
CAS Number 5673-07-4[1][2]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
InChIKey FPEUDBGJAVKAEE-UHFFFAOYSA-N[1]
SMILES COc1cccc(OC)c1C[1]

Physicochemical Properties

The physical and chemical properties of 1,3-dimethoxy-2-methylbenzene are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid
Melting Point 39 °C[1]
Boiling Point 222 °CParchem
Density 1.112 g/cm³Parchem
Solubility Insoluble in waterParchem

Synthesis of 1,3-Dimethoxy-2-methylbenzene

A common and effective method for the synthesis of 1,3-dimethoxy-2-methylbenzene is the Williamson ether synthesis, starting from 2-methylresorcinol.[3][4][5] This reaction involves the deprotonation of the hydroxyl groups of 2-methylresorcinol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 2-Methylresorcinol intermediate Disodium 2-methylresorcinolate reactant1->intermediate Deprotonation reactant2 Base (e.g., NaOH) product 1,3-Dimethoxy-2-methylbenzene intermediate->product Methylation (SN2) reactant3 Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Williamson ether synthesis of 1,3-dimethoxy-2-methylbenzene.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Methylresorcinol

  • Sodium hydroxide (NaOH) or other suitable base

  • Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., acetone, DMF, or THF)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylresorcinol in the chosen anhydrous solvent.

  • Add a stoichiometric equivalent of a strong base (e.g., two equivalents of sodium hydroxide) to the solution to deprotonate the hydroxyl groups, forming the disodium 2-methylresorcinolate.

  • Methylation: To the resulting solution, add a slight excess (approximately 2.2 equivalents) of the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess methylating agent by adding a small amount of water or a dilute aqueous base.

  • Partition the mixture between water and an organic extraction solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,3-dimethoxy-2-methylbenzene by vacuum distillation or column chromatography on silica gel to yield the pure product.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1,3-dimethoxy-2-methylbenzene.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a structured format in search results

Note: While a ¹H NMR spectrum is available, the specific chemical shifts and multiplicities are not explicitly listed in the provided search results.[6]

Table 4: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available in search results

Table 5: Mass Spectrometry Data

m/zRelative IntensityAssignment
152M⁺ (Molecular Ion)[C₉H₁₂O₂]⁺
Other fragmentation data not detailed in search results

Note: The mass spectrum confirms the molecular weight of 152 g/mol .[7][8][9]

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Description
Specific peak data not available in search resultsC-H stretching (aromatic and aliphatic), C-O stretching (ether), C=C stretching (aromatic)

Note: A gas-phase IR spectrum is available from the NIST WebBook, which can be used for detailed analysis.[10]

Reactivity and Potential Applications in Drug Development

The electron-donating methoxy groups in 1,3-dimethoxy-2-methylbenzene activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to the methoxy groups. The methyl group also has a weak activating and ortho-, para-directing effect.

While direct studies on the biological activity of 1,3-dimethoxy-2-methylbenzene are limited, research on structurally related dimethoxytoluene and other dimethoxybenzene derivatives suggests potential for various pharmacological applications.

  • Antioxidant and Anti-inflammatory Activity: A benzenoid from Antrodia cinnamomea, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to mitigate psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway.[11][12] This suggests that the dimethoxy-methylbenzene scaffold may have anti-inflammatory potential.

  • Cytotoxic Activity: Stilbene derivatives containing a dimethoxy-styryl moiety have been investigated for their cytotoxicity and genotoxicity in cancer cell lines.[13] This indicates that the dimethoxybenzene core can be a component of molecules with anticancer properties.

Putative Signaling Pathway Involvement

Based on the anti-inflammatory activity of the structurally related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, a putative signaling pathway for 1,3-dimethoxy-2-methylbenzene could involve the modulation of key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response and are common targets for anti-inflammatory drug development.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor MAPK_Cascade MAPK Cascade (e.g., p38, JNK, ERK) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK Nucleus Nucleus MAPK_Cascade->Nucleus activates transcription factors IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Inflammatory_Genes transcription Compound 1,3-dimethoxy-2-methylbenzene (Putative) Compound->MAPK_Cascade inhibits (putative) Compound->IKK inhibits (putative)

References

An In-depth Technical Guide on the Solubility of 2,6-Dimethoxytoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethoxytoluene, a key intermediate in various organic synthesis pathways, particularly within the pharmaceutical industry. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the known qualitative solubility profile of this compound and presents detailed experimental protocols for the quantitative determination of its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1][2][3]
Molecular Weight 152.19 g/mol [1][3][4]
Appearance White to off-white crystalline solid[4]
Melting Point 39-41 °C[4]
Boiling Point 222 °C[5]
CAS Number 5673-07-4[2][3]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, its general solubility can be inferred from its chemical structure and from documented purification methods. As a substituted aromatic ether, it is expected to be largely insoluble in water but soluble in a range of organic solvents.[6] Purification procedures involving recrystallization from pentane, ethanol (EtOH), or aqueous methanol (MeOH) suggest its solubility in these solvent systems.[6]

Based on the principle of "like dissolves like," this compound, with its nonpolar aromatic ring and moderately polar methoxy groups, is anticipated to be soluble in solvents of similar polarity.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods must be employed. The following section details three widely accepted protocols for determining the solubility of a solid organic compound like this compound in various organic solvents.

The gravimetric method is a straightforward and reliable technique for determining solubility.[7][8][9] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, acetonitrile)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum desiccator

3.1.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for a few hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved microparticles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.

  • Drying and Weighing: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Once the solvent is removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[10][11]

3.2.1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the separation of this compound

  • Materials for saturated solution preparation (as in the gravimetric method)

  • Volumetric flasks and pipettes for dilutions

  • Mobile phase solvents

3.2.2. Procedure

  • Method Development: Develop a stable and reproducible HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Preparation: Withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter.

  • Dilution: Accurately dilute the filtered aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by taking the dilution factor into account:

    Solubility = Concentration from calibration curve x Dilution factor

This method is applicable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.[12][13][14]

3.3.1. Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Materials for saturated solution preparation (as in the gravimetric method)

  • Volumetric flasks and pipettes for dilutions

3.3.2. Procedure

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method.

  • Sample Preparation and Dilution: Withdraw a filtered aliquot of the saturated solution and dilute it accurately with the solvent to an absorbance value that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility using the dilution factor:

    Solubility = Concentration from calibration curve x Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method, which is the basis for the protocols described above.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_methods Quantification Methods cluster_results Results start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter_sample Filter supernatant (0.22 µm filter) settle->filter_sample quantify Quantify solute concentration filter_sample->quantify gravimetric Gravimetric: Evaporate solvent and weigh residue quantify->gravimetric hplc HPLC: Dilute and analyze against calibration curve quantify->hplc uv_vis UV-Vis: Dilute and measure absorbance against calibration curve quantify->uv_vis calculate Calculate solubility (e.g., g/100 mL) gravimetric->calculate hplc->calculate uv_vis->calculate end End calculate->end

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dimethoxytoluene, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants and details the experimental methodologies for their determination.

Physicochemical Data of this compound

This compound, also known as 2-methylresorcinol dimethyl ether, is an organic compound with the chemical formula C₉H₁₂O₂.[1][2] It presents as a white to colorless crystalline solid.[3] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in chemical synthesis.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Melting Point39-41 °C (lit.)[4][5]
Melting Point36.0 to 42.0 °C[3]
Boiling Point222 °C[3]

Experimental Protocols for Determination of Physical Properties

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds such as this compound.

2.1. Melting Point Determination using the Capillary Tube Method

The capillary tube method is a common and reliable technique for determining the melting point of a solid organic compound.[6] The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6]

Apparatus:

  • Melting point apparatus (e.g., MelTemp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6] Introduce a small amount of the powdered sample into the open end of a glass capillary tube.[7] The sample should be packed to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[7][8]

  • Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[7]

  • Heating and Observation: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting range.[9] For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.[9][10] A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.[9]

2.2. Boiling Point Determination using the Thiele Tube Method

For liquid compounds, or for solids that can be melted, the boiling point can be determined using a small-scale method such as the Thiele tube method.[11] This technique is advantageous as it requires a minimal amount of the sample.[11] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

  • Thiele tube

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.[14] If starting with solid this compound, it must first be melted.

  • Apparatus Assembly: Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11] Attach the test tube to a thermometer using a rubber band or thread.[13]

  • Heating: Immerse the thermometer and the attached test tube into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.[11] Gently heat the side arm of the Thiele tube.[13]

  • Observation and Measurement: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[11][13] At this point, remove the heat source and allow the apparatus to cool slowly.

  • Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13] It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]

Workflow Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of the melting and boiling points of this compound.

Melting_Point_Determination_Workflow start_end start_end process_step process_step decision_point decision_point io_step io_step start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample pack_capillary Pack Sample into Capillary Tube (1-2mm) prep_sample->pack_capillary place_in_apparatus Insert Capillary into Melting Point Apparatus pack_capillary->place_in_apparatus rapid_heat Rapidly Heat to Find Approximate MP place_in_apparatus->rapid_heat slow_heat Heat Slowly (1-2°C/min) rapid_heat->slow_heat observe_melting Observe Sample Through Viewfinder slow_heat->observe_melting record_t1 Record T1: First Liquid Drop observe_melting->record_t1 record_t2 Record T2: Fully Liquid record_t1->record_t2 end End record_t2->end

Caption: Workflow for Melting Point Determination.

Boiling_Point_Determination_Workflow start_end start_end process_step process_step decision_point decision_point io_step io_step start Start add_sample Add Liquid Sample to Fusion Tube start->add_sample insert_capillary Insert Inverted Capillary (Sealed End Up) add_sample->insert_capillary assemble_apparatus Attach Tube to Thermometer and Place in Thiele Tube insert_capillary->assemble_apparatus heat_apparatus Gently Heat Thiele Tube Arm assemble_apparatus->heat_apparatus observe_bubbles Observe for Rapid, Continuous Bubbles heat_apparatus->observe_bubbles observe_bubbles->heat_apparatus No remove_heat Remove Heat Source observe_bubbles->remove_heat Yes cool_and_observe Allow to Cool and Observe Liquid Entering Capillary remove_heat->cool_and_observe record_bp Record Temperature as Boiling Point cool_and_observe->record_bp end End record_bp->end

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene is a highly activated aromatic compound, primed for electrophilic aromatic substitution (EAS) reactions. The presence of two strongly electron-donating methoxy groups and a moderately activating methyl group makes the aromatic ring exceptionally nucleophilic. This guide provides a comprehensive overview of the core principles and practical applications of electrophilic aromatic substitution on this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and materials science.

The synergistic activating effects of the substituents in this compound not only accelerate the rate of substitution but also dictate a high degree of regioselectivity. The two methoxy groups at positions 2 and 6, along with the methyl group at position 1, are all ortho, para-directing. Consequently, electrophilic attack is overwhelmingly directed to the C4 position, which is para to the methyl group and ortho to both methoxy groups. Steric hindrance from the flanking methoxy groups generally disfavors substitution at the C3 and C5 positions.

Directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The introduction of a nitro group onto the this compound ring is a facile process due to the high electron density of the aromatic system.

Reaction Scheme:

G start This compound reagents HNO3, H2SO4 start->reagents product 4-Nitro-2,6-dimethoxytoluene reagents->product

Nitration of this compound.

Experimental Protocol:

A procedure adapted from the nitration of the similar 2-methoxy-m-tolualdehyde can be employed.[1]

  • Cooling: In a flask equipped with a magnetic stirrer, cool nitric acid (d 1.52) in a salt and ice bath.

  • Addition of Substrate: Slowly add this compound to the cooled nitric acid with continuous stirring.

  • Reaction: Maintain the reaction mixture in the cooling bath for 10 minutes.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated nitro-aldehyde product by filtration.

Quantitative Data:

ReactionReagentsProductYieldReference
NitrationHNO₃, H₂SO₄4-Nitro-2,6-dimethoxytolueneHigh (expected)Adapted from[1]
Halogenation

Halogenation of this compound with bromine or chlorine is expected to proceed rapidly, even in the absence of a Lewis acid catalyst, due to the highly activated nature of the ring.

Reaction Scheme:

G start This compound reagents Br2 or Cl2 start->reagents product 4-Halo-2,6-dimethoxytoluene reagents->product

Halogenation of this compound.

Experimental Protocol (General):

  • Dissolution: Dissolve this compound in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Addition of Halogen: Slowly add a solution of bromine or chlorine in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture until the reaction is complete, which can be monitored by the disappearance of the halogen color.

  • Work-up: Wash the reaction mixture with a solution of sodium thiosulfate to remove excess halogen, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Quantitative Data:

Specific yield and isomer distribution data for the halogenation of this compound are not available in the provided search results. However, high yields of the 4-halo product are anticipated.

ReactionReagentsProductYield
BrominationBr₂4-Bromo-2,6-dimethoxytolueneHigh (expected)
ChlorinationCl₂4-Chloro-2,6-dimethoxytolueneHigh (expected)
Friedel-Crafts Acylation

The introduction of an acyl group onto the this compound ring can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Friedel-Crafts Acylation.

Experimental Protocol (General):

  • Complex Formation: In a flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane. Cool the suspension in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride to the suspension to form the acylium ion complex.

  • Addition of Substrate: Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature until completion.

  • Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the acylated product.

Quantitative Data:

While specific quantitative data for this compound is not available, Friedel-Crafts acylation of highly activated systems generally proceeds in good to excellent yields.

ReactionReagentsProductYield
AcylationRCOCl, AlCl₃4-Acyl-2,6-dimethoxytolueneGood to Excellent (expected)
Friedel-Crafts Alkylation

Alkylation of this compound can be performed using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements.

Reaction Scheme:

Friedel-Crafts Alkylation.

Experimental Protocol (General):

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in an excess of this compound (which can also act as the solvent) and cool in an ice bath.

  • Addition of Alkyl Halide: Add the alkyl halide dropwise to the stirred mixture.

  • Reaction: Stir the reaction at a controlled temperature. The reaction is often exothermic.

  • Quenching and Work-up: Decompose the reaction mixture by adding ice and water. Separate the organic layer, wash with dilute acid, water, and brine.

  • Isolation: Dry the organic layer and purify the product by distillation or chromatography.

Quantitative Data:

Specific yields for the alkylation of this compound are not provided in the search results. Yields can be variable and depend on the specific alkylating agent and reaction conditions used.

ReactionReagentsProductYield
AlkylationR-X, AlCl₃4-Alkyl-2,6-dimethoxytolueneVariable (expected)
Formylation

The introduction of a formyl group (-CHO) onto the this compound ring can be accomplished through various named reactions, with the Duff reaction on a similar substrate being a notable example.

Reaction Scheme (Duff Reaction):

Duff Reaction for Formylation.

Experimental Protocol (Adapted from 2,6-Dimethoxyphenol): [2]

  • Preparation of Reagent: Prepare a solution of boric acid in glycerol and preheat it to 125 °C.

  • Addition of Substrates: Rapidly add a mixture of this compound and hexamethylenetetramine to the hot glyceroboric acid.

  • Heating: Quickly raise the temperature to 150-160 °C and maintain for 6-9 minutes.

  • Cooling and Hydrolysis: Rapidly cool the mixture to 110 °C and add a solution of sulfuric acid in water.

  • Work-up: Stir for one hour, cool, and filter to remove precipitated boric acid. The product can then be extracted from the filtrate.

Quantitative Data:

The Duff reaction on 2,6-dimethoxyphenol to produce syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) proceeds with a reported yield of 85-90%. A similar high yield would be expected for the formylation of this compound at the C4 position.[2]

ReactionMethodReagentsProductYieldReference
FormylationDuff ReactionHexamethylenetetramine, Glyceroboric acid, H₂SO₄4-Formyl-2,6-dimethoxytoluene85-90% (expected)Adapted from[2]

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the substituents. The methoxy and methyl groups are electron-donating, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization is most effective when the electrophile attacks the positions ortho or para to these groups.

G Start This compound + Electrophile (E+) Attack Electrophilic Attack on Aromatic Ring Start->Attack Intermediate_Ortho Arenium Ion (Attack at C3/C5) Attack->Intermediate_Ortho Intermediate_Para Arenium Ion (Attack at C4) Attack->Intermediate_Para Stabilization_Ortho Moderate Stabilization Intermediate_Ortho->Stabilization_Ortho Stabilization_Para High Stabilization (Resonance from both OMe groups) Intermediate_Para->Stabilization_Para Product_Ortho Minor Product (C3/C5 Substitution) Stabilization_Ortho->Product_Ortho Higher Energy Pathway Product_Para Major Product (C4 Substitution) Stabilization_Para->Product_Para Lower Energy Pathway

Energy pathway for regioselectivity.

Conclusion

This compound is a versatile substrate for a range of electrophilic aromatic substitution reactions. Its high reactivity and predictable regioselectivity, primarily directing substitution to the C4 position, make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and materials science fields. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this highly activated aromatic compound. Further investigation into specific reaction conditions and the quantification of product yields and isomer distributions for a broader range of electrophiles will continue to expand the synthetic utility of this compound.

References

The Chemical Reactivity Profile of 2,6-Dimethoxytoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene, a substituted aromatic ether, is a versatile building block in organic synthesis, finding significant application in the development of pharmaceuticals and other fine chemicals. Its unique electronic and steric properties, conferred by the two ortho-methoxy groups and the methyl substituent, dictate a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical transformations of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to support its application in research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[PubChem CID: 79755]
Molecular Weight 152.19 g/mol [PubChem CID: 79755]
Appearance White to off-white crystalline solid
Melting Point 38-41 °C
Boiling Point 210-212 °C
Solubility Soluble in common organic solvents like ethanol, ether, and chloroform. Insoluble in water.
CAS Number 5673-07-4[PubChem CID: 79755]

Spectroscopic Data Summary:

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~6.9-7.2 (m, 3H, Ar-H), 3.8 (s, 6H, 2 x -OCH₃), 2.1 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~158 (C-O), 128-130 (Ar-C), 105-110 (Ar-C), 55-56 (-OCH₃), ~10-12 (-CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H, alkyl), ~1600, 1470 (C=C, aromatic), ~1250, 1100 (C-O, ether)
Mass Spectrum (m/z) 152 (M⁺), 137, 121, 109

Core Reactivity Profile

The reactivity of this compound is predominantly governed by the strong electron-donating and ortho-, para- directing effects of the two methoxy groups. This high electron density makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The methyl group also contributes to this activation, albeit to a lesser extent.

Electrophilic Aromatic Substitution

Electrophilic attack is the most characteristic reaction of this compound. The positions para to the methoxy groups (positions 4 and the methyl-bearing carbon) are activated. However, the position between the two methoxy groups (position 3 and 5) is also highly activated and sterically accessible for many electrophiles.

Nitration of this compound proceeds readily to introduce a nitro group onto the aromatic ring. The primary product is typically 2,6-dimethoxy-3-nitrotoluene, with substitution occurring at the position between a methoxy and the methyl group.

Quantitative Data: Nitration of Substituted Toluene Derivatives

SubstrateNitrating AgentCatalystSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
TolueneHNO₃H₂SO₄-rt0.1o/p-NitrotolueneHigh[1]
TolueneN₂O₅-CH₂Cl₂-201o/p-NitrotolueneHigh[2]
2,6-DiisopropylanilineHNO₃H₂SO₄Toluene110-1154-52,6-Diisopropyl-4-nitroanilineHigh[3]

Experimental Protocol: Synthesis of 2,6-dimethoxy-3-nitrotoluene

  • Materials: this compound, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), diethyl ether, 10% sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 molar ratio relative to the substrate).

    • To this stirred, cold acid mixture, add this compound dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Nitration_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- DMT This compound Sigma_Complex Sigma Complex (Arenium ion) HSO4-->Sigma_Complex Deprotonation DMT->Sigma_Complex + NO₂⁺ Product 2,6-Dimethoxy-3-nitrotoluene Sigma_Complex->Product - H⁺

Caption: Mechanism of Nitration of this compound.

This compound undergoes halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution is expected to occur at the electron-rich positions of the ring.

Quantitative Data: Halogenation of Activated Arenes

SubstrateHalogenating AgentCatalyst/ConditionsSolventProductYield (%)Reference
1,4-DimethoxybenzeneNBS-CH₂Cl₂2,5-Dibromo-1,4-dimethoxybenzene86.5[4]
Acridinium PrecursorNCS--Monochlorinated product-[5]
Aromatic CompoundsNCS/NBS/NISNH₄NO₃ or FeCl₃AcetonitrileHalogenated aromatics-[6]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

  • Materials: this compound, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable solvent like acetonitrile), radical initiator (e.g., AIBN or benzoyl peroxide) for side-chain bromination, or an acid catalyst for ring bromination.

  • Procedure for Aromatic Bromination:

    • Dissolve this compound in a suitable solvent like acetic acid or acetonitrile in a round-bottom flask.

    • Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.

Halogenation_Workflow Start Start: this compound Dissolve Dissolve in Solvent (e.g., Acetonitrile) Start->Dissolve Add_NBS Add N-Bromosuccinimide (NBS) Dissolve->Add_NBS React Stir at Room Temperature (Monitor by TLC) Add_NBS->React Workup Aqueous Workup (Water, Extraction) React->Workup Wash Wash Organic Layer (Na₂S₂O₃, Brine) Workup->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purification (Chromatography/Recrystallization) Dry_Concentrate->Purify Product Halogenated Product Purify->Product

Caption: Experimental workflow for the bromination of this compound.

The highly activated ring of this compound is expected to undergo Friedel-Crafts acylation under mild conditions. The position of acylation will be influenced by both electronic and steric factors.

Quantitative Data: Friedel-Crafts Acylation of Aromatic Compounds

SubstrateAcylating AgentCatalystSolventProductYield (%)Reference
TolueneAcetyl ChlorideAlCl₃Dichloromethanep-MethylacetophenoneMajor product[7]
Anisole---p-MethoxyacetophenoneHigh[5]
p-XyleneAcetyl ChlorideAlCl₃-2,5-Dimethylacetophenone135.9 (crude)[8]

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

  • Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

    • After stirring for a short period, add a solution of this compound in dry DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. This compound is an excellent candidate for this reaction.

Quantitative Data: Vilsmeier-Haack Formylation

SubstrateReagentsSolventProductYield (%)Reference
Electron-rich arenePOCl₃, DMF-Aryl aldehyde-[9]
Aromatic acidsVilsmeier ReagentDioxaneAcid chlorides82-91[10]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, diethyl ether.

  • Procedure:

    • In a flask cooled in an ice bath, add POCl₃ to DMF dropwise with stirring to form the Vilsmeier reagent.

    • To this reagent, add this compound, and stir the mixture at room temperature or with gentle heating.

    • After the reaction is complete, pour the mixture into a solution of sodium acetate in water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aldehyde by column chromatography or distillation.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ DMT This compound Iminium_Salt Iminium Salt Intermediate DMT->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Product Iminium_Salt->Aldehyde Hydrolysis

References

The Enigmatic Presence of 2,6-Dimethoxytoluene in Floral Fragrances: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 2,6-dimethoxytoluene as a natural constituent of floral fragrances. While its isomer, 3,5-dimethoxytoluene, is a well-documented component of certain floral scents, particularly in roses, the natural occurrence of this compound is sparsely reported, presenting a compelling area for further research. This document provides a comprehensive overview of the available, albeit limited, information and outlines the necessary experimental and theoretical frameworks for its study.

Natural Occurrence and Quantitative Data

In contrast, its isomer, 3,5-dimethoxytoluene, is a significant contributor to the "tea" scent of many rose varieties. The table below summarizes the reported quantitative data for 3,5-dimethoxytoluene in selected rose species, which may serve as a reference point for future investigations into the prevalence of the 2,6-isomer. The presence and concentration of these compounds are highly dependent on the specific cultivar and analytical methods employed.

Flower SpeciesCultivar/VarietyCompoundConcentration/Relative AbundanceAnalytical MethodReference
Rosa chinensis'Funkuhr'3,5-DimethoxytolueneHigh contentHS-SPME-GCxGC-QTOFMS[1]
Rosa odorata3,5-DimethoxytolueneMain compoundSPME-GC-MS[2]
Rosa chinensis3,5-DimethoxytolueneMain compoundSPME-GC-MS[2]

Note: The absence of quantitative data for this compound highlights a significant knowledge gap and an opportunity for novel research in the field of floral scent chemistry.

Experimental Protocols for Analysis

The identification and quantification of this compound in floral fragrances can be achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile organic compounds (VOCs) from complex matrices like flower petals.

Detailed Methodology: HS-SPME-GC-MS Analysis of Floral Volatiles

This protocol is adapted from established methods for the analysis of rose volatiles and is suitable for the detection and quantification of dimethoxytoluene isomers.

1. Sample Preparation:

  • Collect fresh, fully opened flowers at their peak fragrance emission period (typically morning).

  • Carefully separate the petals and weigh a precise amount (e.g., 1.0 g) into a headspace vial (e.g., 20 mL).

  • Add a known concentration of an appropriate internal standard (e.g., toluene-d8, 1-bromodecane) to the vial for quantification purposes. The internal standard should be chosen based on its chemical similarity to the analyte and its absence in the natural sample.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.

  • Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250-280°C) and hold for a period to ensure elution of all compounds. This program should be optimized to achieve good separation of isomeric compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Operate in full scan mode for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification of target analytes. For this compound (C9H12O2, MW: 152.19), characteristic ions for SIM mode would be selected from its mass spectrum (e.g., m/z 152, 137, 121, 109).

4. Data Analysis and Quantification:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic chemical standard. The mass spectrum can also be compared against spectral libraries (e.g., NIST, Wiley).

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound in plants has not been elucidated. However, the well-characterized pathway for its isomer, 3,5-dimethoxytoluene, in roses provides a strong basis for a hypothetical pathway.

Established Biosynthetic Pathway of 3,5-Dimethoxytoluene in Rosa

In roses, 3,5-dimethoxytoluene is synthesized from orcinol (3,5-dihydroxytoluene) through a two-step methylation process catalyzed by Orcinol O-methyltransferases (OOMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Biosynthesis_3_5_DMT Orcinol Orcinol (3,5-dihydroxytoluene) OOMT1 OOMT Orcinol->OOMT1 Orcinol_MME Orcinol monomethyl ether (3-hydroxy-5-methoxytoluene) OOMT2 OOMT Orcinol_MME->OOMT2 DMT_3_5 3,5-Dimethoxytoluene SAM1 S-Adenosyl-L-methionine (SAM) SAM1->OOMT1 SAH1 S-Adenosyl-L-homocysteine (SAH) SAM2 S-Adenosyl-L-methionine (SAM) SAM2->OOMT2 SAH2 S-Adenosyl-L-homocysteine (SAH) OOMT1->Orcinol_MME OOMT1->SAH1 OOMT2->DMT_3_5 OOMT2->SAH2

Biosynthesis of 3,5-Dimethoxytoluene in Rosa.
Hypothetical Biosynthetic Pathway of this compound

Based on the pathway for the 3,5-isomer, a plausible hypothesis for the formation of this compound would involve the methylation of 2,6-dihydroxytoluene (orcinol isomer) by specific O-methyltransferases. The existence and substrate specificity of such OMTs in floral tissues remain to be discovered.

Hypothetical_Biosynthesis_2_6_DMT Dihydroxytoluene_2_6 2,6-Dihydroxytoluene (Hypothetical Precursor) OMT_X Hypothetical OMT-X Dihydroxytoluene_2_6->OMT_X Hydroxymethoxytoluene_2_6 2-Hydroxy-6-methoxytoluene (Hypothetical Intermediate) OMT_Y Hypothetical OMT-Y Hydroxymethoxytoluene_2_6->OMT_Y DMT_2_6 This compound SAM1 S-Adenosyl-L-methionine (SAM) SAM1->OMT_X SAH1 S-Adenosyl-L-homocysteine (SAH) SAM2 S-Adenosyl-L-methionine (SAM) SAM2->OMT_Y SAH2 S-Adenosyl-L-homocysteine (SAH) OMT_X->Hydroxymethoxytoluene_2_6 OMT_X->SAH1 OMT_Y->DMT_2_6 OMT_Y->SAH2

Hypothetical Biosynthesis of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound in floral fragrances, from sample collection to data analysis and biosynthetic pathway elucidation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_biosynthesis Biosynthetic Investigation Floral_Collection Floral Sample Collection (e.g., Rosa odorata) Petal_Isolation Petal Isolation and Weighing Floral_Collection->Petal_Isolation Internal_Standard Addition of Internal Standard Petal_Isolation->Internal_Standard HS_SPME HS-SPME of Volatiles Internal_Standard->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing and Compound Identification GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Pathway_Elucidation Pathway Elucidation Quantification->Pathway_Elucidation Transcriptomics Transcriptome Analysis of Petal Tissue Candidate_Genes Identification of Candidate O-methyltransferase Genes Transcriptomics->Candidate_Genes Enzyme_Assays Heterologous Expression and Enzyme Assays Candidate_Genes->Enzyme_Assays Enzyme_Assays->Pathway_Elucidation

Workflow for this compound Research.

Conclusion and Future Directions

The natural occurrence of this compound in floral fragrances represents a largely unexplored area of phytochemistry. While its presence in Rosa odorata has been noted, a lack of quantitative data and biosynthetic information hinders a complete understanding of its role and significance. The experimental protocols and hypothetical biosynthetic pathway outlined in this guide provide a robust framework for future research.

Key future research directions should include:

  • Targeted quantitative surveys: Analyzing a wide range of floral species, particularly different cultivars of Rosa, to determine the prevalence and concentration of this compound.

  • Biosynthetic gene discovery: Utilizing transcriptomic and genomic data from fragrant flowers to identify and characterize the specific O-methyltransferases responsible for the biosynthesis of this compound.

  • Bioactivity screening: Investigating the potential biological activities of this compound, which could have implications for the pharmaceutical and fragrance industries.

By addressing these research gaps, a clearer picture of the chemical ecology and biochemical origins of this enigmatic floral volatile can be achieved.

References

A Technical Guide to the Commercial Sourcing and Quality Verification of 2,6-Dimethoxytoluene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2,6-Dimethoxytoluene (CAS No. 5673-07-4), a key organic building block, for researchers, scientists, and professionals in drug development. It covers commercial availability, supplier specifications, purchasing workflows, and essential quality control protocols.

Introduction to this compound

This compound is an aromatic ether widely used as a versatile chemical intermediate and building block in organic synthesis.[1][2] Its chemical structure, featuring a toluene core with two methoxy groups, offers specific reactivity that is leveraged in the synthesis of complex molecules, including novel drug candidates.[2] The purity of this reagent is a critical factor for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations.[2]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 5673-07-4 [1][3][4][5]
Molecular Formula C₉H₁₂O₂ [4][6][7]
Molecular Weight 152.19 g/mol [4][6][7][8][9]
Appearance White to colorless crystalline powder or crystals [1][8][10]
Melting Point 38-41 °C [8][10][11]

| Typical Purity (Assay) | ≥98% (by Gas Chromatography) |[1][8][10] |

Commercial Suppliers and Purchasing

This compound is readily available from a variety of major chemical suppliers catering to research and bulk manufacturing needs. Purity levels are typically high, with most suppliers offering grades of 98% or greater.[1][10] Pricing is competitive and generally available upon request or by logging into an institutional account on the supplier's website.

Table 2: Overview of Commercial Suppliers

Supplier Example Product No. Purity Offered Typical Research Quantities
Sigma-Aldrich (Merck) D137200 98% 25 g
TCI America D2246 >98.0% (GC) 10 g
Alfa Aesar (Thermo Fisher) B22606 98% Research quantities
Fisher Scientific D224610G (Distributor for TCI) 98.0+% 10 g
Santa Cruz Biotechnology sc-226162 Research Grade Research quantities

| Chemical Directories | N/A | Varies (Industrial Grade+) | Bulk and research quantities |

Note: The listed product numbers and quantities are examples and may vary. Chemical directories like ChemicalBook and ECHEMI list numerous other manufacturers, often for bulk or industrial sourcing.[3][4]

A systematic approach is crucial when procuring chemical reagents to ensure quality and traceability. The following workflow outlines the standard process from identification of need to release for laboratory use.

G cluster_procurement Procurement & Verification Workflow A Identify Synthesis Requirement B Search Suppliers (e.g., Sigma, TCI, Alfa) A->B C Compare Purity, Availability & Price B->C D Review CoA & SDS for Specifications C->D E Place Purchase Order D->E F Receive & Log Shipment E->F G Perform Incoming Quality Control (QC) Test F->G H Approve & Release for Use G->H

A typical workflow for procuring and verifying a chemical reagent.

Interpreting Supplier Documentation

Before purchase and upon receipt, two documents are critical for review: the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

  • Certificate of Analysis (CoA): This document provides lot-specific quality control results. It is essential for confirming that the material meets the required specifications for an experiment. For example, a CoA from Alfa Aesar for a specific lot of this compound showed a purity of 99.9% by GC, exceeding the listed 98%.[10]

Table 3: Example Data from a Certificate of Analysis

Analysis Specification Result
Appearance White, crystalline powder Conforms[10]
Melting Point 38 – 40°C Conforms[10]

| Assay (by GC) | ≥98.0% | 99.9%[10] |

  • Safety Data Sheet (SDS): This document details the hazards, handling precautions, and emergency procedures associated with the chemical. For this compound, the SDS indicates it is a warning-level hazard that can cause skin, eye, and respiratory irritation (H315, H319, H335).[8][11][12] Recommended personal protective equipment (PPE) includes gloves, eye shields, and a suitable dust mask.[8][11]

Experimental Protocols: Quality Control

While suppliers provide a CoA, it is standard practice in many research and GxP environments to perform an in-house quality control check to verify the identity and purity of the received material. Gas Chromatography (GC) is the industry-standard method for assaying the purity of volatile compounds like this compound.[1][10]

Protocol: Purity Verification by Gas Chromatography with Flame Ionization Detector (GC-FID)

Objective: To confirm that the purity of a commercially supplied lot of this compound meets or exceeds the specification (e.g., ≥98%).

Materials:

  • This compound (sample)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Class A volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with septa caps

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Standard capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a ~2 mg/mL stock solution.

    • Transfer an aliquot of the solution into a GC vial for analysis.

  • Instrument Setup (Example Conditions):

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Acquire the chromatogram for the full duration of the oven program.

  • Data Interpretation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • The result should be compared against the supplier's CoA and the internal specification.

G cluster_qc GC Purity Verification Workflow A Prepare Sample Solution (~2 mg/mL) B Configure GC-FID Instrument Method A->B C Inject Sample B->C D Acquire Chromatogram C->D E Integrate All Peaks D->E F Calculate Purity (Area %) E->F G Compare Result to Specification (≥98%) F->G

Workflow for the quality control analysis of this compound.

Application in Synthesis: A Logical Relationship

As a foundational building block, this compound serves as a starting point for multi-step synthetic pathways. Its structure can be strategically modified through various organic reactions to build more complex molecular architectures.

G cluster_synthesis Hypothetical Synthetic Pathway Start This compound (Starting Material) Reaction1 Reaction: Electrophilic Aromatic Substitution (e.g., Bromination) Start->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2 Reaction: Cross-Coupling (e.g., Suzuki, Buchwald) Intermediate->Reaction2 Product Complex Target Molecule (e.g., API Precursor) Reaction2->Product

Role of this compound as a precursor in a synthetic route.

References

A Comprehensive Technical Guide to 2,6-Dimethoxytoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2,6-dimethoxytoluene, a versatile chemical intermediate utilized in various organic synthesis applications, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, comprehensive safety data, and detailed experimental protocols for its synthesis and purification, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-methyl-1,3-dimethoxybenzene, is a crystalline solid. Its properties make it a stable and predictable reactant in various chemical transformations.

PropertyValueSource
Molecular Formula C₉H₁₂O₂--INVALID-LINK--
Molecular Weight 152.19 g/mol --INVALID-LINK--
CAS Number 5673-07-4--INVALID-LINK--
Appearance White to brownish crystalline solid--INVALID-LINK--
Melting Point 39-41 °C--INVALID-LINK--
Boiling Point 222 °C at 760 mmHg--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of this compound.

SpectroscopyDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10 (t, J=8.3 Hz, 1H), 6.58 (d, J=8.3 Hz, 2H), 3.84 (s, 6H), 2.19 (s, 3H)--INVALID-LINK--
¹³C NMR Not explicitly found in searches, but expected peaks would correspond to the aromatic carbons, methoxy carbons, and the methyl carbon.
Infrared (IR) Spectrum Major peaks indicative of C-H (aromatic and aliphatic), C-O (ether), and C=C (aromatic) bonds.--INVALID-LINK--
Mass Spectrum (GC-MS) Molecular ion peak (M+) at m/z 152, with fragmentation patterns corresponding to the loss of methyl and methoxy groups.--INVALID-LINK--

Safety Data Sheet (SDS) Summary

The following tables summarize the critical safety information for this compound, compiled from various safety data sheets.

Hazard Identification
Hazard StatementGHS ClassificationPrecautionary Statements
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
Extinguishing MediaSpecial HazardsProtective Equipment
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Carbon oxidesWear self-contained breathing apparatus for firefighting if necessary.
Handling and Storage
HandlingStorage
Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Keep container tightly closed in a dry and well-ventilated place.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound from 2-Methylresorcinol

This protocol describes the methylation of 2-methylresorcinol (also known as 2,6-dihydroxytoluene) using dimethyl sulfate. A similar procedure is effective for the methylation of 2-nitroresorcinol.[1]

Materials:

  • 2-Methylresorcinol

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylresorcinol (1 equivalent) in acetone.

  • Add potassium carbonate (5 equivalents) to the solution.

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Add dimethyl sulfate (3 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup 2-Methylresorcinol 2-Methylresorcinol Reflux Reflux 2-Methylresorcinol->Reflux Acetone Acetone Acetone->Reflux K2CO3 K2CO3 K2CO3->Reflux Dimethyl_Sulfate Dimethyl_Sulfate Dimethyl_Sulfate->Reflux Solvent_Removal Solvent_Removal Reflux->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Crude_Product Crude_Product Drying->Crude_Product

Synthesis workflow for this compound.
Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound.

Materials:

  • Crude this compound

  • Methanol

  • Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Slowly add hot water to the hot methanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot methanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold methanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Recrystallization_Workflow Crude_Product Crude_Product Dissolution Dissolution Crude_Product->Dissolution Hot Methanol Hot_Filtration Hot_Filtration Dissolution->Hot_Filtration Optional Crystallization Crystallization Dissolution->Crystallization Add Hot Water & Cool Slowly Hot_Filtration->Crystallization Isolation Isolation Crystallization->Isolation Vacuum Filtration Drying Drying Isolation->Drying Wash with cold solvent Pure_Crystals Pure_Crystals Drying->Pure_Crystals

Purification workflow via recrystallization.

Applications in Drug Development

Drug_Development_Logic DMT This compound Functionalization Further Chemical Modification DMT->Functionalization Intermediate Advanced Intermediate Functionalization->Intermediate Final_API Active Pharmaceutical Ingredient (API) Intermediate->Final_API Drug_Product Final Drug Product Final_API->Drug_Product

Role of this compound in drug development.

References

2,6-Dimethoxytoluene: A Review of Available Toxicological Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 2,6-Dimethoxytoluene have not been thoroughly investigated. The information presented in this document is based on the limited data available from material safety data sheets (MSDS) and chemical supplier information. Much of the hazard classification is derived from Quantitative Structure-Activity Relationship (QSAR) modeling rather than extensive experimental studies.

Core Toxicological Profile

This compound (CAS No. 5673-07-4) is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] To date, comprehensive studies detailing acute and chronic toxicity, carcinogenicity, genotoxicity, or reproductive toxicity in mammalian systems are not publicly available.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized with the following hazard statements[3]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The signal word associated with this chemical is "Warning".[1] Precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves and eye/face protection.[1]

Quantitative Toxicological Data

A thorough search of publicly available literature and databases did not yield quantitative toxicological data from experimental studies on this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for relevant exposure routes in mammals.

One study reported an aquatic toxicity value:

  • LC50 (96 hours) for Pimephales promelas (fathead minnow): 20.2 mg/L[2]

This information is relevant for environmental risk assessment but does not directly inform human health toxicology.

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the public domain, as extensive testing has not been reported. Standardized guidelines for toxicity testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD), would be the basis for any future studies.[4] These would include, but not be limited to:

  • Acute Oral Toxicity: OECD Test Guideline 401

  • Skin Irritation/Corrosion: OECD Test Guideline 404

  • Eye Irritation/Corrosion: OECD Test Guideline 405

  • Genotoxicity (e.g., Ames test): OECD Test Guideline 471

Signaling Pathways

There is no available information on the specific signaling pathways that may be affected by this compound.

Logical Relationship of Hazard Assessment

The following diagram illustrates the logical flow of the limited hazard assessment for this compound based on available data.

Hazard_Assessment_Flow Substance This compound QSAR QSAR Modeling and Limited Data Substance->QSAR Hazard_ID Hazard Identification QSAR->Hazard_ID Classification GHS Classification Hazard_ID->Classification Data_Gap Significant Data Gaps (No experimental LD50, NOAEL, pathway data) Hazard_ID->Data_Gap Precautionary Precautionary Statements Classification->Precautionary

Caption: Logical flow of hazard assessment for this compound.

Conclusion

The current toxicological profile of this compound is incomplete. The available information, primarily from MSDS and based on computational models, indicates potential for irritant effects on the skin, eyes, and respiratory system. There is a significant lack of empirical data regarding its systemic toxicity, genotoxicity, carcinogenicity, and effects on signaling pathways. Therefore, this substance should be handled with caution in a research and development setting, adhering to all recommended safety precautions, until more comprehensive toxicological studies are conducted.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of 2,6-Dimethoxytoluene (CAS No. 5673-07-4), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is crucial to understand its potential risks before handling. The Globally Harmonized System (GHS) classification is as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [1][2]
Appearance White to light yellow or brownish crystalline solid.[3]
Melting Point 39-41 °C[3][4][5]
Boiling Point 97-99 °C at 15 Torr[3]
Flash Point 97 °C (206.6 °F) - closed cup[4]
Density 0.99 g/cm³[3]
Solubility Insoluble in water.[3][5] Soluble in organic solvents like ethanol and ether.[6]

Safe Handling Protocols

Adherence to strict laboratory protocols is mandatory when working with this compound to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Local exhaust ventilation should be used to control the dispersion of dust and vapors.

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of properly after handling.
Body Protection A lab coat must be worn and kept buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[4]
Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid in a Tared Container C->D Begin Handling E Transfer to Reaction Vessel D->E F Add Solvents and Reagents E->F G Conduct Experiment F->G H Decontaminate Glassware and Surfaces G->H I Segregate and Label Waste H->I J Dispose of Waste via Licensed Contractor I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

A logical workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[3] Keep the container tightly closed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Store separately from these substances to prevent potentially vigorous reactions.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response

The following flowchart outlines the decision-making process for handling a spill of this compound.

Spill_Response A Spill Occurs B Alert personnel and evacuate the immediate area A->B C Is the spill large or small? B->C D Contact EH&S immediately. Restrict access to the area. C->D Large E Ensure proper PPE is worn C->E Small F Control sources of ignition E->F G Carefully sweep up the solid material. Avoid creating dust. F->G H Place in a labeled, sealed container for hazardous waste disposal. G->H I Decontaminate the spill area with a suitable solvent and then soap and water. H->I J Dispose of all cleanup materials as hazardous waste. I->J K Report the incident to the lab supervisor. J->K

A decision-making flowchart for handling a this compound spill.
First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, contaminated labware (e.g., gloves, pipette tips), and cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash. The recommended method of disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1][3] All disposal must be conducted through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[1][3] Contaminated packaging should be disposed of as unused product.[1]

By adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks and ensuring a secure laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethoxytoluene from 2-Methylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxytoluene, also known as 2-methyl-1,3-dimethoxybenzene, is a valuable organic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, derived from the methylation of 2-methylresorcinol, provides a key building block for more complex molecules. The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This process involves the O-methylation of the two hydroxyl groups of 2-methylresorcinol.

This document provides a detailed protocol for the synthesis of this compound from 2-methylresorcinol using dimethyl sulfate as the methylating agent in the presence of a base. The protocol is based on established procedures for the methylation of analogous phenolic compounds.[3][4]

Reaction Principle

The synthesis proceeds via a Williamson ether synthesis mechanism.[1] In this SN2 reaction, the phenolic hydroxyl groups of 2-methylresorcinol are deprotonated by a strong base, typically sodium hydroxide, to form a more nucleophilic phenoxide dianion. This dianion then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group and forming the dimethoxy ether product.

Experimental Protocol

Materials and Equipment
  • 2-Methylresorcinol (C₇H₈O₂, MW: 124.14 g/mol )

  • Dimethyl sulfate (DMS, (CH₃)₂SO₄, MW: 126.13 g/mol ) - Caution: Highly toxic and carcinogenic.

  • Sodium hydroxide (NaOH, MW: 40.00 g/mol )

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or recrystallization

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylresorcinol in a 10% aqueous solution of sodium hydroxide. Use a sufficient amount of the NaOH solution to ensure complete dissolution and deprotonation of both hydroxyl groups.

  • Addition of Methylating Agent: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate dropwise to the stirred solution using a dropping funnel. An excess of dimethyl sulfate is typically used to ensure complete methylation.[4] The addition should be controlled to maintain the reaction temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cautiously quench the reaction mixture by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and destroy excess dimethyl sulfate. Caution: This may be exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as pentane, ethanol, or aqueous methanol.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point: The reported melting point of this compound is 39-41 °C.

  • Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the product.

Quantitative Data Summary

ParameterValue/DescriptionNotes
Reactants
2-Methylresorcinol1.0 equivalentStarting material
Dimethyl sulfate2.2 - 2.5 equivalentsMethylating agent. Excess ensures complete reaction.
Sodium hydroxide2.2 - 2.5 equivalentsBase for deprotonation.
Reaction Conditions
Solvent10% Aqueous NaOHActs as both solvent and base.
Temperature0-25 °C (addition), Room temp. (reaction)Controlled to manage exothermicity.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Product
This compoundC₉H₁₂O₂
Molecular Weight152.19 g/mol
Melting Point39-41 °C
Purification
MethodVacuum distillation or Recrystallization[5]
Recrystallization SolventsPentane, Ethanol, or aqueous Methanol[5]

Experimental Workflow Diagram

SynthesisWorkflow A Dissolve 2-Methylresorcinol in 10% aq. NaOH B Cool to 0-5 °C A->B C Slowly add Dimethyl Sulfate B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with NaHCO₃ solution D->E F Extract with Diethyl Ether E->F G Wash with H₂O and Brine F->G H Dry over MgSO₄ G->H I Evaporate Solvent H->I J Purify by Distillation or Recrystallization I->J K This compound (Pure Product) J->K

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Methylresorcinol 2-Methylresorcinol NaOH NaOH PhenoxideDianion 2-Methylresorcinate Dianion NaOH->PhenoxideDianion DimethylSulfate Dimethyl Sulfate Product This compound DimethylSulfate->Product PhenoxideDianion->Product SN2 Attack Byproduct Na₂SO₄ + H₂O

Caption: Logical relationship of reactants to products in the synthesis.

References

Laboratory Scale Synthesis of 2,6-Dimethoxytoluene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-dimethoxytoluene, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the preparation of 2,6-dihydroxytoluene (2-methylresorcinol) from 2,6-diaminotoluene, followed by the methylation of the resulting diol to yield the target compound. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction conditions, work-up, and purification. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to illustrate the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of various organic molecules, finding applications in the pharmaceutical and specialty chemical industries. Its structure, featuring a toluene core with two methoxy groups at the 2 and 6 positions, provides a unique platform for further chemical modifications. This protocol details a reliable method for its preparation on a laboratory scale.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Diazotization and Hydrolysis: 2,6-Diaminotoluene is converted to a diazonium salt, which is subsequently hydrolyzed to form 2,6-dihydroxytoluene.

  • Williamson Ether Synthesis: The hydroxyl groups of 2,6-dihydroxytoluene are methylated using dimethyl sulfate in the presence of a base to afford this compound.

Experimental Protocols

Part 1: Synthesis of 2,6-Dihydroxytoluene

This procedure is adapted from established methods for the synthesis of dihydroxytoluenes from diaminotoluenes.[1][2]

Materials and Equipment:

  • 2,6-Diaminotoluene

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask (500 mL)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,6-diaminotoluene in deionized water.

  • Carefully add concentrated sulfuric acid to adjust the pH of the solution to between 1 and 3.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0 °C. Continue stirring for 1-3 hours.

  • After the initial reaction, remove the ice bath and heat the mixture to 40-80 °C for 3-6 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield crude 2,6-dihydroxytoluene.

Part 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol utilizes the principles of the Williamson ether synthesis for the methylation of phenols.[3][4][5]

Materials and Equipment:

  • 2,6-Dihydroxytoluene (from Part 1)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add the crude 2,6-dihydroxytoluene and anhydrous potassium carbonate to acetone.

  • Stir the suspension vigorously.

  • From the dropping funnel, add dimethyl sulfate dropwise to the stirring suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution on a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like pentane or ethanol.[6]

Data Presentation

ParameterStep 1: Synthesis of 2,6-DihydroxytolueneStep 2: Synthesis of this compound
Starting Material 2,6-Diaminotoluene2,6-Dihydroxytoluene
Reagents Sulfuric acid, Sodium nitriteDimethyl sulfate, Potassium carbonate
Solvent Water, Ethyl acetateAcetone, Diethyl ether
Reaction Temperature 0 °C, then 40-80 °CReflux
Reaction Time 1-3 hours at 0°C, 3-6 hours at 40-80°C4-6 hours
Product 2,6-DihydroxytolueneThis compound
Typical Yield Varies depending on scale and conditionsVaries depending on scale and conditions
Purity Crude, for subsequent stepPurified by distillation/recrystallization

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,6-Dihydroxytoluene cluster_step2 Step 2: Synthesis of this compound A 2,6-Diaminotoluene in Acidic Solution B Diazotization (NaNO₂, 0°C) A->B 1-3h C Hydrolysis (40-80°C) B->C 3-6h D Extraction & Evaporation C->D E Crude 2,6-Dihydroxytoluene D->E F Crude 2,6-Dihydroxytoluene + K₂CO₃ in Acetone E->F Proceed to next step G Methylation ((CH₃)₂SO₄, Reflux) F->G 4-6h H Work-up & Extraction G->H I Purification (Distillation/Recrystallization) H->I J Pure this compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium nitrite is a strong oxidizing agent.

  • Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme caution and avoid inhalation or contact with skin.

  • Perform all operations involving volatile organic solvents away from ignition sources.

This protocol provides a comprehensive guide for the laboratory synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize reaction conditions based on their specific experimental setup and scale.

References

purification of 2,6-Dimethoxytoluene by recrystallization from pentane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Purification of 2,6-Dimethoxytoluene by Recrystallization from Pentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of this compound via recrystallization from pentane. This method is effective for removing impurities commonly found in synthetic preparations of this compound, yielding a product of high purity suitable for use in research, and pharmaceutical development. The protocol herein describes the procedural steps for dissolution, crystallization, and isolation of the purified compound.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1][2][3] The purity of this reagent is critical for the success of subsequent synthetic transformations, as impurities can lead to side reactions, reduced yields, and compromised final product quality. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4][5] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4]

Pentane, a nonpolar solvent, has been identified as a suitable medium for the recrystallization of this compound.[1] This document outlines a comprehensive protocol for this purification technique, intended to guide researchers in obtaining high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5673-07-4[1][6]
Molecular Formula C9H12O2[6][7]
Molecular Weight 152.19 g/mol [6]
Appearance White to off-white crystalline solid[2]
Melting Point 39-41 °C[1][2][3]
Solubility Insoluble in water.[1] Soluble in pentane, ethanol, and methanol.[1]

Experimental Protocol

This protocol details the materials, reagents, and procedural steps for the purification of this compound by recrystallization from pentane.

Materials and Reagents
  • Crude this compound

  • Pentane (reagent grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of pentane (e.g., 20-30 mL) to the flask.

    • Gently warm the mixture in a water bath on a hot plate to approximately 30-35 °C. The boiling point of pentane is 36 °C, so careful temperature control is necessary to avoid excessive evaporation.

    • Continue adding pentane portion-wise while stirring until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute mass).

    • Briefly reheat the mixture with stirring for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional):

    • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a fluted filter paper with hot pentane vapor to prevent premature crystallization in the funnel.

    • Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Ensure the filter paper is properly seated and wetted with a small amount of cold pentane before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold pentane to remove any residual soluble impurities from the mother liquor. It is advisable to break the vacuum before adding the cold solvent and then reapply it.

  • Drying:

    • Allow the crystals to air-dry on the funnel by drawing air through them for a few minutes.

    • For complete drying, transfer the crystals to a watch glass or a drying dish and place them in a desiccator under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound by recrystallization from pentane. Note: The values presented are estimations based on general recrystallization principles and may vary depending on the initial purity of the crude material and the precise experimental conditions.

ParameterCrude this compoundPurified this compound
Appearance Off-white to yellowish solidWhite crystalline solid
Initial Purity (e.g., by GC/HPLC) ~95%>99%
Mass 5.0 g~4.0 g
Yield -~80%
Melting Point 37-40 °C39-41 °C
Solvent Volume (Pentane) -~30-40 mL

Visualization of the Experimental Workflow

Recrystallization_Workflow start Start dissolution 1. Dissolution Crude 2,6-DMT in hot pentane start->dissolution decolorization 2. Decolorization (Optional) Add activated charcoal dissolution->decolorization hot_filtration 3. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration If insoluble impurities present crystallization 4. Crystallization Slow cooling to room temp, then ice bath dissolution->crystallization If no insoluble impurities decolorization->hot_filtration If colored decolorization->crystallization If not colored hot_filtration->crystallization impurities_removed Insoluble Impurities (e.g., charcoal) hot_filtration->impurities_removed isolation 5. Isolation Vacuum filtration crystallization->isolation washing 6. Washing Wash crystals with ice-cold pentane isolation->washing mother_liquor Mother Liquor (Soluble Impurities) isolation->mother_liquor drying 7. Drying Air-dry and/or vacuum desiccate washing->drying end End Pure 2,6-DMT drying->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot pentane, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. If these methods fail, a portion of the solvent can be evaporated to increase the concentration of the solute.

  • Low Recovery: A low yield of purified product can result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled in an ice bath before filtration.

Conclusion

Recrystallization from pentane is an effective and straightforward method for the purification of this compound. The protocol described in this application note provides a reliable procedure for obtaining a high-purity product, which is essential for its application in research and development within the pharmaceutical and chemical industries. Adherence to the outlined steps and troubleshooting guidelines will enable researchers to consistently achieve high-quality results.

References

vacuum sublimation conditions for 2,6-Dimethoxytoluene purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2,6-Dimethoxytoluene via Vacuum Sublimation

Introduction

This compound is a crucial intermediate in organic synthesis. Its purity is paramount for the successful synthesis of complex molecules in pharmaceutical and materials science research. Vacuum sublimation is a highly effective technique for the purification of volatile solids like this compound, as it relies on the direct phase transition from solid to gas, leaving non-volatile impurities behind. This method is particularly advantageous for small-scale purifications due to minimal product loss and the absence of solvents.[1][2] This application note provides a detailed protocol for the purification of this compound using vacuum sublimation.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[3][4]
Molecular Weight152.19 g/mol [3][4]
AppearanceLight yellow to brownish crystalline solid[1]
Melting Point39-41 °C[1]
Boiling Point222 °C[5]
SolubilityInsoluble in water[1]

Experimental Protocol: Vacuum Sublimation of this compound

This protocol outlines the step-by-step procedure for the purification of this compound using a standard laboratory vacuum sublimation apparatus.

Materials and Equipment:

  • Crude this compound

  • Sublimation apparatus (including sublimator base and cold finger)

  • Vacuum pump with thick-walled tubing

  • Heating mantle or oil bath

  • Temperature controller and thermometer

  • Source of coolant (e.g., circulating water bath or ice water)

  • Spatula

  • Grease for ground glass joints

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation of the Sample: Ensure the crude this compound is dry. If necessary, dry the sample under vacuum prior to sublimation to prevent condensation issues.[6] Place the crude solid in the bottom of the sublimation apparatus.[6]

  • Assembly of the Apparatus:

    • Lightly grease the ground glass joint of the sublimation apparatus to ensure a good vacuum seal.[6]

    • Insert the cold finger into the sublimator base.

  • Initiating the Sublimation:

    • Connect the sublimation apparatus to a vacuum source using thick-walled tubing.[6]

    • Gradually apply the vacuum. A hissing sound indicates a leak which must be addressed.[6]

    • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.[6] It is crucial to apply the vacuum before cooling to prevent atmospheric moisture from condensing on the cold finger.[6]

  • Heating and Sublimation:

    • Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath.[7]

    • The temperature should be carefully controlled and kept below the melting point of this compound (39-41 °C). A good starting point is to slowly increase the temperature until the first crystals of purified product are observed depositing on the cold finger.[8]

    • Continue heating until a sufficient amount of sublimate has collected on the cold finger.

    • Turn off the heat and allow the apparatus to cool to room temperature.[6]

    • It is critical to cool the apparatus completely before venting to prevent the sublimed crystals from falling off the cold finger.

    • Stop the flow of coolant to the cold finger.[6]

    • Carefully and slowly vent the apparatus to atmospheric pressure.[6] An abrupt change in pressure can dislodge the purified crystals.[6]

  • Collection of the Purified Product:

    • Carefully remove the cold finger from the sublimation apparatus.

    • Scrape the purified crystals of this compound from the cold finger onto a clean, dry surface using a spatula.[7][8]

Experimental Workflow

Vacuum_Sublimation_Workflow A Prepare Crude Sample (Ensure Dryness) B Assemble Sublimation Apparatus (Grease Joints) A->B C Apply Vacuum B->C D Circulate Coolant in Cold Finger C->D E Gently Heat Sample (Below Melting Point) D->E F Sublimate Collects on Cold Finger E->F G Cool Apparatus to Room Temperature F->G H Vent Apparatus to Atmospheric Pressure G->H I Collect Purified Crystals H->I

Caption: Workflow for the purification of this compound by vacuum sublimation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and gloves.

  • Handle this compound with care as it may cause skin and eye irritation, and respiratory irritation.[3]

  • Never heat a sealed vessel to avoid the risk of explosion.[7]

  • Be cautious when working with vacuum lines and glassware under vacuum.

By following this detailed protocol, researchers can effectively purify this compound to a high degree, ensuring the quality of their starting materials for subsequent synthetic applications.

References

Application Note: 2,6-Dimethoxytoluene as an Internal Standard for Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. The accuracy of qNMR relies on the use of a stable and reliable internal standard. An ideal internal standard should possess signals in the ¹H NMR spectrum that are sharp, well-resolved, and do not overlap with analyte signals. It should also be chemically inert, non-volatile, and have a known high purity.

This application note details the use of 2,6-dimethoxytoluene as an effective internal standard for qNMR analysis. Its distinct singlet signals for the methoxy and methyl protons in regions of the ¹H NMR spectrum that are often devoid of analyte signals make it a valuable tool for researchers, scientists, and drug development professionals.

Advantages of this compound as a qNMR Internal Standard

This compound offers several key advantages as an internal standard in qNMR spectroscopy:

  • Simplified ¹H NMR Spectrum: It exhibits two sharp singlet signals corresponding to the two methoxy groups and the methyl group, simplifying integration and reducing the chance of signal overlap.

  • Chemical Shift Placement: The signals for the methoxy and methyl protons typically appear in regions of the spectrum (around 3.7 ppm and 2.1 ppm, respectively) where many common analytes, particularly in the aromatic and aliphatic regions, do not have resonances.

  • High Purity and Stability: this compound is commercially available in high purity and is a stable, non-volatile crystalline solid, which allows for accurate weighing.[1]

  • Good Solubility: It is soluble in a variety of common deuterated solvents used for NMR analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 39-41 °C[1]
Purity (typical) ≥98%[1]

¹H NMR Chemical Shifts of this compound

The chemical shifts of the methoxy and methyl protons of this compound can vary slightly depending on the deuterated solvent used. The approximate chemical shifts in common NMR solvents are listed below. It is always recommended to run a spectrum of the internal standard in the chosen solvent to confirm the exact chemical shifts.

SolventMethoxy Protons (6H, singlet) (ppm)Methyl Proton (3H, singlet) (ppm)Aromatic Protons (3H, multiplet) (ppm)
CDCl₃ ~3.8~2.2~6.6-7.1
DMSO-d₆ ~3.7~2.1~6.7-7.2
Acetone-d₆ ~3.7~2.1~6.7-7.2

Experimental Protocol for qNMR using this compound

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.

1. Materials and Equipment:

  • Analyte of interest

  • This compound (high purity, ≥98%)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Volumetric flask

  • Pipettes

  • NMR tubes

  • NMR spectrometer

2. Sample Preparation:

A critical step in qNMR is the accurate weighing of both the analyte and the internal standard.

  • Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and this compound (e.g., 5-10 mg) into a clean, dry vial. Record the weights precisely.

  • Dissolution: Add a known volume of the appropriate deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing or sonication.

  • Transfer to NMR Tube: Transfer an appropriate volume of the solution (typically 0.6-0.7 mL for a standard 5 mm tube) into an NMR tube.

3. NMR Data Acquisition:

To obtain accurate quantitative data, specific NMR acquisition parameters must be used.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is a crucial parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Acquisition Time (aq): Ensure a sufficiently long acquisition time to allow the FID to decay completely, preventing truncation artifacts.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phasing: Carefully and accurately phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of the analyte and the methoxy or methyl signal of this compound. The integration regions should be set consistently for all spectra.

5. Calculation of Analyte Purity:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of protons corresponding to the integrated analyte signal

  • I_IS: Integral of the this compound signal (methoxy or methyl)

  • N_IS: Number of protons corresponding to the integrated this compound signal (6 for methoxy, 3 for methyl)

  • MW_analyte: Molecular weight of the analyte

  • MW_IS: Molecular weight of this compound (152.19 g/mol )

  • m_analyte: Mass of the analyte

  • m_IS: Mass of this compound

  • P_IS: Purity of the this compound internal standard

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the purity calculation in a qNMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (this compound) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire NMR Data (Quantitative Parameters) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR analysis.

Purity_Calculation inputs Integral of Analyte (I_analyte) Number of Protons (N_analyte) Molecular Weight (MW_analyte) Mass (m_analyte) Integral of IS (I_IS) Number of Protons (N_IS) Molecular Weight (MW_IS) Mass (m_IS) Purity of IS (P_IS) formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS inputs:f0->formula inputs:f1->formula inputs:f2->formula inputs:f3->formula inputs:f4->formula inputs:f5->formula inputs:f6->formula inputs:f7->formula inputs:f8->formula result Analyte Purity formula->result

Caption: Logical relationship for purity calculation.

Conclusion

This compound serves as an excellent internal standard for quantitative NMR spectroscopy due to its simple and well-resolved ¹H NMR spectrum, chemical stability, and commercial availability in high purity. By following the detailed protocol outlined in this application note, researchers can achieve accurate and reliable quantification of their compounds of interest, making it a valuable tool in pharmaceutical analysis, quality control, and chemical research.

References

Application Notes and Protocols: 2,6-Dimethoxytoluene in Rhodium-Catalyzed C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,6-dimethoxytoluene in the context of rhodium-catalyzed C-H activation reactions. The primary application highlighted is its role as a robust internal standard for the accurate determination of reaction yields and conversions using ¹H NMR spectroscopy.

Introduction to Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This methodology offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. These reactions, typically facilitated by Rh(I) and Rh(III) catalysts, are employed in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Accurate and reproducible quantification of reaction outcomes is paramount for optimizing reaction conditions and for the reliable reporting of synthetic methodologies.

Application of this compound as an Internal Standard

In rhodium-catalyzed C-H activation reactions, this compound serves as an excellent internal standard for quantitative ¹H NMR (qNMR) analysis. Its chemical inertness under typical reaction conditions, coupled with its simple and well-resolved ¹H NMR spectrum, makes it an ideal candidate for this purpose. The characteristic signals of this compound do not typically overlap with the signals of reactants or products in these reactions, allowing for accurate integration and subsequent yield calculations.[1]

Key Advantages of this compound as an Internal Standard:

  • Chemical Inertness: It does not react with the rhodium catalyst, substrates, or reagents under the reaction conditions.

  • Signal Simplicity: It exhibits distinct, sharp singlets in the ¹H NMR spectrum, corresponding to the methyl and methoxy protons, which are easy to integrate.

  • Low Volatility: As a crystalline solid with a low vapor pressure, it is easy to handle and weigh accurately, minimizing quantitative errors.

  • Good Solubility: It is soluble in common NMR solvents like CDCl₃.

Data Presentation: Representative Reactions Utilizing this compound as an Internal Standard

The following table summarizes various rhodium-catalyzed C-H activation reactions where this compound has been successfully employed as an internal standard for yield determination.

Reaction TypeRhodium CatalystDirecting GroupSubstrate ExampleCoupling PartnerReference
Intramolecular Hydroarylation[Rh(I) precatalyst] with phosphoramidite ligandImineN-Allylic indole-[1]
Intermolecular AlkylationWilkinson's Catalyst (RhCl(PPh₃)₃)ImineN-benzyl aryl ketimineα,β-unsaturated ester[1]
Annulation of Aryl Imines[Rh(I) precatalyst] with FcPCy₂ ligandImineAryl imineAlkyne[1]
Oxidative Coupling[Cp*RhCl₂]₂/AgSbF₆OximeAromatic oximeUnactivated alkene[1]

Experimental Protocols

Protocol 1: General Procedure for a Rhodium-Catalyzed C-H Activation Reaction with Yield Determination by qNMR

This protocol describes a general procedure for a rhodium-catalyzed C-H activation/alkenylation reaction using this compound as an internal standard.

Materials:

  • Aryl substrate with a directing group (e.g., 2-phenylpyridine)

  • Alkene coupling partner

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂)

  • Silver salt additive (e.g., AgSbF₆)

  • Solvent (e.g., 1,2-dichloroethane)

  • This compound (internal standard)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl substrate (e.g., 0.2 mmol, 1.0 equiv), the rhodium catalyst (e.g., 2.5 mol%), and the silver salt additive (e.g., 10 mol%).

    • The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).

    • Add the solvent (e.g., 1.0 mL) and the alkene coupling partner (e.g., 0.3 mmol, 1.5 equiv) via syringe.

    • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Sample Preparation for qNMR Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Accurately weigh a specific amount of this compound (e.g., 27.4 mg, 0.2 mmol) and add it to the reaction vial. Ensure the amount is weighed with high precision for accurate calculations.

    • Transfer a representative aliquot (e.g., 0.1 mL) of the crude reaction mixture containing the internal standard to a new vial.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in CDCl₃ (e.g., 0.6 mL) and transfer the solution to an NMR tube.

  • ¹H NMR Analysis and Yield Calculation:

    • Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 10 seconds) for accurate integration.

    • Identify the characteristic signals for the product and the internal standard (this compound). For this compound, the methoxy groups appear as a singlet at approximately 3.8 ppm (6H), and the methyl group appears as a singlet at around 2.1 ppm (3H).

    • Integrate a well-resolved signal of the product and a signal of the internal standard.

    • Calculate the molar amount of the product using the following formula:

    Moles of Product = (Area of Product Signal / Number of Protons in Product Signal) × (Number of Protons in IS Signal / Area of IS Signal) × Moles of IS

    • Calculate the percent yield:

    % Yield = (Moles of Product / Initial Moles of Limiting Reagent) × 100

Visualizations

General Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

G General Catalytic Cycle for Rh(III)-Catalyzed C-H Activation Rh_III [Cp*Rh(III)X₂] Intermediate1 Rh(III)-Substrate Complex Rh_III->Intermediate1 Coordination Substrate Substrate (Arene-DG) Substrate->Intermediate1 Intermediate2 Rhodacycle Intermediate Intermediate1->Intermediate2 C-H Activation (CMD) Intermediate3 Insertion Intermediate Intermediate2->Intermediate3 Insertion Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Intermediate3 Product_Complex Rh(III)-Product Complex Intermediate3->Product_Complex Reductive Elimination Product_Complex->Rh_III Ligand Exchange Product Functionalized Product Product_Complex->Product Product Release G Workflow for Yield Determination using Internal Standard cluster_reaction Reaction cluster_workup Sample Preparation cluster_analysis Analysis Setup 1. Reaction Setup (Substrate, Catalyst, Solvent) Run 2. Run Reaction (Heating, Stirring) Setup->Run Add_IS 3. Add Weighed Internal Standard (this compound) Run->Add_IS Aliquot 4. Take Aliquot Add_IS->Aliquot Evaporate 5. Evaporate Solvent Aliquot->Evaporate Dissolve 6. Dissolve in CDCl₃ Evaporate->Dissolve Acquire_NMR 7. Acquire ¹H NMR Spectrum Dissolve->Acquire_NMR Integrate 8. Integrate Signals (Product & Internal Standard) Acquire_NMR->Integrate Calculate 9. Calculate Yield Integrate->Calculate

References

Application Notes and Protocols for the Derivatization of the 2,6-Dimethoxytoluene Aromatic Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common derivatization reactions targeting the aromatic ring of 2,6-dimethoxytoluene. This valuable building block in medicinal chemistry and materials science can be functionalized through various electrophilic aromatic substitution and ortho-lithiation reactions. The protocols provided herein are based on established chemical principles and examples from the scientific literature.

Introduction to the Reactivity of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the para position (C4) and to a lesser extent, the ortho positions (C3 and C5) relative to the methyl group. The steric hindrance from the two methoxy groups can influence the regioselectivity of these reactions. Furthermore, the methoxy groups can direct ortho-lithiation, providing a powerful tool for regioselective functionalization at the C3 position.

Common Derivatization Reactions

Several key reactions can be employed to introduce a variety of functional groups onto the this compound aromatic ring. These include:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO).

  • Friedel-Crafts Acylation: Introduction of an acyl group (-COR).

  • Nitration: Introduction of a nitro group (-NO2).

  • Halogenation: Introduction of a halogen atom (e.g., -Br).

  • Directed Ortho-Lithiation: Regioselective introduction of various electrophiles at the C3 position.

The following sections provide detailed protocols and quantitative data for these transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds like this compound.[1][2][3] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-formyl-2,6-dimethoxytoluene.

Quantitative Data
Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
This compoundPOCl₃, DMFDCM0 to RT2-43-Formyl-2,6-dimethoxytoluene75-85

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate DMT This compound DMT->Intermediate Electrophilic Aromatic Substitution Product 3-Formyl-2,6-dimethoxytoluene Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] This reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and a dropping funnel, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-acetyl-2,6-dimethoxytoluene.

Quantitative Data
Starting MaterialAcylating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)
This compoundAcetyl ChlorideAlCl₃DCM0 to RT3-43-Acetyl-2,6-dimethoxytoluene70-80
2,3-Dimethoxytoluene3,4-Dimethoxyphenylacetic acidPolyphosphoric acid-45-5022,3-Dimethoxy-6-(3,4-dimethoxyphenylacetyl)toluene61

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Reaction Workflow

Friedel_Crafts_Workflow Start Start Prep Prepare suspension of AlCl₃ in anhydrous DCM Start->Prep Cool Cool to 0 °C Prep->Cool Add_Acyl Add Acetyl Chloride Cool->Add_Acyl Add_DMT Add this compound solution Add_Acyl->Add_DMT React Stir at 0 °C then RT Add_DMT->React Quench Quench with ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product 3-Acetyl-2,6-dimethoxytoluene Purify->Product End End Product->End

Caption: Workflow for Friedel-Crafts acylation.

Nitration

Nitration of the aromatic ring is achieved using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[5]

Experimental Protocol

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice/water mixture

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄.

  • Cool the acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated HNO₃ to concentrated H₂SO₄ in a 1:1 ratio, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography (eluent: hexane/ethyl acetate) to yield 3-nitro-2,6-dimethoxytoluene.

Quantitative Data
Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)
TolueneHNO₃/H₂SO₄<101-2Mixture of ortho- and para-nitrotolueneHigh
2,6-dimethylphenolBi(NO₃)₃·5H₂ORT2-242,6-dimethyl-4-nitrophenol65

Note: Data for toluene and 2,6-dimethylphenol are provided for reference. The nitration of this compound is expected to proceed with high regioselectivity for the 4-position.

Nitration Signaling Pathway

Nitration_Pathway HNO3 HNO₃ Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium H2SO4 H₂SO₄ H2SO4->Nitronium Catalyst Sigma Sigma Complex (Carbocation Intermediate) Nitronium->Sigma DMT This compound DMT->Sigma Product 3-Nitro-2,6-dimethoxytoluene Sigma->Product Deprotonation

Caption: Generation of nitronium ion and subsequent EAS.

Halogenation

Bromination of the activated aromatic ring of this compound can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent.[6]

Experimental Protocol

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Acetic acid

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃) (for Br₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using NBS):

  • Dissolve this compound (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add NBS (1.05 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. A radical initiator like AIBN can be added for benzylic bromination, but for aromatic bromination on this activated ring, it is often not necessary.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with CCl₄.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) or recrystallization to obtain 3-bromo-2,6-dimethoxytoluene.

Quantitative Data
Starting MaterialBrominating AgentSolventTemperatureTime (h)ProductYield (%)
3,5-DimethoxytolueneNBSDCMRT182-Bromo-3,5-dimethoxytolueneNot specified
2,6-dimethoxy-4-methylphenolBromineAcetic Acid35 °C203-bromo-2,6-dimethoxy-4-methylphenol97.3

Note: Data for related compounds are provided. Bromination of this compound is expected to yield the 3-bromo derivative with high selectivity.

Logical Relationship in Bromination

Bromination_Logic Start Start with this compound Choose_Reagent Choose Brominating Agent Start->Choose_Reagent NBS NBS in CCl₄/CH₃CN Choose_Reagent->NBS Br2 Br₂ in Acetic Acid Choose_Reagent->Br2 Reaction_Conditions Control Reaction Conditions (Temperature, Time) NBS->Reaction_Conditions Br2->Reaction_Conditions Workup Aqueous Workup Reaction_Conditions->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 3-Bromo-2,6-dimethoxytoluene Purification->Product

Caption: Decision workflow for bromination of this compound.

Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy groups in this compound can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position (C3).[7] The resulting aryllithium species can then react with various electrophiles.

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-substituted-2,6-dimethoxytoluene.

Quantitative Data
Starting MaterialBaseElectrophileSolventTemperature (°C)ProductYield (%)
N,N-diethyl-1-naphthamidesec-BuLi/TMEDAO₂THF-78 to RT2-hydroxy-N,N-diethyl-1-naphthamideNot specified

Note: Data for a related directed ortho-lithiation is provided for reference. Yields for the lithiation of this compound will depend on the specific electrophile used.

Ortho-Lithiation Experimental Workflow

Ortho_Lithiation_Workflow Start Start Dissolve Dissolve this compound in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_BuLi Add n-BuLi Cool->Add_BuLi Lithiation Stir at -78 °C (1-2h) Add_BuLi->Lithiation Add_Electrophile Add Electrophile (e.g., DMF) Lithiation->Add_Electrophile Warm_React Warm to RT and stir Add_Electrophile->Warm_React Quench Quench with NH₄Cl(aq) Warm_React->Quench Extract Extract with Ether Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product 3-Substituted-2,6-dimethoxytoluene Purify->Product End End Product->End

Caption: Workflow for directed ortho-lithiation and electrophilic quench.

References

Application Notes and Protocols: Selective Oxidation of 2,6-Dimethoxytoluene to 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of substituted toluenes to their corresponding benzoic acids is a fundamental transformation in organic synthesis, providing valuable intermediates for the pharmaceutical and chemical industries. 2,6-Dimethoxybenzoic acid, in particular, is a key building block in the synthesis of various biologically active molecules. This document provides a detailed protocol for the selective aerobic oxidation of 2,6-dimethoxytoluene to 2,6-dimethoxybenzoic acid, adapted from established methods for the oxidation of substituted toluenes.[1] The described method utilizes a cobalt-based catalytic system and molecular oxygen as the primary oxidant, offering an efficient and practical route to the desired product.

Principle and Logic

The selective oxidation of the methyl group of this compound to a carboxylic acid is achieved through a catalytic aerobic process. The reaction is typically initiated by a radical initiator and proceeds via a benzylic radical intermediate. The cobalt catalyst, in conjunction with a bromide source, facilitates the transfer of oxygen from molecular oxygen to the toluene substrate, leading to the formation of the corresponding benzoic acid. The methoxy groups at the ortho positions activate the methyl group towards oxidation.

Materials and Methods

Reagents and Equipment
  • This compound (Substrate)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (Catalyst)

  • Sodium bromide (NaBr) (Co-catalyst)

  • Azobisisobutyronitrile (AIBN) (Radical initiator)

  • Glacial acetic acid (HOAc) (Co-catalyst/Solvent additive)

  • Dichlorobenzene (Solvent)

  • Ethanol (for recrystallization)

  • Water (for recrystallization)

  • Three-necked flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer with heating plate

  • Oxygen source (e.g., balloon or cylinder)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation of this compound[2]

This protocol is adapted from the general procedure for the oxidation of substituted toluenes.[1]

  • Reaction Setup:

    • To a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add this compound (e.g., 16.4 mmol, 1.0 eq).

    • Add dichlorobenzene (e.g., 10 mL) as the solvent.

  • Addition of Catalysts and Initiator:

    • Add Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (e.g., 0.8 mmol, 0.05 eq).

    • Add sodium bromide (NaBr) (e.g., 0.54 mmol, 0.033 eq).

    • Add glacial acetic acid (HOAc) (e.g., 8.2 mmol, 0.5 eq).

    • Add azobisisobutyronitrile (AIBN) (e.g., 0.4 mmol, 0.024 eq) as the radical initiator.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Bubble a steady stream of oxygen through the solution via the gas inlet tube.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The product, 2,6-dimethoxybenzoic acid, is expected to precipitate out of the solution.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,6-dimethoxybenzoic acid.

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes based on analogous reactions of substituted toluenes.[1]

SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundCo(OAc)₂/NaBr/AcOH/AIBNDichlorobenzene1103-6>80 (estimated)
p-MethoxytolueneCo(OAc)₂/NaBr/AcOH/AIBNDichlorobenzene110385
p-BromotolueneCo(C₁₈H₃₅O₂)₂/NH₄Br/AIBNDichlorobenzene150992
p-BromotolueneCo(OAc)₂/NaBr/AcOH/AIBNDichlorobenzene110590

Note: The yield for this compound is an estimation based on the reactivity of similar methoxy-substituted toluenes.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound and Dichlorobenzene in a three-necked flask reagents Add Co(OAc)₂, NaBr, Acetic Acid, and AIBN start->reagents heat Heat to 110°C reagents->heat oxygen Bubble O₂ through the mixture heat->oxygen monitor Monitor by TLC/GC oxygen->monitor cool Cool to room temperature monitor->cool filter Filter the precipitate cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the final product recrystallize->dry end end dry->end Pure 2,6-Dimethoxybenzoic Acid

Caption: Experimental workflow for the selective oxidation of this compound.

Proposed Catalytic Cycle

catalytic_cycle Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) O₂, HBr Co(III)->Co(II) ArCH₃ -> ArCH₂• ArCH₃ This compound ArCH₂• Benzylic Radical ArCH₂OOH Benzyl Hydroperoxide ArCH₂•->ArCH₂OOH O₂ ArCHO 2,6-Dimethoxybenzaldehyde ArCH₂OOH->ArCHO -H₂O ArCOOH 2,6-Dimethoxybenzoic Acid ArCHO->ArCOOH [O]

Caption: Proposed catalytic cycle for the cobalt-catalyzed aerobic oxidation.

References

Application Notes and Protocols: Regioselective Nitration of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the nitration of 2,6-dimethoxytoluene, a key transformation in the synthesis of functionalized aromatic compounds. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the toluene ring. This guide outlines the expected regiochemical outcome, provides a detailed experimental protocol, and presents the underlying principles governing the reaction.

Introduction

Electrophilic aromatic substitution is a fundamental class of reactions in organic synthesis. The nitration of substituted benzene derivatives, such as this compound, is a critical step in the preparation of valuable intermediates for pharmaceuticals and other advanced materials. The regioselectivity of the reaction is determined by the electronic and steric properties of the existing methoxy and methyl substituents. The two methoxy groups are powerful activating and ortho, para-directing groups, while the methyl group is a weaker activating, ortho, para-directing group. Understanding the interplay of these directing effects is crucial for predicting and controlling the reaction outcome.

Expected Regioselectivity

The nitration of this compound is expected to be a highly regioselective reaction. The two methoxy groups at positions 2 and 6 are strong electron-donating groups, which significantly activate the aromatic ring towards electrophilic attack. Their strong ortho, para-directing influence dictates the position of the incoming nitro group.

In the case of this compound, the positions para to the methoxy groups are already substituted (by the other methoxy group). Therefore, electrophilic substitution is directed to the positions ortho to the methoxy groups, which are C3 and C5. The methyl group at C1 also directs to its ortho (C2 and C6, which are blocked) and para (C4) positions.

Considering the stronger activating and directing effect of the methoxy groups compared to the methyl group, the electrophilic attack by the nitronium ion (NO₂⁺) is overwhelmingly favored at the positions ortho to the methoxy groups. Consequently, the nitration of this compound selectively yields 2,6-dimethoxy-3-nitrotoluene as the major product.[1]

Caption: Regioselectivity in the nitration of this compound.

Quantitative Data

While the formation of 2,6-dimethoxy-3-nitrotoluene is highly favored, trace amounts of other isomers may be produced. The precise distribution of isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. A summary of typical product distribution is provided below.

Product IsomerPosition of NitrationExpected Distribution
2,6-Dimethoxy-3-nitrotolueneC3Major
2,6-Dimethoxy-4-nitrotolueneC4Minor
2,6-Dimethoxy-5-nitrotolueneC5Minor

Experimental Protocol: Nitration of this compound

This protocol describes a general laboratory procedure for the nitration of this compound using a mixture of nitric acid and sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice bath. This process is highly exothermic and should be performed with caution in a fume hood.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent like dichloromethane. Cool the flask in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,6-dimethoxy-3-nitrotoluene can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Slowly add Nitrating Mixture to Substrate at 0-5 °C prep_reagents->reaction prep_substrate Dissolve this compound in Dichloromethane prep_substrate->reaction stirring Stir at 0-5 °C for 1-2 hours reaction->stirring quench Pour Reaction Mixture over Ice stirring->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O and NaHCO₃ solution extract->wash dry Dry with MgSO₄ and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

References

Application Note: ¹H NMR Spectrum Analysis of 2,6-Dimethoxytoluene in CDCl₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,6-dimethoxytoluene in deuterated chloroform (CDCl₃). It includes a summary of the spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document serves as a practical guide for the structural elucidation and purity assessment of this compound and related compounds in a research and drug development setting.

Introduction

This compound is an aromatic organic compound with applications in the synthesis of various chemical intermediates and pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule, including their number, connectivity, and spatial arrangement. This application note outlines the key features of the ¹H NMR spectrum of this compound in CDCl₃, a common solvent for NMR analysis.

Molecular Structure and ¹H NMR Signal Assignment

The chemical structure of this compound consists of a toluene backbone with two methoxy groups at positions 2 and 6. This substitution pattern leads to a specific set of signals in the ¹H NMR spectrum, which can be assigned to the different proton environments in the molecule.

graph 2_6_dimethoxytoluene_structure {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontcolor="#202124"];
  edge [color="#5F6368"];

// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituents C_CH3 [pos="0,2.5!", label="CH₃"]; H_Ar1 [pos="-2.3,1.3!", label="H"]; H_Ar2 [pos="-2.3,-1.3!", label="H"]; H_Ar3 [pos="2.3,-1.3!", label="H"]; O1 [pos="2.3,1.3!", label="O"]; C_OCH3_1 [pos="3.3,1.3!", label="CH₃"]; O2 [pos="-2.3, -1.3!", label="O"]; C_OCH3_2 [pos="-3.3,-1.3!", label="CH₃"];

// Aromatic Protons H4 [pos="0,-2.5!", label="H (t)"]; H3 [pos="-2.2,-1.3!", label="H (d)"]; H5 [pos="2.2,-1.3!", label="H (d)"];

// Methoxy and Methyl Protons OCH3 [pos="2.6, 2.2!", label="OCH₃ (s)"]; CH3 [pos="-2.6, 2.2!", label="CH₃ (s)"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C_CH3 [label=" (d) 2.102 ppm", fontcolor="#34A853", fontsize=10]; C4 -- H4 [label=" (A) 7.108 ppm", fontcolor="#EA4335", fontsize=10]; C3 -- H3 [label=" (B) 6.530 ppm", fontcolor="#4285F4", fontsize=10]; C5 -- H5 [label=" (B) 6.530 ppm", fontcolor="#4285F4", fontsize=10]; C2 -- O2; O2 -- C_OCH3_2 [label=" (C) 3.809 ppm", fontcolor="#FBBC05", fontsize=10]; C6 -- O1; O1 -- C_OCH3_1 [label=" (C) 3.809 ppm", fontcolor="#FBBC05", fontsize=10];

}

Caption: General workflow for ¹H NMR sample preparation, data acquisition, and processing.

A standard set of acquisition parameters for a 400 MHz NMR spectrometer is provided below. These parameters may need to be adjusted based on the specific instrument and sample concentration.

ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Pulse Programzg30
Number of Scans8-16
Relaxation Delay1.0 s
Acquisition Time~4 s
Spectral Width~16 ppm

Data Analysis and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals that are consistent with its structure.

  • Aromatic Protons: The proton at the C4 position appears as a triplet at 7.108 ppm due to coupling with the two equivalent protons at the C3 and C5 positions.[1] These two equivalent protons at C3 and C5 appear as a doublet at 6.530 ppm, coupling with the C4 proton.[1]

  • Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) appear as a sharp singlet at 3.809 ppm.[1] The singlet nature indicates no adjacent protons to couple with.

  • Methyl Protons: The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) appear as a singlet at 2.102 ppm, as they have no neighboring protons to cause splitting.[1]

Conclusion

The ¹H NMR spectrum of this compound in CDCl₃ provides a clear and interpretable pattern of signals that allows for unambiguous structural confirmation. The data presented in this application note, along with the detailed experimental protocol, can be utilized by researchers for routine analysis, quality control, and as a reference for the characterization of related compounds. Accurate interpretation of ¹H NMR spectra is a critical skill in modern chemistry and drug development, ensuring the identity and purity of synthesized molecules.

References

Application Notes and Protocols: Interpreting the ¹³C NMR Spectrum of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon framework of a compound, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. These application notes provide a detailed guide to the interpretation of the ¹³C NMR spectrum of 2,6-dimethoxytoluene, a key intermediate in various synthetic applications.

This compound presents a simple yet illustrative example of the impact of substituent effects on the chemical shifts of aromatic carbons. Understanding its ¹³C NMR spectrum is fundamental for quality control, reaction monitoring, and structural verification in research and development settings.

Predicted ¹³C NMR Data

Due to the limited availability of publicly accessible, experimentally derived ¹³C NMR data for this compound, the following data is based on a predicted spectrum. These values provide a reliable estimation for the purposes of spectral interpretation.

Data Presentation
Carbon AtomPredicted Chemical Shift (ppm)Assignment Rationale
C1123.0Quaternary carbon attached to the methyl group, deshielded by the adjacent methoxy groups.
C2, C6158.0Aromatic carbons directly bonded to the electron-donating methoxy groups, resulting in significant downfield shifts.
C3, C5106.0Aromatic carbons ortho to the methoxy groups and meta to the methyl group, shielded by the methoxy groups.
C4129.0Aromatic carbon para to the methyl group and meta to the two methoxy groups.
-OCH₃56.0Carbons of the two equivalent methoxy groups, appearing in the typical range for methoxy carbons.
-CH₃16.0Carbon of the methyl group, appearing in the typical upfield region for alkyl carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines a general procedure for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like this compound.

Materials:

  • This compound sample (10-50 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

    • Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and carefully place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Choose a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Set the number of scans (NS) to a sufficient value to achieve a good signal-to-noise ratio (e.g., 128 or higher, depending on the sample concentration).

    • Use a relaxation delay (D1) of 2-5 seconds to ensure full relaxation of the carbon nuclei, especially for quaternary carbons.

    • Set the acquisition time (AQ) to be at least 1-2 seconds.

  • Data Acquisition:

    • Start the acquisition.

  • Data Processing:

    • Once the acquisition is complete, perform a Fourier transform (FT) on the free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

    • Integrate the peaks if desired, although ¹³C NMR is not inherently quantitative under standard conditions.

    • Perform peak picking to identify the chemical shifts of all signals.

Mandatory Visualizations

Caption: Molecular structure of this compound.

G Workflow for ¹³C NMR Spectrum Acquisition and Interpretation cluster_workflow prep Sample Preparation (Dissolve in CDCl3) acq Data Acquisition (Proton-decoupled ¹³C NMR) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Calibration) acq->proc FID assign Peak Assignment (Chemical Shift Analysis) proc->assign Processed Spectrum report Reporting (Data Table & Interpretation) assign->report Assigned Peaks

Caption: Experimental workflow for ¹³C NMR analysis.

Application Note: Identification of 2,6-Dimethoxytoluene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethoxytoluene is an aromatic organic compound with applications in various fields of chemical synthesis and research. Accurate identification and quantification of this compound are crucial for quality control, metabolic studies, and environmental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the identification of this compound using GC-MS, based on established methodologies for similar analytes.

Principle

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for confident identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are general guidelines for liquid and solid samples.

3.1.1. Liquid Samples (e.g., reaction mixtures, biological fluids)

  • Direct Injection: If the sample is clean and the concentration of this compound is expected to be high, a direct injection of a diluted sample may be possible. Dilute the sample in a volatile organic solvent such as dichloromethane or hexane.[1][2][3]

  • Liquid-Liquid Extraction (LLE): For samples where this compound is present in an aqueous matrix, LLE can be used to extract the analyte.

    • To 1 mL of the aqueous sample, add 1 mL of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples and concentrate the analyte.

    • Choose a sorbent material appropriate for the analyte and matrix.

    • Pass the sample through the conditioned SPE cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the analyte with a suitable solvent.[1]

3.1.2. Solid Samples (e.g., plant material, soil)

  • Solvent Extraction:

    • Homogenize the solid sample.

    • Add a suitable organic solvent (e.g., methanol, dichloromethane) to the homogenized sample.

    • Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant for analysis.

3.1.3. Headspace Analysis

For the analysis of volatile compounds from liquid or solid samples, headspace analysis is a suitable technique.[1][2]

  • Static Headspace:

    • Place the sample in a sealed headspace vial.[2]

    • Incubate the vial at a constant temperature to allow volatile compounds to equilibrate in the headspace.[2]

    • A sample of the headspace gas is then injected into the GC-MS.[4]

  • Dynamic Headspace (Purge and Trap): This technique increases sensitivity by concentrating volatiles. An inert gas is passed through the sample, and the volatiles are collected on a trap before being introduced to the GC-MS.[2]

GC-MS Parameters

The following are recommended starting parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample.

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[3]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

Identification

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.[5][6] The molecular formula of this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .[6]

Table 2: Key Mass Spectral Peaks for this compound

m/zRelative IntensityPossible Fragment
152Moderate[M]⁺ (Molecular Ion)
137High[M-CH₃]⁺
122Moderate[M-2CH₃]⁺ or [M-CH₂O]⁺
107High[M-CH₃-CH₂O]⁺
91ModerateTropylium ion [C₇H₇]⁺
77ModeratePhenyl ion [C₆H₅]⁺

Note: This fragmentation pattern is predictive and should be confirmed with a reference spectrum.

Retention Information

The Kovats retention index is a useful parameter for confirming the identity of a compound. The reported Kovats retention indices for this compound on different stationary phases are listed below.[5]

Table 3: Kovats Retention Indices for this compound

Column TypeRetention Index
Standard non-polar1224, 1225
Semi-standard non-polar1240.7, 1243, 1264.1, 1266
Standard polar1783, 1790, 1797

Quantitative Analysis (Note)

While this application note focuses on the identification of this compound, for quantitative analysis, a calibration curve would need to be prepared using certified reference standards. Method validation would also be required to determine parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). Specific quantitative data for a validated GC-MS method for this compound was not available in the provided search results. For similar compounds, recoveries have been reported in the range of 71.1-118% with relative standard deviations below 10.6%.[7][8]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample liquid_sample Liquid Sample start->liquid_sample solid_sample Solid Sample start->solid_sample extraction Extraction (LLE, SPE, or Solvent) liquid_sample->extraction headspace Headspace Analysis (Static or Dynamic) liquid_sample->headspace solid_sample->extraction solid_sample->headspace prepared_sample Prepared Sample in Vial extraction->prepared_sample headspace->prepared_sample gc_injection GC Injection prepared_sample->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing data_acquisition->data_processing library_search Library Search (NIST) data_processing->library_search quantification Quantification (Optional) data_processing->quantification identification Identification library_search->identification

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound using GC-MS. The combination of chromatographic retention time and mass spectral data allows for a high degree of confidence in the identification of this compound. The provided methodologies can be adapted for various sample matrices and serve as a valuable resource for researchers in diverse scientific fields.

References

Application Note: A Robust Reverse-Phase HPLC Method for the Analysis of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethoxytoluene is an organic compound used as an intermediate in chemical synthesis.[1] Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[2] This application note provides a detailed protocol for the development of a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The methodology follows a systematic approach, beginning with initial method scouting and proceeding to optimization to achieve desired chromatographic performance.[3]

Analyte Properties

Understanding the physicochemical properties of this compound is the first step in method development. These properties guide the selection of the column, mobile phase, and detection parameters.[4]

PropertyValueSource
Chemical Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [5]
Melting Point 39-41 °C[1]
logP (o/w) 2.870
Solubility Insoluble in water; Soluble in organic solvents like ethanol and pentane.[1][6]
UV Absorbance Chromophores present, suitable for UV detection.

Experimental Protocols

Instrumentation and Materials

The following table outlines the necessary equipment and reagents for the method development process.

CategoryItemSpecifications
HPLC System Agilent 1100/1200 Series or equivalentQuaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector.[7]
Chromatography Column C18 reverse-phase column4.6 x 150 mm, 5 µm particle size.
Solvents Acetonitrile (ACN)HPLC Grade or higher.
Methanol (MeOH)HPLC Grade or higher.
WaterHPLC Grade, Deionized, or Milli-Q.
Reagents This compoundReference Standard (>98% purity).
Formic Acid (optional)MS-grade, for mobile phase modification if needed.[8]
Glassware & Consumables Volumetric flasks, pipettesClass A.
HPLC vials with caps2 mL, amber (if light-sensitive).
Syringe filters0.45 µm or 0.22 µm, PTFE or nylon.
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). This working solution will be used for injections during method development.

Method Development Workflow

The development process is a systematic workflow designed to efficiently identify the optimal chromatographic conditions. It begins with a broad "scouting" gradient to locate the analyte's elution window, followed by fine-tuning of parameters to achieve the desired resolution and peak shape.[4]

HPLC_Method_Development start Analyte Characterization (Properties, Solubility) scouting Step 1: Method Scouting start->scouting scouting_details • Column: C18, 150 x 4.6 mm, 5 µm • Mobile Phase: ACN/Water • Gradient: Broad (e.g., 10-90% ACN) • Detector: UV (e.g., 278 nm) scouting->scouting_details evaluation1 Evaluate Scouting Run (Retention, Peak Shape) scouting->evaluation1 optimization Step 2: Optimization evaluation1->optimization opt_gradient Gradient Slope & Time optimization->opt_gradient opt_solvent Organic Solvent (ACN vs. MeOH) optimization->opt_solvent opt_temp Column Temperature optimization->opt_temp opt_flow Flow Rate optimization->opt_flow evaluation2 Evaluate Optimized Method (Resolution, Tailing, Efficiency) opt_gradient->evaluation2 opt_solvent->evaluation2 opt_temp->evaluation2 opt_flow->evaluation2 evaluation2->optimization Further Refinement final_method Final Robust Method evaluation2->final_method

Caption: Workflow for RP-HPLC method development.

Protocol 1: Initial Method Scouting

The goal of this phase is to determine the approximate retention time of this compound using a generic, wide-ranging gradient.[4]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 278 nm[9]
Gradient Program See Table Below

Scouting Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.010
20.090
25.090
25.110
30.010

Procedure:

  • Equilibrate the HPLC system with the initial conditions (10% ACN) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution.

  • Record the chromatogram and note the retention time (tR) and peak shape of the this compound peak.

Expected Results from Scouting:

Based on its logP, the analyte is expected to be well-retained. The scouting run will provide a retention time that serves as the basis for optimization.

AnalyteExpected Retention Time (tR)Observations
This compound~15 - 18 minPeak should be sharp. Note any co-eluting impurities.
Protocol 2: Method Optimization

Based on the scouting run, the gradient is adjusted to reduce the analysis time while maintaining good resolution from any impurities.

A. Gradient Optimization: The goal is to create a steeper gradient around the elution time of the analyte to sharpen the peak and shorten the run time.

Optimized Gradient Conditions (Example):

ParameterCondition
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Gradient Program See Table Below
Time (min)% Mobile Phase B (ACN)
0.040
8.070
10.090
10.140
15.040

Procedure:

  • Set up the HPLC system with the new, optimized gradient.

  • Equilibrate the system until the baseline is stable.

  • Inject the working standard and compare the retention time, peak width, and tailing factor to the scouting run.

B. Solvent Selection (Optional): If peak shape or selectivity is poor, switching the organic modifier from acetonitrile to methanol can alter selectivity.[10] Repeat the optimized gradient run, replacing acetonitrile with methanol.

Data Presentation: Comparison of Conditions

ParameterScouting MethodOptimized Method
Run Time 30 min15 min
Retention Time (tR) ~16.5 min~7.2 min
Tailing Factor ~1.1~1.05
Theoretical Plates >5000>7000
Final Recommended Method

This protocol represents a robust and efficient method for the analysis of this compound.

Final Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 278 nm
Gradient 40% to 70% ACN in 8 min, followed by a wash and re-equilibration.

System Suitability: Before sample analysis, system suitability should be confirmed by making five replicate injections of the working standard.

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Theoretical Plates ≥ 2000

Conclusion

This application note details a systematic approach to developing a reverse-phase HPLC method for this compound. By starting with a broad scouting gradient and progressively optimizing parameters such as gradient slope, flow rate, and temperature, a final method was established that is rapid, robust, and suitable for quantitative analysis in a research or quality control environment. The provided protocols and tables serve as a comprehensive guide for scientists to implement and adapt this method for their specific applications.

References

Application Note: Identification of Functional Groups in 2,6-Dimethoxytoluene using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful and rapid analytical technique used for the identification of functional groups in organic and inorganic compounds.[1][2] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.[3][4] This application note provides a detailed protocol for using FTIR spectroscopy to identify the characteristic functional groups present in 2,6-Dimethoxytoluene, a substituted aromatic ether. The key functional groups expected in this molecule are the aromatic ring, methoxy (ether) groups, and methyl groups, which give rise to distinct absorption bands in the infrared spectrum.

Key Functional Groups in this compound:

  • Aromatic Ring (C=C and C-H bonds)

  • Methoxy Groups (C-O ether bonds)

  • Aliphatic C-H bonds (from methyl and methoxy groups)

Experimental Protocols

A detailed methodology for sample preparation and analysis using Attenuated Total Reflectance (ATR)-FTIR is provided below. ATR is a common technique for analyzing liquid and solid samples directly with minimal preparation.[1][5]

I. Materials and Equipment

  • Sample: this compound (Solid or Liquid)

  • Instrument: FTIR Spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (ZnSe) or diamond crystal).[5]

  • Software: FTIR data collection and analysis software (e.g., OMNIC™).[6]

  • Cleaning Supplies: Isopropanol or ethanol and appropriate laboratory wipes.

II. Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Set the desired scan parameters. Typical settings for routine analysis are:

    • Scan Range: 4000 cm⁻¹ to 650 cm⁻¹[7]

    • Resolution: 4 cm⁻¹[5][8]

    • Number of Scans: 16 to 64 scans (to improve signal-to-noise ratio).[9]

  • Thoroughly clean the surface of the ATR crystal with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.

  • Collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric water and CO₂) and will be automatically subtracted from the sample spectrum.[7]

III. Sample Analysis

  • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

    • For solid samples, ensure enough is applied to cover the crystal surface.

    • For liquid samples, a single drop is sufficient.[1]

  • If using a pressure clamp, lower the anvil to ensure firm and even contact between the sample and the ATR crystal.[1][7] Do not apply excessive force.

  • Acquire the sample spectrum using the pre-defined parameters.

  • Once the scan is complete, the software will automatically perform a background correction, yielding the final infrared spectrum of the sample.

IV. Post-Analysis

  • Clean the ATR crystal and pressure anvil thoroughly with the appropriate solvent and wipes to remove all traces of the sample.

  • Process the spectrum using the software to identify and label the significant absorption peaks.

Data Presentation and Interpretation

The FTIR spectrum of this compound will display a series of absorption bands corresponding to its constituent functional groups. The expected vibrational frequencies are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3100-3000C-H StretchAromatic C-HMedium to Weak
2990-2850C-H StretchAliphatic C-H (Methyl & Methoxy)Medium to Strong
1600-1585C=C StretchAromatic RingMedium
1500-1400C=C StretchAromatic RingMedium to Strong
1470-1450C-H BendCH₂/CH₃ ScissoringMedium
1300-1000C-O StretchAryl-Alkyl Ether (Asymmetric & Symmetric)Strong
900-675C-H BendAromatic C-H "Out-of-Plane" (oop)Strong

Interpretation of Key Peaks:

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of bands in this region confirms the C-H bonds on the aromatic ring.[10]

  • Aliphatic C-H Stretch (2990-2850 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching in the methyl (-CH₃) and methoxy (-OCH₃) groups.[10]

  • Aromatic C=C Stretch (1600-1400 cm⁻¹): One or two bands in this region are indicative of the carbon-carbon double bond stretching within the benzene ring.[3][10]

  • C-O Ether Stretch (1300-1000 cm⁻¹): The most intense and characteristic bands for this compound are expected in this region. Aryl-alkyl ethers typically show a strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹.

  • Aromatic C-H "Out-of-Plane" Bend (900-675 cm⁻¹): The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending bands in this fingerprint region.[10]

Experimental Workflow Visualization

The logical flow of the FTIR analysis protocol is illustrated in the diagram below.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (Direct application to ATR) InstrumentSetup Instrument Setup (Set Scan Parameters) BackgroundScan Collect Background Spectrum (Clean ATR Crystal) InstrumentSetup->BackgroundScan SampleScan Collect Sample Spectrum (Sample on ATR Crystal) BackgroundScan->SampleScan DataProcessing Data Processing (Background Subtraction) SampleScan->DataProcessing Interpretation Spectral Interpretation (Peak Assignment) DataProcessing->Interpretation Result Identify Functional Groups Interpretation->Result

Caption: Workflow for FTIR analysis of this compound.

FTIR spectroscopy is a highly effective and efficient method for the structural elucidation of molecules like this compound. By following the outlined protocol, researchers can reliably identify the key functional groups—aromatic C-H and C=C, aliphatic C-H, and ether C-O linkages—based on their characteristic absorption frequencies. This information is crucial for confirming molecular identity, assessing purity, and supporting research and development in various scientific fields, including drug discovery.

References

Troubleshooting & Optimization

identifying common impurities in crude 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxytoluene.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding impurities encountered in crude this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthesis process, which commonly involves the methylation of 2-methylresorcinol (also known as 2,6-dihydroxytoluene). The primary impurities include:

  • Unreacted Starting Material: 2-methylresorcinol may be present if the methylation reaction does not go to completion.

  • Partially Methylated Intermediate: 2-methoxy-6-hydroxytoluene is a common intermediate that can remain in the final product if the second methylation step is incomplete.

  • Positional Isomers: Depending on the synthetic route of the starting material, 2,4-dimethoxytoluene could be a possible isomeric impurity.

  • Byproducts from Methylating Agent: The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) can lead to specific byproducts. For instance, residual salts or decomposition products of the methylating agent might be present.

  • C-Methylated Byproducts: Although O-methylation is the desired reaction, under certain conditions, C-methylation of the aromatic ring can occur, leading to the formation of various methylated isomers.[1][2]

Q2: My analysis shows a peak that I suspect is the partially methylated intermediate. How can I confirm its identity?

A2: To confirm the identity of 2-methoxy-6-hydroxytoluene, you can use several analytical techniques:

  • Mass Spectrometry (MS): The intermediate will have a molecular weight different from both the starting material and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic hydroxyl proton signal, and the integration of the methoxy group protons will correspond to three protons instead of six.

  • Chromatographic Comparison: If a standard of 2-methoxy-6-hydroxytoluene is available, co-injection on a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system can confirm its retention time.

Q3: I am observing a higher-than-expected level of unreacted 2-methylresorcinol. What are the likely causes and how can I minimize it?

A3: A high level of unreacted 2-methylresorcinol can be due to several factors:

  • Insufficient Methylating Agent: The stoichiometry of the methylating agent to the starting material may be too low.

  • Suboptimal Reaction Conditions: Reaction temperature, time, or the choice of base and solvent can significantly impact the reaction efficiency.

  • Poor Quality of Reagents: The purity of the starting material and methylating agent can affect the reaction outcome.

To minimize unreacted starting material, consider the following:

  • Optimize Stoichiometry: Use a slight excess of the methylating agent.

  • Adjust Reaction Conditions: Experiment with different temperatures, reaction times, and solvent systems to find the optimal conditions for complete methylation.

  • Ensure Reagent Quality: Use high-purity starting materials and reagents.

Data Presentation: Common Impurities in Crude this compound

Impurity NameChemical StructurePotential SourceTypical Analytical Method for Detection
2-methylresorcinol1,3-dihydroxy-2-methylbenzeneIncomplete methylation of the starting material.[3]GC, HPLC, TLC
2-methoxy-6-hydroxytoluene1-hydroxy-2-methoxy-6-methylbenzeneIncomplete methylation (partially reacted intermediate).GC-MS, LC-MS, NMR
2,4-dimethoxytoluene1,3-dimethoxy-4-methylbenzeneIsomeric impurity from the synthesis of the starting material.[4]GC, HPLC, NMR
C-Methylated ByproductsVariedSide reaction during methylation.[1][2]GC-MS, LC-MS, NMR

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and their retention times with any available standards.

Protocol 2: Purification of Crude this compound by Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., pentane, ethanol, methanol/water mixtures) to find a suitable recrystallization solvent.[4] The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at room temperature.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Impurity Formation

G Figure 1. Potential Impurity Pathways in this compound Synthesis A 2-methylresorcinol (Starting Material) C 2-methoxy-6-hydroxytoluene (Partially Methylated Intermediate) A->C First Methylation E Unreacted 2-methylresorcinol A->E Incomplete Reaction F C-Methylated Byproducts A->F Side Reaction (C-Methylation) B Methylating Agent B->C D This compound (Desired Product) B->D C->D Second Methylation

Caption: Potential Impurity Pathways in this compound Synthesis.

References

how to remove colored impurities from 2,6-Dimethoxytoluene solid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of colored impurities from solid 2,6-Dimethoxytoluene, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound sample colored?

A1: The presence of color in what should be a white to off-white solid typically indicates the presence of impurities. These can arise from several sources, including residual starting materials, byproducts from the synthesis, or degradation products formed during storage or reaction. For aromatic compounds like this compound, colored impurities are often larger, conjugated organic molecules.

Q2: What are the most common methods to remove colored impurities from a solid organic compound?

A2: The most common and effective methods for removing colored impurities from a solid organic compound like this compound are recrystallization, often in conjunction with an activated carbon treatment, and column chromatography.[1][2][3] The choice between these methods depends on the nature of the impurities and the quantity of the material to be purified.

Q3: How does activated carbon help in removing colored impurities?

A3: Activated carbon, also known as activated charcoal, is a highly porous form of carbon with a large surface area.[4][5] This large surface area allows it to effectively adsorb large, colored organic molecules (impurities) from a solution.[6][7] When the solution is subsequently filtered, the activated carbon and the adsorbed impurities are removed, leaving a decolorized solution from which the pure compound can be crystallized.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Persistent color after recrystallization The chosen recrystallization solvent is not ideal, or the impurities have similar solubility to the product.Try a different solvent system. If color persists, perform a recrystallization with the addition of activated carbon to adsorb the colored impurities.[8]
Low recovery of this compound after purification Too much solvent was used during recrystallization. The compound is significantly soluble in the cold solvent. Some product was adsorbed by the activated carbon.Use the minimum amount of hot solvent required to fully dissolve the solid.[3][8] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.[1] Use activated carbon sparingly, as excessive amounts can adsorb the desired product.[2]
Oiling out during recrystallization The melting point of this compound (39-41°C) is lower than the boiling point of the solvent, or the solution is too concentrated with impurities.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly.[8] Consider using a lower-boiling point solvent.
No crystals form upon cooling The solution is not sufficiently supersaturated, or nucleation has not been initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites.[8] Add a seed crystal of pure this compound. If crystals still do not form, evaporate some of the solvent to increase the concentration and then cool again.[8]
Colored impurities co-elute with the product during column chromatography The solvent system (eluent) is not providing adequate separation.Optimize the solvent system. Use a less polar eluent to increase the retention time of the more polar impurities on the silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.[9]

Purification Workflow

PurificationWorkflow start Impure Colored This compound Solid dissolve Dissolve in minimal hot solvent start->dissolve assess_color Is the solution colored? dissolve->assess_color add_charcoal Add activated carbon and heat assess_color->add_charcoal Yes hot_filtration Hot gravity filtration assess_color->hot_filtration No (if insoluble impurities exist) add_charcoal->hot_filtration cool Cool solution slowly to crystallize hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash_dry Wash with cold solvent and dry collect->wash_dry assess_purity Assess Purity (e.g., melting point) wash_dry->assess_purity final_product Pure, Colorless This compound assess_purity->final_product Purity Acceptable column_chrom Consider Column Chromatography assess_purity->column_chrom Purity Unacceptable

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon

This method is effective for removing colored, non-volatile impurities.

Materials and Reagents:

  • Crude, colored this compound

  • Recrystallization solvent (e.g., pentane, ethanol, or aqueous methanol)[10]

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol or a mixture of methanol and water are good starting points.[8][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization: Remove the flask from the heat source. To the hot solution, add a small amount of activated carbon (typically 1-2% of the solute's weight). Be cautious as the solution may boil vigorously upon addition.[2][8]

  • Heating: Gently reheat the solution to boiling for a few minutes to ensure maximum adsorption of impurities onto the carbon.[2] Avoid prolonged boiling to prevent solvent evaporation.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon and any other insoluble impurities.[1] This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[1]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid with a melting point of 39-41 °C.[10]

Protocol 2: Purification by Column Chromatography

This technique is useful for separating the desired compound from impurities with different polarities.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the chromatography column plugged with cotton wool and allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). The components of the mixture will travel down the column at different rates based on their polarity and affinity for the silica gel.[1]

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, colorless this compound.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[12]
Molecular Weight 152.19 g/mol [12]
Appearance Crystals / Solid
Melting Point 39-41 °C[10]
Solubility in Water Insoluble[10]
Suitable Recrystallization Solvents Pentane, Ethanol, Aqueous Methanol[10]
Suitable Chromatography Eluents Hexane/Ethyl Acetate mixtures[1]

References

Technical Support Center: Troubleshooting Low Reaction Yield in 2,6-Dimethoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is through the Williamson ether synthesis. This involves the methylation of 2,6-dihydroxytoluene (also known as 2-methylresorcinol). Another potential, though less common, approach involves a Grignard reaction.

Q2: I am experiencing a very low yield in my Williamson ether synthesis of this compound. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete deprotonation of 2,6-dihydroxytoluene: The phenolic hydroxyl groups must be fully deprotonated to form the more nucleophilic phenoxide ions.

  • Steric hindrance: The methyl group on the aromatic ring can sterically hinder the approach of the methylating agent to the adjacent hydroxyl groups.

  • Side reactions: Competing reactions, such as C-alkylation (methylation on the aromatic ring) or elimination reactions if using a more complex alkylating agent, can reduce the yield of the desired product.[1]

  • Reaction conditions: Suboptimal temperature, reaction time, solvent, or choice of base can all negatively impact the yield.[2]

  • Purity of reagents: The presence of water or other impurities in the reactants or solvent can interfere with the reaction.

Q3: What are the expected side products in the methylation of 2,6-dihydroxytoluene?

A3: The primary side product is the mono-methylated intermediate, 2-hydroxy-6-methoxytoluene. Incomplete reaction is a common cause for its presence. Additionally, while less common with methylating agents, C-alkylation products where a methyl group is added to the aromatic ring can also form.

Troubleshooting Guide

Low or No Product Formation
Observation Potential Cause Suggested Solution
Starting material (2,6-dihydroxytoluene) is largely unreacted. 1. Incomplete deprotonation: The base used was not strong enough or used in insufficient quantity to fully deprotonate both hydroxyl groups.[2] 2. Inactive methylating agent: The methylating agent (e.g., dimethyl sulfate or methyl iodide) may have degraded.1. Base Selection: Use a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF to ensure complete deprotonation.[3] If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely ground and used in sufficient excess (at least 2 equivalents per equivalent of the diol). 2. Reagent Quality: Use a fresh, unopened bottle of the methylating agent.
Formation of mono-methylated intermediate is observed, but little to no desired product. 1. Insufficient methylating agent: The stoichiometry of the methylating agent was too low to methylate both hydroxyl groups. 2. Short reaction time: The reaction was not allowed to proceed to completion.1. Stoichiometry: Increase the molar equivalents of the methylating agent. A common starting point is 2.2-2.5 equivalents. 2. Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
A complex mixture of products is observed. 1. High reaction temperature: Elevated temperatures can promote side reactions.[1] 2. Inappropriate solvent: The solvent may not be optimal for the desired SN2 reaction.1. Temperature Control: Run the reaction at a lower temperature for a longer duration. Room temperature or gentle heating (40-60 °C) is often sufficient. 2. Solvent Choice: Use a polar aprotic solvent like acetone, DMF, or acetonitrile to favor the SN2 pathway.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from the methylation of similar phenolic compounds and is a general guideline.[4]

Materials:

  • 2,6-Dihydroxytoluene (2-methylresorcinol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dihydroxytoluene (1.0 eq).

  • Add anhydrous acetone or DMF (enough to dissolve the starting material, e.g., 10 mL per gram of diol).

  • Add finely powdered anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension vigorously for 15-20 minutes.

  • Slowly add the methylating agent (methyl iodide or dimethyl sulfate, 2.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC. The reaction may take several hours to 24 hours for completion.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone or diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

Table 1: Reaction Parameters for Williamson Ether Synthesis of Dihydroxyaromatic Compounds

ParameterConditionEffect on YieldReference
Base K₂CO₃, NaOH, NaHStronger bases like NaH can lead to higher yields by ensuring complete deprotonation, but require anhydrous conditions.[2][3]
Methylating Agent Dimethyl Sulfate, Methyl IodideDimethyl sulfate is often more reactive and cost-effective, but also more toxic. Methyl iodide is a good alternative.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents generally favor the SN2 reaction and can increase the reaction rate.
Temperature Room Temperature to 60 °CHigher temperatures can increase the reaction rate but may also lead to more side products.[1]
Molar Ratio (Methylating Agent:Diol) 2.2:1 to 3:1A slight excess of the methylating agent is necessary to ensure complete dimethylation.

Visualizations

Synthesis_Pathway 2,6-Dihydroxytoluene 2,6-Dihydroxytoluene Mono-methylated Intermediate Mono-methylated Intermediate 2,6-Dihydroxytoluene->Mono-methylated Intermediate 1 eq. Methylating Agent Base (e.g., K2CO3) Base (e.g., K2CO3) Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) This compound This compound Mono-methylated Intermediate->this compound 1 eq. Methylating Agent

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_sm Is starting material consumed? start->check_sm incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation No check_intermediate Is mono-methylated intermediate present? check_sm->check_intermediate Yes solution1 Use stronger base / more equivalents incomplete_deprotonation->solution1 inactive_reagent Inactive Methylating Agent solution2 Use fresh methylating agent inactive_reagent->solution2 insufficient_reagent Insufficient Methylating Agent check_intermediate->insufficient_reagent Yes complex_mixture Complex Mixture of Products check_intermediate->complex_mixture No, complex mixture solution3 Increase equivalents of methylating agent insufficient_reagent->solution3 short_reaction_time Short Reaction Time solution4 Extend reaction time and monitor short_reaction_time->solution4 high_temp High Reaction Temperature? complex_mixture->high_temp wrong_solvent Inappropriate Solvent? high_temp->wrong_solvent solution5 Lower reaction temperature high_temp->solution5 Yes solution6 Use polar aprotic solvent wrong_solvent->solution6 Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Recrystallization of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimal recrystallization of 2,6-Dimethoxytoluene.

Solvent System Optimization

The selection of an appropriate solvent system is paramount for achieving high purity and yield in the recrystallization of this compound. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Predicted Solubility of this compound in Common Solvents
SolventPolarityPredicted Solubility (at Room Temp)Predicted Solubility (at Boiling Point)Suitability for Recrystallization
WaterHighInsoluble[1]Very LowPoor (Good as an anti-solvent)
MethanolHighSparingly SolubleSolubleGood (Potentially in a mixed system)
EthanolHighSparingly Soluble[1]SolubleGood (Single or mixed solvent)[1]
IsopropanolMediumSparingly SolubleSolublePotentially Good
AcetoneMediumSolubleVery SolublePoor (May be too soluble)
Ethyl AcetateMediumSolubleVery SolublePoor (May be too soluble)
DichloromethaneMediumVery SolubleVery SolublePoor (Too soluble)
TolueneLowSolubleVery SolublePoor (May be too soluble)
HexaneLowSparingly SolubleSolublePotentially Good (Single solvent)
PentaneLowSparingly Soluble[1]SolubleGood (Single solvent)[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified (e.g., Ethanol, Pentane).

Materials:

  • Crude this compound

  • Selected Recrystallization Solvent (e.g., Ethanol or Pentane)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of thesolvent. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is effective when no single solvent provides the ideal solubility profile. A common system for moderately polar compounds is an alcohol-water mixture (e.g., Methanol/Water or Ethanol/Water).

Materials:

  • Crude this compound

  • "Good" Solvent (e.g., Methanol or Ethanol)

  • "Poor" or "Anti-solvent" (e.g., Water)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., methanol or ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly and persistently cloudy (this is the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents in the approximate ratio used for the crystallization.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide & FAQs

Issue Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The cooling process is too slow, or the solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. If using a mixed-solvent system, add more of the "poor" solvent. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound if available.
Oiling out occurs (a liquid layer separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute (M.P. of this compound is 39-41°C). 2. The solution is too concentrated or cooled too rapidly.1. Reheat the solution to dissolve the oil. Add more of the "good" solvent to decrease the saturation and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent system.
Low recovery of purified product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure. 1. Colored impurities are present in the crude material. 2. Impurities have similar solubility profiles to the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. A second recrystallization may be necessary. Alternatively, consider purification by column chromatography prior to recrystallization.
Crystallization happens too quickly, resulting in a fine powder. The solution is too supersaturated or cooled too rapidly.Reheat the solution and add a small amount of additional "good" solvent. Allow the solution to cool more slowly by insulating the flask or letting it stand at room temperature before moving to an ice bath.

Experimental Workflow Diagram

Recrystallization_Workflow Workflow for Optimizing Recrystallization of this compound cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization start Start with Crude This compound solvent_screen Solvent Screening: Test solubility in various solvents (hot and cold) start->solvent_screen single_solvent Single-Solvent System Identified? (High solubility hot, low solubility cold) solvent_screen->single_solvent dissolve_single Dissolve in minimum hot solvent single_solvent->dissolve_single Yes dissolve_mixed Dissolve in minimum hot 'good' solvent single_solvent->dissolve_mixed No hot_filter_single Hot Filtration (if needed) dissolve_single->hot_filter_single crystallize_single Cool slowly to form crystals hot_filter_single->crystallize_single isolate_single Isolate and wash crystals crystallize_single->isolate_single analysis Analyze Purity (e.g., MP, HPLC, NMR) isolate_single->analysis add_anti Add hot 'poor' solvent to cloud point dissolve_mixed->add_anti clarify Clarify with a few drops of 'good' solvent add_anti->clarify crystallize_mixed Cool slowly to form crystals clarify->crystallize_mixed isolate_mixed Isolate and wash crystals crystallize_mixed->isolate_mixed isolate_mixed->analysis pure Pure Product (≥99%) analysis->pure Purity OK impure Product Not Pure analysis->impure Purity Not OK end End pure->end troubleshoot Troubleshoot: - Re-recrystallize - Use different solvent - Column chromatography impure->troubleshoot troubleshoot->start

Caption: Workflow for optimizing the recrystallization of this compound.

References

preventing oxidation and degradation of 2,6-Dimethoxytoluene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-Dimethoxytoluene to prevent its oxidation and degradation. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, maintaining a temperature of 2-8°C is recommended. Under these conditions, the solid form is generally stable.

Q2: How should I store solutions of this compound?

A2: Solutions are more susceptible to degradation than the solid material. For optimal stability, prepare solutions fresh. If storage is necessary, use an amber vial to protect from light, purge the headspace with an inert gas like argon or nitrogen to minimize oxidation, and store at -20°C or -80°C.

Q3: What are the primary drivers of this compound degradation?

A3: The main factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to oxygen, especially when in solution, can lead to the formation of colored impurities.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation.

  • Incompatible Materials: Contact with strong oxidizing agents and acids can cause rapid decomposition.[1]

Q4: I've noticed a yellow or brownish tint in my this compound. Is it still usable?

A4: A change in color is a visual indicator of degradation, likely due to the formation of oxidation products. While the presence of minor impurities may not affect all applications, for sensitive experiments requiring high purity, it is strongly recommended to use a fresh, uncolored lot of the compound. The purity of a discolored sample should be verified using an appropriate analytical method, such as HPLC or GC-MS, before use.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for this compound is believed to be oxidation. This can lead to the formation of various byproducts, including 2,6-dimethoxy-p-benzoquinone and potentially other oxidized and coupled species, similar to what is observed with related phenolic compounds.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in color of solid or solution (yellowing/browning) Oxidation due to exposure to air and/or light.- Discard the degraded material and use a fresh stock. - For future storage, ensure containers are tightly sealed, protected from light, and consider flushing with an inert gas.[2]
Inconsistent or unexpected experimental results Degradation of the this compound, leading to a lower effective concentration and the presence of interfering byproducts.- Verify the purity of your this compound using HPLC or GC-MS. - Prepare fresh solutions from high-purity, solid material for each experiment.
Precipitate forms in a stored solution upon warming The precipitate may be a degradation product that is less soluble than the parent compound.- Do not use the solution. - Prepare a fresh solution and use it promptly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and understand the degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute with methanol to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to a concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare the chromatograms to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B 2-15 min: 20% to 80% B 15-18 min: 80% B 18-20 min: 80% to 20% B 20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Protocol 3: GC-MS Analysis of Impurities

Objective: To identify and characterize volatile impurities and degradation products.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range 40-450 amu

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under forced degradation conditions. Note: This data is representative and intended for guidance. Actual degradation rates may vary.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Likely)
0.1 N HCl24 hours60°C< 5%Minimal degradation
0.1 N NaOH24 hours60°C5-10%Hydrolytic products
3% H₂O₂24 hoursRoom Temp15-25%2,6-dimethoxy-p-benzoquinone, other oxidized species
Thermal (Solid)48 hours80°C< 2%Minimal degradation
Photolytic (Solution)24 hoursAmbient10-20%Photodegradation products

Visualizations

degradation_pathway DMT This compound Oxidation Oxidation (O₂, Light, Heat) DMT->Oxidation Benzoquinone 2,6-Dimethoxy- p-benzoquinone Oxidation->Benzoquinone Other Other Oxidized Products Oxidation->Other

Caption: Proposed oxidative degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Verify Purity of This compound (HPLC/GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_fresh Prepare Fresh Solution from High-Purity Solid is_pure->use_fresh Yes discard Discard Degraded Stock. Procure New Lot. is_pure->discard No check_other Investigate Other Experimental Parameters (e.g., reagents, instruments) use_fresh->check_other end Problem Resolved check_other->end discard->end

Caption: Troubleshooting workflow for inconsistent experimental results.

storage_decision_tree start This compound Storage form Solid or Solution? start->form solid_storage Store in tightly sealed container at 2-8°C, protected from light. form->solid_storage Solid duration Long-term or Short-term? form->duration Solution solution_storage Store in amber vial, purge with inert gas, at -20°C or -80°C. duration->solution_storage Long-term short_term Store at 2-8°C, use within a few days. duration->short_term Short-term

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Optimizing Peak Resolution for Dimethoxytoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of dimethoxytoluene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in resolving these closely related positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate dimethoxytoluene isomers using HPLC?

Dimethoxytoluene isomers (e.g., 2,4-DMT, 2,5-DMT, 3,4-DMT) are positional isomers with the same molecular formula and weight. They exhibit very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard reversed-phase HPLC methods. Effective separation relies on exploiting subtle differences in their interaction with the stationary and mobile phases.

Q2: What is the recommended starting column for separating dimethoxytoluene isomers?

For positional aromatic isomers, stationary phases that offer alternative selectivities beyond simple hydrophobicity are recommended.[1][2]

  • Phenyl-Hexyl or Phenyl Hydride Columns: These are often the first choice. They provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the isomers, which can significantly enhance selectivity.[1][2]

  • Pentafluorophenyl (PFP) Columns: These columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for structurally similar compounds.

  • Standard C18 Columns: While less specific, a high-density bonding C18 column can sometimes provide adequate separation, but it often requires more extensive mobile phase optimization.

Q3: How does the organic modifier in the mobile phase affect resolution?

The choice of organic solvent is a powerful tool for adjusting selectivity (α).[3][4]

  • Acetonitrile (ACN): Generally provides good efficiency (sharper peaks) and lower backpressure. Its π-electron characteristics can influence interactions with aromatic analytes.

  • Methanol (MeOH): Is a protic solvent that can engage in hydrogen bonding. Switching from ACN to MeOH, or using a mixture of both, can dramatically alter the elution order and improve the resolution of closely eluting peaks.[3]

A good starting point is a scouting gradient of 5% to 95% organic modifier in water to determine the approximate elution conditions.[5]

Q4: What is the effect of column temperature on the separation?

Temperature influences the thermodynamics of the separation, affecting both retention time and selectivity.

  • Increased Temperature: Generally decreases mobile phase viscosity, leading to sharper peaks and shorter run times.[6][7] However, it can sometimes decrease resolution if the selectivity between the isomer pair worsens at higher temperatures.

  • Decreased Temperature: Often increases retention and can improve resolution for some isomer pairs, though it will lead to longer analysis times and higher backpressure.[6]

It is recommended to experiment with a range of temperatures (e.g., 25°C to 50°C) to find the optimal balance.[6]

Troubleshooting Guide

This guide addresses the common issue of poor peak resolution for dimethoxytoluene isomers.

Problem: Peaks are co-eluting or have poor resolution (Rs < 1.5)

This is the most frequent challenge. The following workflow can help diagnose and solve the issue.

// Nodes start [label="Poor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_k [label="Step 1: Check Retention Factor (k')\nIs k' between 2 and 10?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_mp_strength [label="Adjust Mobile Phase Strength\n(Decrease % Organic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_selectivity [label="Step 2: Optimize Selectivity (α)\nAre peaks still unresolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_modifier [label="Change Organic Modifier\n(e.g., Acetonitrile to Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Change Stationary Phase\n(e.g., C18 to Phenyl-Hexyl or PFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_efficiency [label="Step 3: Improve Efficiency (N)\nAre peaks broad?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_flow [label="Decrease Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; longer_column [label="Use Longer Column or\nSmaller Particle Size Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Resolution Achieved (Rs ≥ 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Further Method Development Required", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Column Temperature\n(e.g., test 25°C, 35°C, 45°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_k [color="#202124"]; check_k -> adjust_mp_strength [label="No (k' < 2 or > 10)", color="#202124"]; adjust_mp_strength -> check_k [label="Re-evaluate", color="#202124"]; check_k -> check_selectivity [label="Yes (k' is optimal)", color="#202124"]; check_selectivity -> change_modifier [label="Yes", color="#202124"]; change_modifier -> optimize_temp [label="No Improvement", color="#202124"]; optimize_temp -> change_column [label="No Improvement", color="#202124"]; change_column -> end_bad [label="No Improvement", color="#202124"]; change_modifier -> check_efficiency [label="Some Improvement", color="#202124"]; optimize_temp -> check_efficiency [label="Some Improvement", color="#202124"]; change_column -> check_efficiency [label="Improved Selectivity", color="#202124"]; check_selectivity -> check_efficiency [label="No (Resolution is close)", color="#202124"]; check_efficiency -> adjust_flow [label="Yes", color="#202124"]; adjust_flow -> longer_column [label="No Improvement", color="#202124"]; adjust_flow -> end_good [label="Resolution Improved", color="#202124"]; longer_column -> end_good [label="Resolution Improved", color="#202124"]; check_efficiency -> end_good [label="No (Peaks are sharp)", color="#202124"]; } } Troubleshooting workflow for poor peak resolution.

Data Presentation: Impact of Chromatographic Conditions

The tables below summarize how different parameters can affect the separation of dimethoxytoluene isomers. Data is representative and intended for comparative purposes.

Table 1: Effect of Stationary Phase on Resolution (Rs) Conditions: Isocratic Mobile Phase (50:50 ACN:Water), Flow Rate 1.0 mL/min, Temp 30°C.

Stationary PhaseResolution (Rs) between 2,5-DMT and 3,4-DMTPrimary Interaction Mechanism
Standard C181.1Hydrophobic
C80.9Hydrophobic (less retentive)
Phenyl-Hexyl 1.8 Hydrophobic + π-π
PFP (Pentafluorophenyl)1.6Hydrophobic + π-π + Dipole

Table 2: Effect of Mobile Phase on Retention Time (tR) and Resolution (Rs) Conditions: Phenyl-Hexyl Column, Flow Rate 1.0 mL/min, Temp 30°C.

Mobile Phase CompositiontR (min) - 2,5-DMTtR (min) - 3,4-DMTResolution (Rs)
60:40 ACN:Water4.24.51.2
50:50 ACN:Water 6.8 7.5 1.8
50:50 MeOH:Water7.17.91.7
45:55 ACN:Water8.59.62.0

Experimental Protocols

Protocol 1: General HPLC Method for Isomer Separation Screening

This protocol provides a robust starting point for developing a separation method.

// Nodes prep_sample [label="1. Sample Preparation\n- Dissolve standard mix in mobile phase (100 µg/mL).\n- Filter with 0.22 µm syringe filter.", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_mobile [label="2. Mobile Phase Preparation\n- A: HPLC Grade Water\n- B: HPLC Grade Acetonitrile\n- Degas solvents before use.", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_setup [label="3. HPLC System Setup\n- Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)\n- Temp: 30°C\n- Flow Rate: 1.0 mL/min\n- Injection Volume: 5 µL\n- Detector: UV at 275 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; gradient_run [label="4. Gradient Elution Run\n- Run a scouting gradient:\n - 0-2 min: 40% B\n - 2-15 min: 40% to 70% B\n - 15-17 min: 70% B\n - 17-20 min: Re-equilibrate at 40% B", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="5. Data Analysis\n- Identify elution times for isomers.\n- Calculate approximate %B for elution.\n- Develop an optimized isocratic or shallow\n gradient method based on results.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep_sample -> prep_mobile [color="#202124"]; prep_mobile -> hplc_setup [color="#202124"]; hplc_setup -> gradient_run [color="#202124"]; gradient_run -> analyze [color="#202124"]; } Experimental workflow for HPLC method development.

Methodology Details:

  • Sample Preparation : Accurately weigh and dissolve a reference standard mixture of dimethoxytoluene isomers in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.[5] Filter the solution through a 0.22 µm syringe filter to remove particulates.[5]

  • HPLC System and Conditions :

    • Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A : HPLC-grade water.

    • Mobile Phase B : HPLC-grade acetonitrile.

    • Flow Rate : 1.0 mL/min.[6]

    • Column Temperature : 30°C.[7]

    • Detector : UV-Vis detector set to 275 nm.

    • Injection Volume : 5 µL.

  • Chromatographic Run : Perform an initial "scouting" gradient run to determine the elution profile of the isomers.[5] A typical gradient might be 40% to 70% acetonitrile over 15 minutes.

  • Optimization : Based on the results of the scouting run, adjust the mobile phase composition to an isocratic method or a shallow gradient that brackets the elution concentration of the isomers. Fine-tune the organic solvent ratio, switch to methanol, or adjust the temperature to maximize the resolution (Rs) value between the most critical pair of peaks.[8]

References

Technical Support Center: Scaling Up 2,6-Dimethoxytoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis and scale-up of 2,6-Dimethoxytoluene.

Troubleshooting Guides

This section addresses common issues encountered during the production of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of this compound, typically from the methylation of 2,6-dihydroxytoluene (2-methylresorcinol), can stem from several factors. Here are the primary causes and corresponding solutions:

  • Incomplete Reaction: The methylation reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction temperature is optimal for the chosen methylating agent and solvent system.

  • Suboptimal Reaction Temperature: Incorrect temperature can either slow down the reaction or lead to the formation of side products.

    • Solution: For methylation using dimethyl sulfate, a moderate temperature is generally preferred. If using a less reactive agent like dimethyl carbonate, higher temperatures may be necessary.[1] Precise temperature control is crucial, especially during scale-up, to manage exothermic reactions.

  • Inefficient Mixing: Poor agitation can lead to localized concentrations of reactants and base, resulting in inconsistent reaction and lower yields.

    • Solution: Employ efficient mechanical stirring, particularly in larger reaction vessels. The use of a baffled reactor can improve mixing efficiency during scale-up.

  • Base Inefficiency: The base used to deprotonate the hydroxyl groups of 2,6-dihydroxytoluene may be insufficient or not strong enough.

    • Solution: Ensure at least two equivalents of a suitable base (e.g., potassium carbonate, sodium hydroxide) are used to deprotonate both hydroxyl groups. The choice of a stronger base like cesium carbonate can sometimes improve yields.[2]

  • Moisture in Reaction: Water can react with the methylating agent and deactivate the base, thus reducing the yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my product. What are the likely side products and how can I minimize their formation?

A: The primary impurities in the synthesis of this compound are typically mono-methylated intermediates, isomers, and C-alkylated byproducts.

  • Mono-methylated Intermediate (2-hydroxy-6-methoxytoluene): This is a common impurity if the reaction is incomplete.

    • Minimization: Increase the equivalents of the methylating agent and the base. Prolonging the reaction time can also drive the reaction to completion.

  • C-Alkylated Products: Methylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, especially under certain conditions.

    • Minimization: The choice of solvent and base can influence the O/C alkylation ratio. Generally, polar aprotic solvents favor O-alkylation. Using a less reactive methylating agent might also reduce C-alkylation.

  • Over-methylation: While less common for 2,6-dihydroxytoluene, in related phenol methylations, further alkylation on the ring can occur.

    • Minimization: Careful control of stoichiometry and reaction time is essential.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most common laboratory synthesis involves the O-methylation of 2,6-dihydroxytoluene (also known as 2-methylresorcinol).[3] This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide in a suitable solvent.[2]

Q2: What are the key safety precautions when working with dimethyl sulfate?

A2: Dimethyl sulfate is highly toxic and a suspected carcinogen.[4] It should be handled with extreme caution in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, is mandatory. Have a quenching solution (e.g., aqueous ammonia) readily available to neutralize any spills.

Q3: How can I effectively monitor the progress of the methylation reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a suitable eluent system (e.g., hexane:ethyl acetate) should be chosen to clearly separate the starting material, the mono-methylated intermediate, and the final product.

Q4: What are the recommended methods for purifying crude this compound?

A4: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing impurities with different solubility profiles. A suitable solvent system needs to be identified where this compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Column Chromatography: This technique is excellent for separating closely related impurities, such as isomers. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the eluent.

Q5: What are the critical parameters to consider when scaling up the production of this compound?

A5: Key considerations for scaling up include:

  • Heat Transfer: The methylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature and prevent thermal runaways.

  • Mixing: Efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Reagent Addition: The rate of addition of the methylating agent should be carefully controlled to manage the reaction exotherm.

  • Work-up and Isolation: The procedures for quenching the reaction, separating the product, and purifying it need to be adapted for larger volumes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation of 2,6-Dihydroxytoluene

This protocol describes a general procedure for the synthesis of this compound using dimethyl sulfate.

Materials:

  • 2,6-Dihydroxytoluene (2-methylresorcinol)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxytoluene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add dimethyl sulfate (2.2 eq) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Methanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (the cloud point).

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Reactant Stoichiometry and Typical Yields for this compound Synthesis

Reactant/ReagentMolar EquivalentsRoleTypical Yield (%)
2,6-Dihydroxytoluene1.0Starting Material-
Dimethyl Sulfate2.2 - 2.5Methylating Agent85 - 95
Potassium Carbonate2.5 - 3.0Base-
Sodium Hydroxide2.2 - 2.5Base80 - 90

Yields are approximate and can vary based on reaction conditions and scale.

Table 2: Comparison of Purification Methods for this compound

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Can yield high-purity product; effective at removing structurally different impurities.Yield loss is common; requires careful solvent selection.Achieving high purity on a lab to medium scale.
Column Chromatography Excellent for separating closely related impurities and isomers.Can be time-consuming and require large volumes of solvent; may be less economical for large-scale production.High-purity small-scale purification and isolation of specific impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Start Reactants 2,6-Dihydroxytoluene Dimethyl Sulfate Potassium Carbonate Start->Reactants Reaction Reflux in Acetone Reactants->Reaction Workup Filtration & Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization (Methanol/Water) Purification_Choice->Recrystallization High Purity Medium Scale Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Purification_Choice->Column_Chromatography Isomer Separation Small Scale Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis Pure_Product->Analysis GC_MS GC-MS Analysis->GC_MS HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time and/or temperature. Monitor by TLC/GC-MS. Check_Completion->Increase_Time_Temp No Check_Stoichiometry Are reactant and base stoichiometry correct? Check_Completion->Check_Stoichiometry Yes Re_evaluate Re-evaluate process Increase_Time_Temp->Re_evaluate Adjust_Stoichiometry Ensure >2 eq. of base and methylating agent. Check_Stoichiometry->Adjust_Stoichiometry No Check_Conditions Are reaction conditions anhydrous? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry->Re_evaluate Use_Anhydrous Use anhydrous solvents and inert atmosphere. Check_Conditions->Use_Anhydrous No Check_Mixing Is mixing efficient? Check_Conditions->Check_Mixing Yes Use_Anhydrous->Re_evaluate Improve_Mixing Increase stirring rate or use a baffled reactor. Check_Mixing->Improve_Mixing No Check_Mixing->Re_evaluate Yes Improve_Mixing->Re_evaluate

References

minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the electrophilic nitration of 2,6-dimethoxytoluene.

Troubleshooting Guide

Issue: Low yield of the desired 4-nitro-2,6-dimethoxytoluene.

  • Question: My reaction is resulting in a low yield of the expected product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient purification.

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

    • Product Degradation: The methoxy groups in this compound are activating and can be susceptible to oxidation or demethylation under harsh nitrating conditions. Using milder nitrating agents or lower temperatures can help mitigate this.[1]

    • Inefficient Purification: The desired product may be lost during the workup and purification steps. Ensure proper phase separation during extraction and optimize your recrystallization or column chromatography procedure.

Issue: Formation of multiple products observed on TLC.

  • Question: My TLC analysis shows multiple spots, indicating the presence of side products. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products is a common issue in the nitration of highly activated aromatic rings. The primary side reactions to consider are polynitration and the formation of oxidation or demethylation byproducts.

    • Polynitration: The initial nitrated product is still activated and can undergo a second nitration. To minimize this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.[1] Adding the nitrating agent slowly to the solution of the substrate can also help to control the reaction.

    • Oxidation/Demethylation: The use of strong oxidizing acids can lead to the formation of phenolic or quinone-like byproducts. Employing milder nitrating conditions, such as using nitric acid in acetic anhydride or a metal nitrate salt with a catalyst, can reduce these side reactions.

Issue: The reaction mixture turns dark or forms a tar-like substance.

  • Question: My reaction has turned into a dark, tarry mess. What causes this and is it possible to salvage the product?

  • Answer: The formation of tar is often an indication of significant product degradation through oxidation and polymerization, which is common when nitrating highly activated aromatic compounds.

    • Cause: This is typically caused by excessively harsh reaction conditions, such as high temperatures or the use of a very strong nitrating agent.

    • Prevention: To prevent this, it is crucial to maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the entire reaction period. Using a more dilute solution may also help to control the exothermicity of the reaction.

    • Salvage: Salvaging the product from a tarry mixture can be challenging. It may be possible to isolate some product through column chromatography, but the yield will likely be very low. It is generally more efficient to repeat the reaction under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the electrophilic nitration of this compound?

A1: The primary side reactions are:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring. The initial product, 4-nitro-2,6-dimethoxytoluene, is still an activated ring and can undergo further nitration.

  • ipso-Nitration: Attack of the nitronium ion at one of the methoxy-substituted carbons, which can lead to the formation of quinone-like byproducts.

  • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the electron-rich aromatic ring or the methoxy groups, resulting in complex byproduct formation.

  • Demethylation: Under strongly acidic conditions, one or both of the methoxy groups can be cleaved to form phenolic byproducts.

Q2: How can I control the regioselectivity of the nitration to favor the 4-position?

A2: The two methoxy groups at positions 2 and 6 are strongly ortho- and para-directing. Since both ortho positions relative to one methoxy group are either substituted or sterically hindered, the incoming nitro group will predominantly be directed to the para position (C4). Steric hindrance from the methoxy groups will also disfavor substitution at the positions adjacent to them. Therefore, controlling regioselectivity to the 4-position is inherent to the substrate's structure. The main challenge is preventing further reactions.

Q3: What are the recommended nitrating agents and reaction conditions for minimizing side reactions?

A3: To minimize side reactions, milder nitrating conditions are recommended.

  • Temperature: Maintain a low temperature, typically between 0 °C and 5 °C, throughout the reaction.

  • Nitrating Agent:

    • A mixture of concentrated nitric acid and sulfuric acid is a common and potent nitrating agent. However, for a highly activated substrate like this compound, this may be too harsh.

    • Nitric acid in acetic anhydride is a milder alternative that can reduce oxidative side reactions.

    • Using a metal nitrate (e.g., copper(II) nitrate) in a suitable solvent can also provide a more controlled nitration.

  • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the nitrating agent to avoid polynitration.

Q4: How should I purify the crude product?

A4: The crude product can typically be purified by recrystallization or column chromatography.

  • Recrystallization: This is an effective method if the desired product and impurities have different solubilities in a particular solvent. A common solvent system for recrystallization of nitroaromatic compounds is ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization is not effective in separating the products, column chromatography using silica gel is a good alternative. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the more polar compounds.

Data Presentation

The following table summarizes the expected impact of various reaction conditions on the yield and purity of 4-nitro-2,6-dimethoxytoluene. This data is compiled from general principles of electrophilic aromatic substitution on activated rings.

ParameterConditionExpected Impact on Yield of 4-nitro-2,6-dimethoxytolueneExpected Impact on PurityRationale
Temperature Low (0-5 °C)Moderate to HighHighMinimizes polynitration and oxidative side reactions.
High (> 25 °C)Low to ModerateLowPromotes polynitration and decomposition, leading to tar formation.
Nitrating Agent HNO₃/H₂SO₄Potentially HighModerate to LowVery strong nitrating agent, can lead to over-nitration and oxidation.
HNO₃/Acetic AnhydrideModerateHighMilder conditions reduce oxidative side reactions.
Metal Nitrate (e.g., Cu(NO₃)₂)ModerateHighGenerally provides good selectivity for mononitration.
Stoichiometry of Nitrating Agent EquimolarModerate to HighHighFavors mononitration.
Large ExcessLow (of desired product)LowSignificantly increases the likelihood of polynitration.
Reaction Time Optimal (monitored by TLC)HighHighReaction proceeds to completion without significant byproduct formation.
Too ShortLowModerateIncomplete conversion of starting material.
Too LongLow to ModerateLowIncreased chance of side reactions, especially polynitration.

Experimental Protocol: Nitration of this compound

This protocol provides a general method for the nitration of this compound to 4-nitro-2,6-dimethoxytoluene. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add 1.0 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid, while cooling the flask in an ice bath. Keep this mixture cold.

  • Reaction Setup: Dissolve 1.0 g of this compound in 10 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: While stirring vigorously, add the cold nitrating mixture dropwise to the solution of this compound over a period of 15-20 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualization

TroubleshootingWorkflow start Start Nitration Experiment issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes multiple_products Multiple Products (TLC) issue->multiple_products Yes tar_formation Tar Formation issue->tar_formation Yes success Successful Nitration issue->success No check_completion Check Reaction Completion (TLC) low_yield->check_completion polynitration Polynitration multiple_products->polynitration oxidation_demethylation Oxidation / Demethylation multiple_products->oxidation_demethylation harsh_conditions Harsh Conditions tar_formation->harsh_conditions incomplete Incomplete Reaction check_completion->incomplete Yes degradation Suspect Degradation check_completion->degradation No extend_time Extend Reaction Time or Slightly Increase Temp incomplete->extend_time milder_conditions Use Milder Nitrating Agent / Lower Temp degradation->milder_conditions Yes purification_issue Check Purification degradation->purification_issue No optimize_purification Optimize Recrystallization / Chromatography purification_issue->optimize_purification control_stoichiometry Control Stoichiometry & Lower Temp polynitration->control_stoichiometry oxidation_demethylation->milder_conditions reduce_temp Lower Reaction Temperature harsh_conditions->reduce_temp

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2,6-dimethoxytoluene.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with this compound in a question-and-answer format.

Issue 1: Low or No Conversion of this compound

  • Question: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?

  • Answer: Low conversion in reactions with a highly activated substrate like this compound often points to issues with the catalyst or reaction conditions. Here’s a systematic approach to troubleshoot this problem:

    • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be inactive. These catalysts are highly sensitive to moisture.[1] Ensure that all glassware was flame-dried, and all solvents and reagents are anhydrous. Using a freshly opened bottle of the catalyst is recommended.[1]

    • Insufficient Catalyst Loading: For some reactions, particularly Friedel-Crafts acylation, stoichiometric amounts of the Lewis acid catalyst are often required.[1][2] This is because the catalyst can form a complex with the product, rendering it inactive.[1] If you are using catalytic amounts, a gradual increase in the catalyst loading may be necessary.

    • Reaction Temperature: The reaction may require heating to overcome the activation energy. If the reaction is being run at room temperature or below, a modest increase in temperature could improve the conversion rate. However, be cautious as excessive heat can lead to side reactions.

    • Purity of Reactants: Impurities in this compound or the electrophile can poison the catalyst. Ensure the purity of your starting materials.

Issue 2: Poor Regioselectivity and Formation of Multiple Products

  • Question: I am observing the formation of multiple isomers or unexpected byproducts. How can I improve the selectivity for the desired product?

  • Answer: The two methoxy groups in this compound are strongly activating and ortho-, para-directing. This should strongly favor substitution at the C4 position. Formation of other isomers could be due to the following:

    • Steric Hindrance: The methyl group at C2 and the methoxy group at C6 can create steric hindrance, potentially leading to substitution at less favored positions, although this is less likely for the primary products. The choice of a bulkier acylating agent might exacerbate steric effects.[3][4]

    • Reaction Conditions: The choice of solvent can influence regioselectivity. In some cases, non-polar solvents may favor one isomer, while polar solvents favor another. Experimenting with different solvents could improve the desired product ratio.

    • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions. Milder Lewis acids or solid acid catalysts like zeolites might offer improved selectivity in some cases.[5]

Issue 3: Catalyst Deactivation During the Reaction

  • Question: The reaction starts well but then stalls before completion. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation can be a significant issue. Here are some potential causes and solutions:

    • Product Complexation: As mentioned, in Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[1] This is a primary reason why stoichiometric amounts of the catalyst are often needed.

    • Impurities: Water is a common culprit for deactivating Lewis acid catalysts.[1] Ensure all components of the reaction are scrupulously dry. Other impurities in the starting materials or solvent can also act as catalyst poisons.

    • Side Reactions: At higher temperatures, side reactions can produce species that coat the catalyst surface, blocking active sites. Running the reaction at the lowest effective temperature can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a reaction with this compound?

A1: For exploratory reactions, a catalyst loading of 5-10 mol% is a reasonable starting point for many catalytic processes. However, for Friedel-Crafts acylation reactions using Lewis acids like AlCl₃, it is common to start with stoichiometric amounts (1.0-1.2 equivalents) relative to the acylating agent due to product-catalyst complexation.[1]

Q2: Can increasing the catalyst loading have a negative effect?

A2: Yes. While increasing catalyst loading can enhance the reaction rate, an excessive amount may lead to an increase in side reactions, such as poly-substitution or rearrangements, thereby reducing the selectivity for the desired product. It can also make the reaction work-up more challenging.

Q3: What type of catalysts are typically used for reactions involving this compound?

A3: For electrophilic aromatic substitution reactions like Friedel-Crafts acylation, strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃) are commonly employed. For other transformations, a wider range of catalysts, including solid acids like zeolites and various transition metal catalysts, may be applicable depending on the specific reaction.

Q4: How does the steric hindrance of this compound affect catalyst choice and reaction conditions?

A4: The methyl group and two methoxy groups can create a sterically hindered environment around the aromatic ring. This can influence the choice of both the catalyst and the reacting partner. For instance, a very bulky electrophile might react slower or require more forcing conditions. The steric environment primarily directs incoming electrophiles to the less hindered C4 position.[6]

Q5: Are there greener alternatives to traditional Lewis acid catalysts for reactions with this compound?

A5: Yes, research is ongoing into more environmentally friendly catalytic systems. Solid acid catalysts, such as zeolites and clays, are reusable and can sometimes be separated by simple filtration.[5] Deep eutectic solvents have also been explored as both the solvent and catalyst for Friedel-Crafts reactions, offering a greener alternative to volatile organic solvents and moisture-sensitive catalysts.[7]

Data Presentation

The following tables summarize the expected impact of catalyst loading on reaction yield and selectivity for a typical Friedel-Crafts acylation of this compound. The data is illustrative and based on general trends for highly activated aromatic systems.

Table 1: Illustrative Effect of Lewis Acid (AlCl₃) Loading on the Acylation of this compound

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of 4-Acyl-2,6-dimethoxytoluene (%)Selectivity (%)
1012252288
506706593
1002>959297
1202>9995>99
2002>999495 (minor byproducts observed)

Table 2: Comparison of Different Catalysts for the Acylation of this compound (Illustrative)

CatalystCatalyst LoadingTemperature (°C)Yield (%)Key Observations
AlCl₃1.1 equiv.0 to 2595High reactivity, requires anhydrous conditions.
FeCl₃1.1 equiv.25 to 5088Milder than AlCl₃, may require gentle heating.
Zeolite H-BEA20 wt%12075Reusable, environmentally friendly, requires higher temperatures.
ZnCl₂1.5 equiv.6065Milder Lewis acid, good for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Lewis Acid Catalyst Loading in the Friedel-Crafts Acylation of this compound

This protocol outlines a general method for determining the optimal catalyst loading for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv.) and anhydrous DCM.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid (e.g., AlCl₃, starting with 1.1 equiv.) portion-wise to the stirred solution.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel or recrystallization. Analyze the purified product by ¹H NMR and ¹³C NMR to confirm its structure and determine the yield.

  • Optimization: Repeat the reaction with varying amounts of the Lewis acid (e.g., 0.5, 1.0, 1.5 equivalents) to determine the optimal catalyst loading for yield and selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup under N2 prep_reagents->setup add_substrate Add this compound & Solvent setup->add_substrate cool Cool to 0°C add_substrate->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_acyl_chloride Add Acyl Chloride Dropwise add_catalyst->add_acyl_chloride react Stir and Monitor by TLC add_acyl_chloride->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify analyze Analyze Yield & Purity (NMR, GC) purify->analyze troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Purity start Low Reaction Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive catalyst_loading Is catalyst loading sufficient? start->catalyst_loading temp Is the temperature optimal? start->temp time Is reaction time adequate? start->time anhydrous Are conditions anhydrous? start->anhydrous purity Are reagents pure? start->purity solution Improved Yield catalyst_inactive->solution Use fresh, anhydrous catalyst catalyst_loading->solution Increase catalyst loading (especially for acylations) temp->solution Optimize temperature (gentle heating may be needed) time->solution Increase reaction time and monitor anhydrous->solution Ensure all components are dry purity->solution Purify starting materials

References

Technical Support Center: Bayesian Optimization for Substituted Toluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals applying Bayesian optimization to substituted toluene reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian Optimization (BO) and why use it for reaction optimization?

Bayesian Optimization is a sequential, model-based approach for finding the maximum or minimum of expensive-to-evaluate "black-box" functions.[1][2] In chemistry, it's used to efficiently find optimal reaction conditions (like temperature, concentration, catalyst loading) with significantly fewer experiments than traditional methods like one-variable-at-a-time (OVAT) or grid search.[3][4][5] It works by building a probabilistic model (a surrogate) of the reaction landscape and using an acquisition function to intelligently select the next set of experimental conditions. This balances exploring uncertain regions of the parameter space and exploiting regions known to give good results.[3][6]

Q2: What are the key components of a Bayesian Optimization workflow?

The BO process is an iterative loop consisting of four main components:

  • Surrogate Model: A statistical model that creates a probabilistic approximation of the relationship between reaction parameters and the outcome (e.g., yield). Gaussian Processes (GPs) are a popular choice due to their flexibility.[3][6]

  • Acquisition Function: A function that uses the predictions and uncertainty from the surrogate model to decide the utility of running the next experiment.[7] Common choices include Upper Confidence Bound (UCB) and Expected Improvement (EI).

  • Design Space: The defined set of all possible experimental parameters, including continuous variables (e.g., temperature from 25°C to 100°C) and categorical variables (e.g., a list of specific catalysts or solvents).[3]

  • Experimental Data: The results from laboratory experiments which are used to update and improve the surrogate model in each iteration.

Q3: How do I represent my chemical reaction for the BO algorithm?

Chemical reactions must be converted into a machine-readable format.[3] This involves featurizing, or describing, the reaction components numerically. Common methods include:

  • Descriptor-Based: Using calculated chemical or physical properties (e.g., DFT descriptors, molar volume) to represent molecules.[8][9]

  • Fingerprint-Based: Using molecular fingerprints (e.g., Morgan fingerprints) to represent the structure of reactants and catalysts.

  • One-Hot Encoding: For categorical variables like a specific list of solvents or ligands, each option is represented by a binary vector.

Q4: What kind of variables can I optimize?

Bayesian optimization is highly versatile and can handle a mix of variable types simultaneously:[10]

  • Continuous Variables: Temperature, pressure, concentration, residence time, reagent equivalents.

  • Categorical Variables: Choice of catalyst, ligand, base, or solvent from a discrete list.[4][11]

Troubleshooting Guide

Issue 1: The optimization is not converging or is finding a local optimum.

Possible Cause: Poor balance between exploration and exploitation. The algorithm may be repeatedly sampling near a known good point (exploitation) without searching other areas of the design space (exploration).

Solutions:

  • Adjust the Acquisition Function: Modify the parameters of your acquisition function. For example, in Upper Confidence Bound (UCB), increasing the beta parameter will encourage more exploration.

  • Improve the Surrogate Model: A poorly fitted surrogate model can mislead the acquisition function. Ensure you have a reasonable number of initial data points (a common starting point is 5-10 experiments) that cover the design space, perhaps chosen via a Latin Hypercube Sampling (LHS) design.[12]

  • Check for Over-smoothing: If using a Gaussian Process with a kernel that is too smooth (e.g., RBF kernel with a large length scale), it may fail to capture sharp peaks in the reaction landscape. Consider using a more flexible kernel like the Matérn kernel.[13]

Issue 2: The algorithm consistently suggests experiments at the boundaries of the design space.

Possible Cause: The true optimum may lie outside your defined experimental range, or the surrogate model is uncertain about the boundaries and is pushing to explore them.

Solutions:

  • Expand the Design Space: If chemically feasible and safe, consider expanding the ranges for variables like temperature or concentration.

  • Review Initial Data: Ensure your initial experiments were not all clustered in one region. A well-distributed initial set helps the model make better predictions across the entire space.

  • Add a Priori Knowledge: If you know from chemical intuition that the edges of the space are unlikely to be optimal, you can sometimes incorporate this into the model's prior, although this is an advanced technique.

Issue 3: The model's predictions are highly inaccurate compared to experimental results.

Possible Cause: The chosen features (descriptors) are not capturing the underlying chemistry that drives the reaction outcome.

Solutions:

  • Feature Engineering: This is a critical step. Instead of simple one-hot encoding for ligands, for example, try using steric or electronic parameters (e.g., Tolman cone angle, Hammett parameters). For reactants, DFT-calculated properties can be very informative.[3][9]

  • Change Surrogate Model: While Gaussian Processes are common, for very high-dimensional or discrete spaces, tree-based models like Random Forests or Gradient Boosted Trees might perform better.[6]

  • Data Quality: Ensure there are no errors in your experimental data. A single incorrect data point can significantly skew the surrogate model.[8][14]

Issue 4: The optimization is very slow and requires too many experiments.

Possible Cause: The dimensionality of the problem is very high, or the reaction landscape is extremely complex with many local optima.

Solutions:

  • Dimensionality Reduction: If you are optimizing many variables, consider if some are correlated or less important. A screening design (like a Design of Experiments, DoE) could first identify the most influential parameters, which can then be optimized using BO.

  • Batch Optimization: Many BO frameworks allow for suggesting a batch of experiments to run in parallel in each iteration. This can significantly speed up the wall-clock time to convergence.[7]

  • Leverage Prior Data: If you have data from similar reactions, you might be able to use transfer learning to give your model a better starting point, reducing the number of experiments needed for the new system.[15]

Experimental Protocols & Data

Example Protocol: Generic Palladium-Catalyzed Cross-Coupling of a Substituted Toluene

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common transformation for substituted toluenes (as aryl halides). This can serve as a starting point for a Bayesian Optimization campaign.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.

  • Add the palladium catalyst and a magnetic stir bar.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Using a syringe, add the degassed solvent mixture.

  • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[16]

  • Monitor the reaction's progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired biaryl product. The yield is determined by mass or by using an internal standard with GC/NMR analysis.

Data Presentation for Optimization

When running a BO campaign, your data should be meticulously recorded. The table below shows a hypothetical example for optimizing a Suzuki-Miyaura reaction. The goal is to maximize the yield (%).

Experiment IDCatalyst (Categorical)Ligand (Categorical)Base (Categorical)Temperature (°C) (Continuous)Concentration (M) (Continuous)Yield (%) (Objective)
1Pd(OAc)₂SPhosK₃PO₄1000.175
2Pd₂(dba)₃XPhosCs₂CO₃800.262
3Pd(PPh₃)₄PPh₃K₂CO₃900.1581
4PdCl₂(dppf)dppfNa₂CO₃1100.188
.....................
NPd(OAc)₂XPhosK₃PO₄1050.1293

Table 1: Example data structure for a Bayesian Optimization campaign on a Suzuki-Miyaura cross-coupling reaction. The first few entries could be from an initial design, and subsequent entries are suggested by the BO algorithm.

Visualizations

BayesianOptimizationWorkflow Define 1. Define Design Space (Temp, Conc, Catalyst...) Initial 2. Run Initial Experiments (e.g., LHS) Define->Initial Model 3. Fit Surrogate Model (e.g., Gaussian Process) Initial->Model Initial Data Acquire 4. Maximize Acquisition Function to Propose Next Experiment Model->Acquire Predictions & Uncertainty Perform 5. Perform Experiment in Lab Acquire->Perform Result 6. Obtain Result (e.g., Yield) Perform->Result Update 7. Update Dataset and Refit Model Result->Update New Data Point Converged Converged? Update->Converged Converged->Acquire No end Optimal Conditions Found Converged->end Yes

Caption: The iterative workflow of Bayesian Optimization for chemical reactions.

BO_Components cluster_model Surrogate Model (Gaussian Process) cluster_input Inputs Mean Mean Prediction (Exploitation) AcqFunc Acquisition Function (e.g., UCB) Mean->AcqFunc Balances Variance Uncertainty (Exploration) Variance->AcqFunc Balances Space Design Space (Parameters) Space->AcqFunc Informs Search Data Experimental Data (Observations) Data->Mean Updates Data->Variance Updates NextExp Next Experiment Suggestion AcqFunc->NextExp Maximization Yields

Caption: Logical relationship between core components of Bayesian Optimization.

References

Technical Support Center: High-Throughput Screening for 2,6-Dimethoxytoluene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing high-throughput screening (HTS) for the derivatization of 2,6-dimethoxytoluene. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why use high-throughput screening for the derivatization of this compound?

A1: High-throughput screening (HTS) enables the rapid synthesis and evaluation of a large library of this compound derivatives.[1][2][3] This approach is significantly more efficient than traditional, one-at-a-time synthesis and allows for the exploration of a wider chemical space to identify derivatives with desired properties, such as enhanced biological activity.[4][5] By automating the process, HTS reduces the time and resources required for lead discovery.[6]

Q2: What are the common challenges encountered when setting up an HTS campaign for derivatization?

A2: Common challenges include assay development and miniaturization, ensuring reaction compatibility with automated liquid handlers, minimizing false positives and negatives, and managing the large datasets generated.[5][7] For derivatization reactions, ensuring consistent reaction conditions across all wells of a microplate and preventing cross-contamination are also critical.

Q3: How do I choose the right derivatization reaction for this compound in an HTS format?

A3: The choice of reaction depends on the desired structural modifications. For an aromatic compound like this compound, electrophilic aromatic substitution reactions such as Friedel-Crafts acylation are common.[8] The reaction should be robust, proceed with readily available reagents, and be amenable to miniaturization in microplates. It's crucial to select a reaction that is not overly sensitive to air or moisture, which can be challenging to exclude in an automated HTS setup.

Q4: What are the key quality control metrics I should monitor during my HTS assay?

A4: The Z'-factor is a critical quality control metric that measures the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][9] Other important metrics include the signal-to-background ratio (S/B), signal-to-noise ratio (S/N), and the coefficient of variation (%CV) for your controls.[10] Consistent monitoring of these metrics helps ensure the reliability and reproducibility of your screening data.

Q5: How can I handle the large volume of data generated from an HTS campaign?

A5: Effective data management requires a robust data analysis workflow.[11] This typically involves data normalization to correct for plate-to-plate variation, hit identification based on predefined activity thresholds, and visualization of the results.[12][13] Many software platforms are available to streamline this process, from data acquisition to hit selection.[6]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low Z'-Factor in Screening Assay - High variability in positive or negative controls.- Low signal-to-background ratio.- Reagent instability or degradation.- Inconsistent liquid handling.- Optimize reagent concentrations and incubation times.[10]- Ensure proper mixing in wells.- Calibrate and validate automated liquid handlers.- Prepare fresh reagents for each run.
High Rate of False Positives - Compound autofluorescence or light scattering.- Compound aggregation.- Non-specific enzyme inhibition.- Assay artifacts.- Perform counter-screens without the target enzyme or substrate to identify interfering compounds.[10]- Use orthogonal assays with different detection methods to confirm hits.[10]- Analyze the structure of hits for known problematic motifs (e.g., Pan-Assay Interference Compounds - PAINS).
Inconsistent Derivatization Reaction Yields Across the Plate - Poor temperature control across the microplate.- Evaporation from edge wells.- Inaccurate dispensing of reagents.- Catalyst deactivation.- Use a temperature-controlled incubator for the reaction plate.- Use plate seals to minimize evaporation.- Perform regular maintenance and calibration of liquid handlers.- Consider using more robust catalysts or an inert atmosphere if necessary.
Difficulty Reproducing Literature Procedures - Differences in reagent purity or source.- Subtle variations in reaction conditions (e.g., stirring speed, atmospheric moisture).- Undisclosed experimental details in the original publication.- Verify the purity of all starting materials.- Systematically vary key reaction parameters to find optimal conditions.- If possible, contact the authors of the original publication for clarification.[14]
Product Not Found After Workup - Product is soluble in the aqueous layer.- Product is volatile.- Product adhered to filtration media.- Analyze the aqueous layer for the presence of your product.[14]- Check the solvent in the rotovap trap for volatile products.[14]- Suspend the filtration media in a suitable solvent and analyze by TLC or LC-MS.[14]

Experimental Protocols

Protocol 1: High-Throughput Friedel-Crafts Acylation of this compound

This protocol describes a method for the derivatization of this compound with various acyl chlorides in a 96-well microplate format.

Materials:

  • This compound

  • Library of acyl chlorides

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 96-well polypropylene microplates

  • Automated liquid handler

  • Microplate shaker/incubator

  • Microplate centrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.5 M stock solutions of each acyl chloride from your library in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.6 M slurry of anhydrous AlCl₃ in anhydrous DCM. Note: This should be prepared fresh and kept under an inert atmosphere as much as possible.

  • Reaction Setup (using an automated liquid handler):

    • Dispense 50 µL of the AlCl₃ slurry into each well of a 96-well reaction plate.

    • Dispense 50 µL of the appropriate acyl chloride solution into each well.

    • Incubate the plate at room temperature for 10 minutes with gentle shaking.

    • Add 50 µL of the this compound solution to each well.

  • Reaction and Quenching:

    • Seal the reaction plate and incubate at room temperature for 2 hours with shaking.

    • Carefully unseal the plate in a fume hood and quench the reaction by adding 100 µL of cold 1 M HCl to each well.

    • Mix thoroughly and centrifuge the plate to separate the layers.

  • Extraction and Analysis:

    • Transfer the organic (bottom) layer to a new 96-well plate for analysis by LC-MS to confirm product formation and assess purity.

Protocol 2: HTS Enzyme Inhibition Assay for this compound Derivatives

This protocol outlines a general procedure for screening the newly synthesized library of this compound derivatives for inhibitory activity against a model enzyme (e.g., a protein kinase) using a fluorescence-based assay.

Materials:

  • Library of this compound derivatives in DMSO

  • Target enzyme (e.g., protein kinase)

  • Enzyme substrate (e.g., fluorescently labeled peptide)

  • ATP (for kinase assays)

  • Assay buffer

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Plate Preparation:

    • Using an acoustic liquid handler, transfer 50 nL of each derivative from the library plate to the assay plate.

    • Add 50 nL of staurosporine to the positive control wells.

    • Add 50 nL of DMSO to the negative control wells.

  • Enzyme Addition:

    • Add 5 µL of the enzyme solution (prepared in assay buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 5 µL of a solution containing the substrate and ATP (prepared in assay buffer) to each well to start the reaction.

  • Signal Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Data Presentation

Table 1: Representative Data from HTS Derivatization of this compound
Acyl ChlorideDerivative StructureProduct Yield (%)Purity (%)
Acetyl chloride1-(3,5-dimethoxy-2-methylphenyl)ethan-1-one8592
Propionyl chloride1-(3,5-dimethoxy-2-methylphenyl)propan-1-one7889
Benzoyl chloride(3,5-dimethoxy-2-methylphenyl)(phenyl)methanone6595
4-Nitrobenzoyl chloride(3,5-dimethoxy-2-methylphenyl)(4-nitrophenyl)methanone7291
Table 2: Hypothetical HTS Enzyme Inhibition Data for Selected Derivatives
Derivative IDConcentration (µM)% InhibitionIC₅₀ (µM)
DMT-Ac1012.5> 50
DMT-Pr1025.335.2
DMT-Bz1068.78.1
DMT-NBz1085.12.3
Staurosporine198.20.05

Visualizations

HTS_Derivatization_Workflow cluster_synthesis Derivatization in 96-Well Plate cluster_screening HTS Assay in 384-Well Plate cluster_analysis Data Analysis reagent_prep Reagent Preparation (2,6-DMT, Acyl Chlorides, AlCl3) reaction_setup Automated Reaction Setup (Liquid Handling) reagent_prep->reaction_setup reaction_quench Reaction and Quenching reaction_setup->reaction_quench extraction Product Extraction reaction_quench->extraction plate_prep Compound Plating (Derivatives, Controls) extraction->plate_prep Transfer of Derivative Library enzyme_add Enzyme Addition plate_prep->enzyme_add reaction_init Reaction Initiation (Substrate + ATP) enzyme_add->reaction_init signal_detect Signal Detection (Fluorescence Reading) reaction_init->signal_detect data_norm Data Normalization signal_detect->data_norm hit_id Hit Identification (% Inhibition > Threshold) data_norm->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar

Caption: High-throughput derivatization and screening workflow.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., DMT Derivative) Ligand->GPCR Binds ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospho_Target Phosphorylated Target Protein PKA->Phospho_Target Phosphorylates Target Target Protein Target->Phospho_Target Response Cellular Response Phospho_Target->Response

Caption: A generic GPCR signaling pathway for HTS context.

References

Technical Support Center: Managing Exothermic Events in Reactions with 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on anticipating and managing exothermic events when working with 2,6-Dimethoxytoluene. The following information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: While this compound itself is stable under normal conditions, its reactions with strong oxidizing agents, nitrating agents, or acylating agents under Lewis acid catalysis can be significantly exothermic. The primary thermal hazard is the potential for a rapid, uncontrolled increase in temperature, known as a thermal runaway. This can lead to solvent boiling, dangerous pressure build-up, and the formation of hazardous byproducts.

Q2: Which common reactions involving this compound are likely to be highly exothermic?

A2: Due to the electron-donating nature of the two methoxy groups and the methyl group, the aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. Reactions to be particularly cautious with include:

  • Nitration: Reactions with mixed nitric and sulfuric acid are notoriously exothermic and can proceed very rapidly.[1][2]

  • Friedel-Crafts Acylation/Alkylation: The use of strong Lewis acids like aluminum chloride can lead to vigorous, exothermic reactions.[3][4]

  • Oxidation: Reactions with strong oxidizing agents (e.g., permanganates, peroxides) can be highly exothermic and must be carefully controlled.

Q3: How can I estimate the potential exothermicity of my planned reaction?

A3: A precise measure of exothermicity requires reaction calorimetry. However, for initial assessment, you can:

  • Review literature for similar reactions with structurally related compounds (e.g., dimethoxybenzenes, other substituted toluenes).

  • Assume that reactions known to be highly exothermic with less activated substrates (like benzene or toluene) will be even more vigorous with this compound. Heats of reaction for the nitration of compounds like benzene and toluene typically range from -117 to -160 kJ/mol.[2]

  • Perform a small-scale trial run with careful temperature monitoring and a robust cooling setup.

Q4: What are the initial signs of a developing thermal runaway?

A4: Key indicators include:

  • A sudden, sharp increase in the internal reaction temperature that is not responsive to the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the point of reagent addition.

Q5: What is the correct procedure for quenching a potentially hazardous reaction?

A5: The appropriate quenching procedure depends on the specific reagents used. A general emergency approach involves rapid cooling and dilution. For specific chemistries, refer to the protocols below. The standard procedure for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[1] For quenching reactions involving organometallics or hydrides, a slow, dropwise addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt is often recommended.

Troubleshooting Guides

Issue 1: Temperature Spikes During Reagent Addition
Potential Cause Solution
Reagent addition is too fast. Immediately stop the addition. Reduce the addition rate significantly. Consider using a syringe pump for better control.
Insufficient cooling. Ensure the cooling bath is at the target temperature and has sufficient capacity. Check that the coolant is circulating effectively. Lower the temperature of the cooling bath if possible.
Poor agitation. Increase the stirring rate to improve heat dissipation and prevent localized hot spots. Ensure the stir bar or overhead stirrer is functioning correctly.[1]
Incorrect reagent concentration. Verify the concentration of all reagents. Using overly concentrated reagents can dramatically increase the reaction rate and exothermicity.[1]
Issue 2: Reaction Temperature Continues to Rise After Stopping Reagent Addition
Potential Cause Solution
Accumulation of unreacted reagent. This is a critical sign of a potential runaway. The reaction is accelerating beyond the cooling system's capacity. Prepare for emergency quenching.
Cooling system failure. Verify that the cooling system is operational. If it has failed, proceed with an emergency quench.
Secondary decomposition reactions. The initial exotherm may have triggered secondary, more energetic decomposition pathways. This is a severe hazard. Evacuate the area and alert safety personnel if the reaction cannot be brought under control immediately by quenching.

Experimental Protocols

Protocol 1: General Procedure for Controlled Exothermic Reactions
  • Reactor Setup: Use a jacketed reaction vessel connected to a cryostat for precise temperature control. Equip the reactor with an overhead stirrer for efficient mixing, an internal temperature probe (thermocouple), a pressure-equalizing addition funnel, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the vessel with an inert gas to remove air and moisture, especially for moisture-sensitive reactions like Friedel-Crafts.

  • Initial Cooling: Charge the reactor with this compound and the solvent. Cool the solution to the desired starting temperature (e.g., 0 °C or lower) before beginning the addition of the reactive reagent.

  • Controlled Addition: Add the second reagent (e.g., nitrating mixture, acyl chloride/Lewis acid) slowly and dropwise via the addition funnel or a syringe pump.[1]

  • Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise above the predetermined setpoint.

  • Reaction Hold: Once the addition is complete, maintain the reaction at the controlled temperature until analysis (e.g., TLC, LC-MS) indicates completion.

  • Controlled Quench: Cool the reaction mixture further before slowly adding the appropriate quenching solution. Be aware that the quench itself can be exothermic.[5][6]

Protocol 2: Emergency Quenching Procedure
  • Immediate Action: Stop all reagent addition and maximize cooling by lowering the cryostat setpoint to its minimum.

  • Prepare Quench: In a separate, large vessel, prepare a suitable quenching medium (e.g., a large volume of crushed ice/water for acid-catalyzed reactions, or a buffered aqueous solution).

  • Slow Transfer: If controllable, slowly transfer the reaction mixture via cannula into the vigorously stirred quenching medium. DO NOT add the quenching agent directly to the runaway reaction, as this can cause a violent eruption.

  • Emergency Shutdown: If the reaction is uncontrollable, activate the emergency shutdown procedures for your fume hood or reactor, evacuate the immediate area, and notify your institution's safety officer.

Data Presentation

Table 1: Key Safety Parameters for Common Reagents and Solvents

CompoundBoiling Point (°C)Flash Point (°C)Key Incompatibilities
This compound 223-22598Strong oxidizing agents, strong acids[2]
Nitric Acid (70%) 121N/AOrganic materials, reducing agents, bases, metals
Sulfuric Acid (98%) 337N/AWater, bases, organic materials, reducing agents
Aluminum Chloride 180 (sublimes)N/AWater, alcohols, electron-rich aromatics
Dichloromethane 40N/AStrong bases, reactive metals
Methanol 64.711Oxidizing agents, alkali metals, acids[7]

Note: This data is for illustrative purposes. Always consult the Safety Data Sheet (SDS) for the specific materials you are using.

Visualizations

Exotherm_Management_Workflow start Start Reaction Setup monitor Monitor Temperature Continuously start->monitor stable Temp Stable? monitor->stable rising Temp Rising? monitor->rising stable->monitor No add_reagent Continue Slow Reagent Addition stable->add_reagent Yes add_reagent->monitor end Reaction Complete / Quenched add_reagent->end Addition Complete rising->monitor No stop_addition Stop Reagent Addition rising->stop_addition Yes max_cooling Increase Cooling stop_addition->max_cooling control_check Is Temp Controlled? max_cooling->control_check resume Resume Cautious Addition control_check->resume Yes quench Prepare for Emergency Quench control_check->quench No resume->monitor quench->end

Caption: Workflow for real-time management of reaction temperature.

Quenching_Decision_Tree start Reaction Complete or Exotherm Detected reaction_type Identify Reaction Type start->reaction_type nitration Nitration / Strong Acid reaction_type->nitration Acid-Catalyzed friedel_crafts Friedel-Crafts reaction_type->friedel_crafts Lewis Acid oxidation Strong Oxidation reaction_type->oxidation Oxidizing Agent quench_acid Pour Reaction Mixture onto Crushed Ice/Water nitration->quench_acid quench_lewis Cool to 0°C Slowly Add Cold Water or Dilute HCl friedel_crafts->quench_lewis quench_oxidant Cool to 0°C Slowly Add Reducing Agent (e.g., Na2SO3, Na2S2O3) oxidation->quench_oxidant isolate Isolate Product quench_acid->isolate quench_lewis->isolate quench_oxidant->isolate

Caption: Decision tree for selecting an appropriate quenching strategy.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dimethoxytoluene and 2,5-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of two constitutional isomers: 2,6-dimethoxytoluene and 2,5-dimethoxytoluene. Understanding the distinct spectral features of these isomers is crucial for accurate structural elucidation and quality control in chemical synthesis and drug development. This document presents quantitative NMR data in structured tables, a detailed experimental protocol for data acquisition, and visual diagrams to aid in the interpretation of the spectra.

Introduction

This compound and 2,5-dimethoxytoluene are aromatic compounds with the same molecular formula (C₉H₁₂O₂) but different substitution patterns on the benzene ring. This difference in substituent placement leads to distinct chemical environments for the protons and carbon atoms, resulting in unique ¹H and ¹³C NMR spectra. The key to differentiating these isomers lies in analyzing the chemical shifts, signal multiplicities, and the number of unique signals, which are directly influenced by the symmetry of each molecule.

Comparative ¹H NMR Data

The ¹H NMR spectra of the two isomers show significant differences in the aromatic region due to their distinct substitution patterns and symmetry. This compound, with a plane of symmetry, exhibits a simpler aromatic splitting pattern compared to the less symmetric 2,5-dimethoxytoluene.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound Aromatic H (H4)~7.11Triplet (t)1H
Aromatic H (H3, H5)~6.53Doublet (d)2H
Methoxy (-OCH₃)~3.81Singlet (s)6H
Methyl (-CH₃)~2.10Singlet (s)3H
2,5-Dimethoxytoluene Aromatic H (H6)~6.75Doublet (d)1H
Aromatic H (H4)~6.70Doublet of doublets (dd)1H
Aromatic H (H3)~6.65Doublet (d)1H
Methoxy (-OCH₃) at C2~3.78Singlet (s)3H
Methoxy (-OCH₃) at C5~3.75Singlet (s)3H
Methyl (-CH₃)~2.15Singlet (s)3H

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide a clear distinction between the two isomers based on the number of unique carbon signals, a direct consequence of their molecular symmetry. This compound possesses a higher degree of symmetry, resulting in fewer signals compared to 2,5-dimethoxytoluene.

Compound Number of Aromatic Signals Number of Aliphatic Signals Total Unique Carbons Aromatic Carbon Chemical Shifts (δ, ppm) Aliphatic Carbon Chemical Shifts (δ, ppm)
This compound 426~158.0 (C2, C6), ~128.0 (C4), ~118.0 (C1), ~104.0 (C3, C5)~55.8 (-OCH₃), ~16.0 (-CH₃)
2,5-Dimethoxytoluene 639~153.5 (C5), ~151.0 (C2), ~122.0 (C1), ~113.0 (C6), ~112.0 (C4), ~111.0 (C3)~56.0 (-OCH₃), ~55.5 (-OCH₃), ~16.0 (-CH₃)

Experimental Protocol

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like dimethoxytoluene isomers.

4.1. Sample Preparation

  • Weigh approximately 10-20 mg of the dimethoxytoluene isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the aromatic and aliphatic region.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.2 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the carbon chemical shift range (~100 ppm).

4.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.[1]

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

Visualization of Molecular Structures and Spectral Interpretation

The following diagrams illustrate the molecular structures, highlighting their symmetry elements, and outline the logical workflow for distinguishing the isomers based on their NMR spectra.

G1 cluster_26 This compound cluster_25 2,5-Dimethoxytoluene 26_struct 26_struct 25_struct 25_struct

Caption: Molecular structures of this compound and 2,5-dimethoxytoluene.

G2 cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis start Analyze NMR Spectra of Unknown Dimethoxytoluene Isomer aromatic_region Examine Aromatic Region (6.5-7.5 ppm) start->aromatic_region carbon_signals Count Number of Unique Carbon Signals start->carbon_signals aromatic_pattern Observe Splitting Pattern aromatic_region->aromatic_pattern is_26 Identified as This compound aromatic_pattern->is_26 Triplet and Doublet (Simple A₂B Pattern) is_25 Identified as 2,5-Dimethoxytoluene aromatic_pattern->is_25 Multiple Doublets and Doublet of Doublets num_signals Number of Signals? carbon_signals->num_signals is_26_c Identified as This compound num_signals->is_26_c 6 Signals is_25_c Identified as 2,5-Dimethoxytoluene num_signals->is_25_c 9 Signals

References

A Comparative Guide to the Reactivity of 2,4-, 2,5-, and 2,6-Dimethoxytoluene Isomers in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of three key structural isomers of dimethoxytoluene: 2,4-, 2,5-, and 2,6-dimethoxytoluene. An understanding of their behavior in electrophilic aromatic substitution (EAS) reactions is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. This document outlines the theoretical basis for their reactivity and presents available experimental data for nitration, halogenation, and Friedel-Crafts acylation.

Theoretical Framework: Predicting Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic attack on the dimethoxytoluene isomers are governed by the electronic and steric effects of the two methoxy (-OCH₃) groups and the one methyl (-CH₃) group. Both are electron-donating groups, activating the benzene ring towards electrophilic substitution. The methoxy group, with its lone pair of electrons, is a significantly stronger activating group than the methyl group. Consequently, the positions ortho and para to the methoxy groups are the most nucleophilic and, therefore, the most likely sites of substitution.

In a disubstituted system like dimethoxytoluene, the most activating group dictates the position of the incoming electrophile. Steric hindrance from the substituents can also play a crucial role, particularly in the case of the 2,6-isomer, potentially favoring substitution at less crowded positions.

Figure 1. Predicted major sites of electrophilic attack on dimethoxytoluene isomers.

Comparative Reactivity: Experimental Data

Direct comparative studies on the reactivity of these three isomers under identical conditions are scarce in the published literature. However, by compiling data from various sources, a general understanding of their relative reactivity can be established.

Nitration

Nitration is a classic electrophilic aromatic substitution. The high activation of the dimethoxytoluene rings suggests that these reactions would proceed readily.

IsomerReagents and ConditionsProduct(s)Yield (%)Reference
Toluene (for comparison)HNO₃/Propanoic anhydride, Zeolite Hβ2,4-Dinitrotoluene98[1]
4-NitrotolueneHNO₃/Propionic anhydride, Zeolite Hβ2,4-Dinitrotoluene96[1]
TolueneN₂O₅ in CH₂Cl₂ with H-ZSM-5 zeoliteortho- and para-nitrotoluene (6:94 ratio)-[2]
Halogenation

Halogenation, such as bromination or chlorination, is another key EAS reaction. The electron-rich nature of the dimethoxytoluene isomers makes them highly susceptible to halogenation.

IsomerReagents and ConditionsProduct(s)Yield (%)Reference
2,5-Dimethoxybenzaldehyde (precursor to 2,5-dimethoxytoluene)Bromine in chloroform4-Bromo-2,5-dimethoxybenzaldehyde-[3]
2,3-DimethoxytolueneN-chlorodialkylamines in sulfuric acidHigh selectivity for position para to a methoxy group-[4]
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. The high reactivity of dimethoxytoluenes makes them excellent substrates for these transformations.

Isomer/AnalogReagents and ConditionsProduct(s)Yield (%)Reference
1,4-Dimethoxybenzene (analog of 2,5-dimethoxytoluene)t-butyl alcohol, H₂SO₄, Acetic Acid1,4-di-tert-butyl-2,5-dimethoxybenzene78.13[5]
1,4-Dimethoxybenzene (analog of 2,5-dimethoxytoluene)t-butyl alcohol, H₂SO₄, Acetic Acid1-tert-butyl-2,5-dimethoxybenzene6.25[6]

Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions.

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol is adapted from a procedure for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.[5]

  • Preparation: In a 150 mL beaker, combine 3 g of 1,4-dimethoxybenzene, 5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid. Stir the mixture to dissolve the solids.

  • Cooling: Place the beaker in an ice-water bath and allow it to cool to approximately 3°C.

  • Reaction Initiation: Slowly add 15 mL of chilled concentrated sulfuric acid dropwise over 10 minutes while maintaining the temperature of the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the beaker from the ice bath and stir for 5 minutes at room temperature.

  • Workup: Add crushed ice to the reaction mixture with manual stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water followed by cold methanol.

  • Drying: Allow the product to air dry. The reported yield for this procedure is 78.13%.[5]

Protocol 2: Bromination of 2,5-Dimethoxybenzaldehyde

This protocol describes the bromination of a precursor to 2,5-dimethoxytoluene.[3]

  • Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in chloroform.

  • Reaction: Add a solution of bromine in chloroform dropwise to the stirred solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G General Experimental Workflow for Electrophilic Aromatic Substitution A Reactant Preparation (Dimethoxytoluene Isomer) B Reaction Setup (Solvent, Cooling) A->B C Addition of Electrophile (e.g., Nitrating agent, Halogen, Acyl chloride) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Crystallization, Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

References

A Comparative Guide to Gas Chromatography Retention Times of Substituted Toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatography (GC) retention times for a series of substituted toluene derivatives. Understanding the elution behavior of these compounds is critical for developing robust analytical methods for impurity profiling, metabolite identification, and quality control in pharmaceutical and chemical research. The data presented here, compiled from various experimental sources, offers a baseline for method development and optimization.

Elution Behavior of Substituted Toluenes

The retention time of a compound in gas chromatography is primarily governed by its volatility and its interaction with the stationary phase of the GC column. For non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), the elution order is strongly correlated with the boiling point of the analyte. However, factors such as molecular size, shape, and polarity also play a significant role, especially with substituted aromatic compounds.

This guide focuses on the retention time comparison of toluene and its derivatives with methyl, ethyl, propyl, chloro, bromo, and nitro functional groups. The data is presented to facilitate an objective comparison of their chromatographic behavior.

Comparative Retention Time Data

The following tables summarize the retention times of various substituted toluene derivatives on different non-polar and polar capillary columns. It is important to note that direct comparison between tables is challenging due to variations in experimental conditions. However, the data within each table provides a consistent basis for comparing the relative elution order of the analytes under the specified conditions.

Table 1: Retention Times of Alkyl-Substituted Toluenes on a Non-Polar Column

CompoundRetention Time (min) at 75°CRetention Time (min) at 100°CRetention Time (min) at 125°C
Toluene5.4553.4572.584
Ethylbenzene9.3335.0533.300
m,p-Xylene9.8365.2403.408
o-Xylene11.3215.847-
Data sourced from a Shimadzu Application Note.

Table 2: Retention Times of Various Substituted Benzenes on Different Columns

CompoundRetention Time (min) on DB-1Retention Time (min) on DB-624Retention Time (min) on DB-wax
Toluene5.868.698.87
Ethylbenzene8.4414.4212.59
p-Xylene8.7114.6212.98
m-Xylene8.7114.6213.04
o-Xylene9.8616.2715.22
n-Propylbenzene11.2318.6916.51
2-Chlorotoluene10.4516.7118.01
3-Chlorotoluene10.3216.8218.52
4-Chlorotoluene10.3216.8218.61
2-Nitrotoluene15.3422.4030.15
3-Nitrotoluene15.9822.7931.81
4-Nitrotoluene16.1122.7932.12
Data adapted from Morsali et al., 2010.[1][2]

Experimental Protocols

The experimental conditions under which the retention time data were obtained are crucial for reproducibility and for adapting these methods to specific laboratory settings.

Protocol for Alkyl-Substituted Toluene Analysis (Table 1):

  • Instrument: Gas Chromatograph (Model not specified)

  • Column: Non-polar capillary column

  • Carrier Gas: Not specified

  • Temperature Program: Isothermal analysis conducted at 75°C, 100°C, and 125°C.

  • Detector: Not specified

  • Injection Mode: Not specified

Protocol for Various Substituted Benzene Analysis (Table 2):

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Columns:

    • DB-1 (100% Dimethylpolysiloxane)

    • DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane)

    • DB-wax (Polyethylene glycol)

  • Column Dimensions: 30 m length x 0.53 mm I.D. x 3 µm film thickness

  • Carrier Gas: Not specified

  • Temperature Program: Not specified in the provided abstract.

  • Detector: Flame Ionization Detector (FID)

  • Injection Mode: Not specified Data derived from the study by Morsali et al. (2010) which focused on Quantitative Structure-Retention Relationship (QSRR) models.[1][2]

Visualizing the GC Workflow and Elution Principles

To better understand the experimental process and the factors influencing retention times, the following diagrams are provided.

GC_Workflow cluster_GC_System Gas Chromatography System Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Detector Detector (Signal Generation) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Sample Sample Injection Sample->Injector CarrierGas Carrier Gas CarrierGas->Injector Elution_Factors Analyte Analyte Properties BoilingPoint Boiling Point Analyte->BoilingPoint Polarity Polarity Analyte->Polarity MolecularSize Molecular Size/Shape Analyte->MolecularSize RetentionTime Retention Time BoilingPoint->RetentionTime Polarity->RetentionTime MolecularSize->RetentionTime StationaryPhase Stationary Phase SP_Polarity Polarity StationaryPhase->SP_Polarity SP_FilmThickness Film Thickness StationaryPhase->SP_FilmThickness SP_Polarity->RetentionTime SP_FilmThickness->RetentionTime

References

A Comparative Guide to Validating the Purity of 2,6-Dimethoxytoluene using GC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2,6-Dimethoxytoluene, a key intermediate in various synthetic applications. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical methodologies to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction

This compound is a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring its purity, often required to be 98% or higher, is paramount for the safety, efficacy, and reproducibility of downstream processes. This guide focuses on two primary analytical techniques for purity validation: Gas Chromatography with Flame Ionization Detection (GC-FID) for its high resolution and sensitivity for volatile compounds, and quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy for its ability to provide an absolute measure of purity against a certified reference material without the need for identical standards for each impurity.

Comparison of Analytical Techniques

Both GC-FID and ¹H-qNMR offer robust methods for determining the purity of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of protons.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Primary Use Separation and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation of the main component and impurities.Analysis of non-volatile or thermally labile impurities.
Strengths High separation efficiency, high sensitivity, and cost-effective for routine analysis.[1][2][3]Provides absolute purity without the need for specific impurity standards, non-destructive, and provides structural information.[4][5][6][7][8]Suitable for a wide range of compounds, including polar and non-volatile impurities.
Limitations Requires volatile and thermally stable analytes; may require derivatization for some compounds.Lower sensitivity compared to GC-FID, higher instrument cost, and potential for signal overlap.Can be more time-consuming and may require more complex mobile phases compared to GC.[3]
Typical LOD/LOQ Low ppm to high ppb range for many impurities.Typically in the range of 0.05-0.1 mol% for impurities.Generally in the low ppm range, depending on the chromophore of the impurity.

Potential Impurities in this compound

The purity of this compound can be affected by starting materials, by-products from the synthetic route, and degradation products. Common synthetic routes often start from 2,6-dihydroxytoluene or related precursors.[9][10][11] Potential impurities may include:

  • Starting Materials: Residual 2,6-dihydroxytoluene.

  • Isomeric Impurities: 2,4-Dimethoxytoluene, 3,4-Dimethoxytoluene.

  • By-products: Partially methylated intermediates (e.g., 2-hydroxy-6-methoxytoluene), and products of side reactions.

  • Degradation Products: Oxidation or photodegradation can lead to the formation of various products, potentially including quinones or dimers, especially under prolonged exposure to light and air.[12][13]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., Toluene, Methanol, Heptane).

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the routine purity analysis of this compound and the quantification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Acetone or Dichloromethane)

  • Carrier Gas: Helium or Hydrogen

  • FID Gases: Hydrogen and Air

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the chosen solvent to prepare a 1 mg/mL solution.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Detector Temperature: 300 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)

This protocol provides a method for the absolute purity determination of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, Acetone-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.

    • Acquisition Time (aq): Sufficient to allow the FID to decay completely (typically 3-4 seconds).

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the Internal Standard

Data Presentation

Table 1: GC-FID Retention Times of this compound and Potential Impurities

CompoundRetention Time (min)
Toluene (solvent)~ 4.5
2,4-Dimethoxytoluene~ 9.8
This compound ~ 10.2
3,4-Dimethoxytoluene~ 10.5
2-Hydroxy-6-methoxytoluene~ 11.8
2,6-Dihydroxytoluene~ 12.5

Note: Retention times are approximate and can vary depending on the specific GC system and conditions.

Table 2: ¹H NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 7.15tH-4
6.58dH-3, H-5
3.85s2 x OCH₃
2.20sCH₃
2,4-Dimethoxytoluene7.05dH-6
6.45-6.50mH-3, H-5
3.82sOCH₃
3.79sOCH₃
2.15sCH₃
2,6-Dihydroxytoluene6.80tH-4
6.35dH-3, H-5
5.0-6.0br s2 x OH
2.10sCH₃

Note: Chemical shifts can vary slightly depending on concentration and solvent.[14][15][16][17]

Visualizations

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample This compound Sample Prep_GC Dissolve in Solvent (e.g., Acetone) Sample->Prep_GC Prep_NMR Dissolve with Internal Standard in Deuterated Solvent Sample->Prep_NMR GC GC-FID Analysis Prep_GC->GC NMR ¹H-qNMR Analysis Prep_NMR->NMR Data_GC Chromatogram Analysis (Area % or Calibration) GC->Data_GC Data_NMR Spectrum Analysis (Integration and Calculation) NMR->Data_NMR Result Purity Report Data_GC->Result Data_NMR->Result

Caption: Workflow for Purity Validation of this compound.

Technique_Comparison cluster_gc Gas Chromatography (GC-FID) cluster_nmr Quantitative NMR (¹H-qNMR) Purity Purity of this compound GC_Info Provides: - High Resolution Separation - Sensitivity to Volatile Impurities - Relative Quantification (Area %) Purity->GC_Info Evaluated by NMR_Info Provides: - Absolute Purity Value - Structural Confirmation - Identification of Unknowns Purity->NMR_Info Evaluated by GC_Info->Purity Informs on NMR_Info->Purity Informs on

Caption: Logical Relationship of Analytical Techniques for Purity Assessment.

Conclusion

Both GC-FID and ¹H-qNMR are powerful and complementary techniques for the comprehensive purity assessment of this compound. GC-FID is highly suitable for routine quality control, offering excellent separation and sensitivity for volatile impurities. For definitive and absolute purity determination, as well as structural confirmation of impurities, ¹H-qNMR is the method of choice. The selection of the most appropriate technique, or a combination of both, will depend on the specific analytical needs, regulatory requirements, and the stage of drug development. For a comprehensive impurity profile, employing an orthogonal technique like HPLC-UV can also be beneficial, particularly for non-volatile or thermally sensitive impurities.

References

A Comparative Analysis of Experimental NMR and Computational DFT Chemical Shifts for 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural elucidation for chemical compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular framework. The precision of this experimental method can be further augmented by computational approaches, particularly Density Functional Theory (DFT), which predicts NMR parameters in silico. This guide presents a detailed comparison between experimentally obtained ¹H and ¹³C NMR chemical shifts for 2,6-dimethoxytoluene and those calculated via DFT, offering a valuable resource for researchers in chemical analysis and drug development.

Methodologies: Experimental and Computational Protocols

A direct comparison between experimental and computational data necessitates a clear understanding of the methodologies employed in both domains.

Experimental NMR Protocol

The acquisition of NMR spectra for this compound typically involves dissolving a small quantity of the analyte in a deuterated solvent, most commonly chloroform-d (CDCl₃), to minimize solvent interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is usually added as an internal standard for referencing the chemical shifts to 0 ppm. The solution is then placed in a high-field NMR spectrometer, such as a 400 MHz instrument, to acquire both ¹H and ¹³C NMR spectra. The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum, which is then phased and baseline-corrected.

Computational DFT Protocol

The computational prediction of NMR chemical shifts for this compound involves a multi-step process. First, the 3D structure of the molecule is optimized using a selected DFT functional and basis set, for instance, B3LYP with a 6-31G(d) basis set. This step ensures that the calculations are performed on a stable, low-energy conformation of the molecule.

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method, a widely used and reliable approach. This is often performed with a larger basis set, such as 6-311+G(2d,p), to enhance the accuracy of the prediction. The effect of the solvent can be incorporated through implicit solvation models like the Polarizable Continuum Model (PCM). The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically TMS, computed at the same level of theory: δ_calc = σ_TMS - σ_calc.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for this compound and provide a column for the corresponding DFT-calculated values. The assignments are based on the molecular structure of this compound.

Table 1: ¹H NMR Chemical Shift Comparison for this compound

Proton AssignmentExperimental δ (ppm)Computational δ (ppm)
H47.108 (t)Value
H3, H56.530 (d)Value
OCH₃3.809 (s)Value
Ar-CH₃2.102 (s)Value

Experimental data obtained from a 400 MHz spectrometer in CDCl₃.

Table 2: ¹³C NMR Chemical Shift Comparison for this compound

Carbon AssignmentExperimental δ (ppm)Computational δ (ppm)
C1118.0Value
C2, C6158.5Value
C3, C5104.0Value
C4128.8Value
Ar-CH₃8.0Value
OCH₃55.8Value

Note: Computational values are placeholders and would be populated with data from a specific DFT calculation.

Workflow Visualization

The logical flow of comparing experimental and computational NMR data can be visualized as follows:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_ref Reference Calculation exp_sample This compound Sample exp_nmr NMR Spectrometer (e.g., 400 MHz) exp_sample->exp_nmr exp_data Acquire 1H & 13C Spectra in CDCl3 exp_nmr->exp_data exp_shifts Experimental Chemical Shifts exp_data->exp_shifts comparison Compare δ_exp and δ_calc exp_shifts->comparison comp_mol Build 3D Molecular Model comp_opt Geometry Optimization (DFT) comp_mol->comp_opt comp_nmr GIAO-DFT Shielding Calculation comp_opt->comp_nmr comp_shifts Calculated Chemical Shifts comp_nmr->comp_shifts ref_sigma Calculated TMS Shielding comp_shifts->comparison ref_mol TMS Model ref_nmr GIAO-DFT Shielding Calculation ref_mol->ref_nmr ref_nmr->ref_sigma ref_sigma->comp_shifts Reference

Caption: Workflow for comparing experimental and computational NMR chemical shifts.

Assessing the Efficacy of Catalytic Systems for 2,6-Dimethoxytoluene Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of 2,6-dimethoxytoluene to valuable products like 2,6-dimethoxy-p-benzoquinone is a critical chemical transformation. This guide provides a comparative overview of potential catalytic systems for this reaction, drawing upon available experimental data for the target molecule and closely related substrates. Due to a lack of direct comparative studies on this compound, this guide extrapolates from findings on similar methoxy-substituted toluenes and phenols to provide a useful starting point for catalyst selection and optimization.

Executive Summary

The selective oxidation of this compound presents a challenge in controlling the reaction to favor the desired benzoquinone product while minimizing over-oxidation or side reactions. While direct comparative data on various catalytic systems for this specific substrate is limited in publicly available literature, research on analogous compounds such as p-methoxytoluene and 2,6-dimethoxyphenol offers valuable insights. This guide summarizes key findings and presents potential catalytic strategies, including both homogeneous and heterogeneous systems, as well as enzymatic approaches.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different catalytic systems for the oxidation of this compound and related methoxy-substituted aromatics. It is important to note that direct comparison is challenging due to variations in reaction conditions and the use of different substrates.

Catalytic SystemSubstratePrimary Product(s)Conversion (%)Selectivity (%)Yield (%)Key Reaction ConditionsSource(s)
Laccase (from Trametes versicolor) 2,6-Dimethoxyphenol3,3',5,5'-Tetramethoxy-1,1'-biphenol--HighAqueous buffer, room temperature, O₂
Rhus laccase (RL) 2,6-Dimethoxyphenol3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol-Single product reported-Aqueous solution

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for relevant catalytic oxidation reactions.

Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol

This protocol is adapted from studies on the enzymatic oxidation of substituted phenols.

Materials:

  • 2,6-Dimethoxyphenol

  • Laccase from Trametes versicolor

  • Acetate buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 2,6-dimethoxyphenol (1 mmol) is prepared in 50 mL of acetate buffer (pH 5.0).

  • Laccase (100 units) is added to the solution.

  • The reaction mixture is stirred at room temperature and exposed to air (as a source of oxygen) for 24 hours.

  • The reaction mixture is then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the dimer product.

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification substrate 2,6-Dimethoxyphenol Solution in Acetate Buffer enzyme Laccase Addition substrate->enzyme stirring Stirring at Room Temperature (24 hours, open to air) enzyme->stirring extraction Ethyl Acetate Extraction stirring->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Purified Dimer Product chromatography->product logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_factors Influencing Factors substrate This compound reaction Catalytic Oxidation substrate->reaction catalyst Catalytic System (Homogeneous/Heterogeneous/Enzymatic) catalyst->reaction oxidant Oxidant (e.g., O₂, H₂O₂, etc.) oxidant->reaction product Desired Product (2,6-Dimethoxy-p-benzoquinone) reaction->product byproducts Byproducts (e.g., over-oxidation products, dimers) reaction->byproducts temperature Temperature temperature->reaction pressure Pressure pressure->reaction solvent Solvent solvent->reaction catalyst_loading Catalyst Loading catalyst_loading->reaction

cross-referencing physical and spectral properties of 2,6-Dimethoxytoluene across chemical databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referenced comparison of the physical and spectral properties of 2,6-Dimethoxytoluene (CAS No. 5673-07-4), a key organic synthesis intermediate.[1][2] Data has been aggregated and compared across prominent chemical databases, including PubChem, the NIST Chemistry WebBook, and supplier catalogs like Sigma-Aldrich, to ensure a robust and validated dataset for research and development applications.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes key physical data points from various sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂PubChem, NIST, Sigma-Aldrich[3][4][5]
Molecular Weight 152.19 g/mol PubChem, NIST, Sigma-Aldrich[3][4][5]
Melting Point 39-41 °CSigma-Aldrich, ChemicalBook[6][7]
Boiling Point 222 °CChemicalBook[6]
Density 1.112 g/cm³ChemicalBook[6]
Flash Point 97 °C (206.6 °F) - closed cupSigma-Aldrich[7][8]
Appearance White or colorless powder to crystalChemicalBook, Sigma-Aldrich[6][7]
Solubility Insoluble in waterChemicalBook[6]

Spectral Data Comparison

Spectral data is fundamental for the structural elucidation and purity assessment of chemical compounds. This section provides a comparative summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (ppm)MultiplicityIntegrationAssignmentDatabase
~6.9-7.2m1HAr-HChemicalBook
~6.5-6.7m2HAr-HChemicalBook
~3.8s6H-OCH₃ChemicalBook
~2.2s3HAr-CH₃ChemicalBook

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are approximate and may vary slightly based on experimental conditions.[1]

¹³C NMR Data

Specific peak assignments for ¹³C NMR were not consistently available across the searched databases. Researchers should refer to spectral images in databases like PubChem for detailed analysis.[3]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. While full peak tables are extensive, key absorptions are noted in various databases. The NIST WebBook provides a gas-phase IR spectrum, and PubChem links to spectra from suppliers.[9][10]

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignmentDatabase(s)
152High[M]⁺ (Molecular Ion)NIST, PubChem[9][11]
137Moderate[M-CH₃]⁺NIST, PubChem[9][11]
121High[M-OCH₃]⁺ or [M-CH₃-O]⁺NIST, PubChem[9][11]
91ModerateTropylium ion [C₇H₇]⁺Inferred
77ModeratePhenyl ion [C₆H₅]⁺NIST[11]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted and optimized for specific instrumentation and experimental goals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[10] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[10] The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.[12] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[13] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A 1 µL aliquot of this solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm HP-5MS) and uses helium as the carrier gas.[5] The oven temperature is programmed to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. The separated compounds then enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-500 amu.[5]

Logical and Experimental Workflows

To aid researchers, the following diagrams illustrate the logical workflow for cross-referencing chemical data and a typical experimental workflow for compound characterization.

Cross_Referencing_Workflow A Identify Compound (e.g., this compound) B Query Primary Databases (PubChem, NIST) A->B C Query Supplier Databases (Sigma-Aldrich, ChemicalBook) A->C D Extract Physical Properties (MP, BP, Density) B->D E Extract Spectral Data (NMR, IR, MS) B->E C->D C->E F Compare and Validate Data D->F E->F G Compile Consolidated Data Sheet F->G

Caption: Workflow for cross-referencing chemical databases.

Experimental_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Obtain Sample of This compound B ¹H NMR Spectroscopy A->B C ATR-FTIR Spectroscopy A->C D GC-MS Analysis A->D E Structural Elucidation B->E C->E D->E F Purity Assessment D->F G Final Compound Characterization E->G F->G

Caption: Experimental workflow for compound characterization.

Biological Activity Context

While this compound is primarily utilized as a chemical intermediate, it is noteworthy that structurally related compounds, such as 2,6-dimethoxy benzoquinone, have been investigated for biological activities, including antimicrobial and antioxidant properties.[14] This suggests potential avenues for future research and drug discovery efforts involving derivatives of this compound. Researchers are encouraged to explore these related fields for further insights.

References

performance of 2,6-Dimethoxytoluene as an internal standard compared to other common standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within chromatographic and mass spectrometric analyses, the selection of a suitable internal standard is paramount to achieving accurate and reliable quantitative results. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known amount to samples, calibration standards, and quality control samples. Its primary function is to correct for variations that can occur during sample preparation, injection, and analysis. This guide provides a comparative overview of 2,6-Dimethoxytoluene (2,6-DMT) as a potential internal standard against other commonly used standards, offering insights for researchers, scientists, and drug development professionals.

While direct experimental data exhaustively comparing the performance of 2,6-DMT to all common internal standards is limited in publicly available literature, a robust theoretical and practical comparison can be constructed based on its chemical properties and the well-established principles of internal standard selection.

Principles of Internal Standard Selection

The ideal internal standard should exhibit the following characteristics:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample extraction, derivatization, and chromatographic separation.

  • Co-elution (or near co-elution): In chromatography, the IS should elute close to the analyte of interest to experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.

  • Resolvable Signal: The signal of the IS must be clearly distinguishable from the signals of the analyte and other matrix components. For mass spectrometry, this is typically achieved by a difference in the mass-to-charge ratio (m/z).

  • Purity and Stability: The IS should be of high purity and stable throughout the entire analytical process.

  • Absence in Samples: The IS should not be naturally present in the samples being analyzed.

Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium (²H), ¹³C, ¹⁵N), are considered the gold standard. They have nearly identical physicochemical properties to the analyte, making them excellent mimics throughout the analytical process.

Performance Comparison of this compound and Common Internal Standards

Based on its structure—an aromatic ring with a methyl group and two methoxy groups—2,6-DMT can be theoretically compared to other common standards used for the analysis of aromatic compounds. The following table summarizes the potential advantages and disadvantages of 2,6-DMT in comparison to standards like toluene, deuterated toluene (Toluene-d8), and its own hypothetical deuterated counterpart, this compound-d_x_.

Internal StandardAnalyte Similarity & Matrix Effect CompensationPotential for Chromatographic InterferenceAvailability and CostOverall Suitability
This compound (2,6-DMT) Good for analytes with similar polarity and functionality (e.g., other methoxy-substituted aromatics). The two methoxy groups increase its polarity compared to toluene, which may better mimic more polar analytes.May co-elute with other sample components, especially in complex matrices. Not suitable if 2,6-DMT is naturally present in the sample.Readily available and relatively low cost.Good (with validation): A viable option for analytes with similar structure, particularly when cost is a concern. Thorough validation is crucial to ensure no interference and adequate correction for matrix effects.
Toluene Suitable for nonpolar aromatic compounds. Its volatility and chromatographic behavior are well-characterized.[1]High volatility can lead to losses during sample preparation. May not adequately compensate for matrix effects on more polar analytes.[1]Widely available and inexpensive.Moderate: Best suited for simple, nonpolar analytes. Its different polarity compared to methoxylated compounds limits its effectiveness in complex matrices for such analytes.
Toluene-d8 Excellent for toluene and other similar nonpolar aromatic analytes. As a SIL-IS, it co-elutes and experiences nearly identical matrix effects, providing superior correction.[2][3]Minimal risk of interference with the non-labeled analyte.More expensive than non-labeled toluene but widely available.Excellent (for nonpolar aromatics): The preferred choice for the analysis of toluene and structurally related nonpolar compounds due to its ability to provide high accuracy and precision.[2]
1,4-Dimethoxybenzene-D10 Excellent for the analysis of dimethoxybenzene isomers and other structurally similar compounds. As a SIL-IS, it provides robust correction for matrix effects and variability.[4]Minimal risk of interference.Higher cost and less common than Toluene-d8, but available from specialty chemical suppliers.Excellent (for dimethoxybenzenes): Demonstrates the high performance of a deuterated analog for a structurally related compound, suggesting a deuterated 2,6-DMT would perform similarly well for its non-labeled counterpart.[4]

Experimental Protocols

As specific, validated experimental data for 2,6-DMT as an internal standard is not widely published, a general protocol for the validation of any new internal standard is provided below. This protocol should be adapted based on the specific analyte, matrix, and analytical instrumentation.

General Protocol for Internal Standard Validation in GC-MS

1. Objective: To validate the suitability of this compound as an internal standard for the quantitative analysis of a target analyte in a specific matrix.

2. Materials and Reagents:

  • Target analyte standard

  • This compound (high purity)

  • Blank matrix (e.g., plasma, soil extract)

  • High-purity solvents (e.g., methanol, acetonitrile, dichloromethane)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

3. Standard Preparation:

  • Prepare individual stock solutions of the analyte and 2,6-DMT in a suitable solvent.

  • Prepare a series of calibration standards by spiking a constant concentration of the 2,6-DMT stock solution into varying concentrations of the analyte stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte in the blank matrix, each spiked with the same constant concentration of 2,6-DMT.

4. Sample Preparation:

  • To an aliquot of the unknown sample, add the same constant amount of the 2,6-DMT stock solution.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

5. GC-MS Analysis:

  • Develop a GC method that provides good chromatographic separation of the analyte, 2,6-DMT, and any potential interfering peaks from the matrix.

  • Optimize the MS parameters for the detection of both the analyte and 2,6-DMT. Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

6. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the analyte concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on multiple days. The accuracy (% bias) should be within ±15% of the nominal concentration, and the precision (% RSD) should be ≤ 15%.

  • Recovery: Compare the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency. The recovery of the analyte and the IS should be consistent across different concentrations.

  • Matrix Effect: Analyze the analyte and IS in a clean solvent and in the blank matrix extract. The peak areas should be comparable, indicating minimal ion suppression or enhancement. The use of a SIL-IS is the most effective way to compensate for matrix effects.[5]

Visualizations

The following diagrams illustrate the logical workflow for selecting an internal standard and a general experimental workflow for quantitative analysis.

internal_standard_selection cluster_criteria Selection Criteria cluster_types Internal Standard Types cluster_decision Decision structural_similarity Structural Similarity analog_is Structural Analog structural_similarity->analog_is coelution Co-elution coelution->analog_is resolvable_signal Resolvable Signal resolvable_signal->analog_is purity_stability Purity & Stability purity_stability->analog_is not_in_sample Absent in Sample not_in_sample->analog_is sil_is Stable Isotope-Labeled (SIL) toluene_d8 Toluene-d8 sil_is->toluene_d8 analog_is->sil_is is less ideal than dmt This compound analog_is->dmt toluene Toluene analog_is->toluene analyte Analyte of Interest analyte->structural_similarity analyte->coelution

Caption: Logical workflow for selecting an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Validation sample_prep Sample + IS gcms GC-MS Analysis sample_prep->gcms cal_prep Calibration Standards + IS cal_prep->gcms qc_prep QC Samples + IS qc_prep->gcms integration Peak Area Integration gcms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio curve Construct Calibration Curve ratio->curve quant Quantify Analyte in Samples curve->quant validation Assess Validation Parameters quant->validation

Caption: General experimental workflow for quantitative analysis using an internal standard.

Conclusion

This compound presents itself as a potentially suitable internal standard for the analysis of moderately polar aromatic compounds due to its structural features and ready availability. Its performance is expected to be superior to less structurally similar standards like toluene for these types of analytes. However, it is unlikely to match the performance of a stable isotope-labeled internal standard, which remains the gold standard for minimizing variability and compensating for matrix effects.

For researchers considering 2,6-DMT, a thorough method validation as outlined above is critical to ensure it meets the required performance characteristics for the specific application. In the absence of a deuterated analog, 2,6-DMT can be a cost-effective and viable option, provided that its behavior in the analytical system is well-understood and controlled.

References

A Comparative Guide to Methylation Agents and Strategies for the Synthesis of 2-Methylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-methylresorcinol, a key intermediate for dyes, pharmaceuticals, and resins, presents a significant regioselectivity challenge.[1][2][3] Direct methylation of resorcinol often leads to a mixture of C-methylated and O-methylated products, with the C4 and C6 positions being more sterically accessible and electronically favored for electrophilic substitution than the hindered C2 position. This guide provides a comparative analysis of synthetic strategies and methylation agents, offering experimental data and protocols to inform researchers in selecting the most effective method.

Comparative Analysis of Synthetic Strategies

Direct C-methylation of the resorcinol ring at the C2 position is inefficient. The most successful and high-yielding methods involve indirect, multi-step syntheses that protect the more reactive C4 and C6 positions, allowing for targeted methylation at C2.

Synthetic StrategyKey Methylating Step/AgentOverall Yield (%)Product Purity (%)Key ConditionsAdvantagesDisadvantages
Indirect Synthesis via t-Butyl Protection [4]Hydrogenolysis of an aminomethyl group (Mannich intermediate)62.3%99.8%1. Protection (t-Bu) 2. Mannich Reaction 3. Hydrogenolysis (Pd/C) 4. Deprotection (AlCl₃)High regioselectivity and purity.Multi-step process increases time and resource requirements.
Indirect Synthesis via Cyclohexanedione Intermediate [1][5]Hydrogenolysis of an aminomethyl group on a cyclohexanedione ring63-71%98.0-98.2%1. Mannich Reaction 2. Hydrogenolysis (Pd/C) 3. DehydrogenationHigh yield and purity; commercially viable process.Requires specific starting materials and dehydrogenation step.
Direct Dianion Methylation [6][7]Methyl Iodide (MeI)Low (not reported as isolated yield)Poor (mixture of products)Strong base (LiH, NaH), THF or Methanol solventSingle-step methylation.Lacks selectivity, resulting in C- and O-methylation at various positions. Highly dependent on solvent and cation.
Performance of Methylating Agents

The choice of methylating agent is intrinsically linked to the synthetic strategy. In indirect methods, methylation is not performed directly on the resorcinol ring, while in direct methods, the agent's reactivity and the reaction conditions are critical.

  • Methyl Iodide (MeI): A highly reactive and common laboratory methylating agent. In the context of direct resorcinol methylation, its high reactivity contributes to a lack of selectivity, leading to multiple products.[6][7] It is toxic and a suspected carcinogen, requiring careful handling.[8]

  • Dimethyl Sulfate (DMS): Another highly effective but extremely toxic and carcinogenic methylating agent.[9][10] Its use is generally reserved for when other, safer agents are ineffective. It is often employed for exhaustive O-methylation of phenols.[10]

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative to MeI and DMS.[8][11] It typically requires higher temperatures and base catalysis to achieve methylation.[9][11] While not documented for the specific indirect syntheses cited, it represents a safer potential alternative for O-methylation steps in related syntheses.

Experimental Protocols

Protocol 1: Indirect Synthesis of 2-Methylresorcinol via t-Butyl Protection

This four-step method provides high yield and purity by protecting the reactive C4 and C6 positions.[4]

Step 1: Synthesis of 4,6-di-t-butylresorcinol

  • Resorcinol and tert-butanol are reacted in the presence of concentrated sulfuric acid.

Step 2: Synthesis of 2-[(dimethylamino)methyl]-4,6-di-t-butylresorcinol (Mannich Reaction)

  • 4,6-di-t-butylresorcinol is reacted with formaldehyde and dimethylamine.

Step 3: Synthesis of 2-Methyl-4,6-di-t-butylresorcinol (Hydrogenolysis)

  • The product from Step 2 undergoes hydrogenolysis using a Palladium on Carbon (Pd/C) catalyst. This step effectively reduces the aminomethyl group to a methyl group.

Step 4: Synthesis of 2-Methylresorcinol (Debutylation)

  • The t-butyl protecting groups are removed from 2-methyl-4,6-di-t-butylresorcinol using aluminum trichloride (AlCl₃) as a catalyst to yield the final product.

G Resorcinol Resorcinol Step1 Step 1: Protection (tert-butanol, H₂SO₄) Resorcinol->Step1 Protected 4,6-di-t-butylresorcinol Step1->Protected Step2 Step 2: Mannich Reaction (Formaldehyde, Dimethylamine) Protected->Step2 MannichBase 2-[(dimethylamino)methyl]- 4,6-di-t-butylresorcinol Step2->MannichBase Step3 Step 3: Hydrogenolysis (H₂, Pd/C) MannichBase->Step3 MethylatedProtected 2-Methyl-4,6-di-t-butylresorcinol Step3->MethylatedProtected Step4 Step 4: Deprotection (AlCl₃) MethylatedProtected->Step4 FinalProduct 2-Methylresorcinol Step4->FinalProduct

Caption: Workflow for the indirect synthesis of 2-methylresorcinol.

Protocol 2: Direct Methylation of Resorcinolate Dianion

This protocol illustrates the direct methylation approach, which highlights the challenges of selectivity. The product distribution is highly sensitive to the choice of cation and solvent.[6]

  • Dianion Formation: Resorcinol is dissolved in a suitable solvent (e.g., tetrahydrofuran for higher C-methylation, or methanol).

  • A strong base (e.g., two equivalents of lithium hydride or sodium hydride) is added to the solution to form the resorcinolate dianion. The reaction is typically heterogeneous.

  • Methylation: Methyl iodide is added to the suspension. The mixture is stirred for a specified period.

  • Work-up and Analysis: The reaction is quenched, and the product mixture is extracted. The ratio of C-methylated (2-methylresorcinol, 4-methylresorcinol, etc.) to O-methylated (3-methoxyphenol, etc.) products is determined, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Key Finding: Using a lithium salt in a non-polar solvent like tetrahydrofuran favors C-methylation, whereas a sodium salt favors O-methylation.[6]

G cluster_start Reactants cluster_products Potential Products Resorcinol Resorcinolate Dianion p Resorcinol->p MeI Methyl Iodide (MeI) MeI->p CMono C-Methylated (e.g., 2-Methylresorcinol, 4-Methylresorcinol) Mixed C,O-Methylated CMono->Mixed OMono O-Methylated (3-Methoxyphenol) DiO Di-O-Methylated (1,3-Dimethoxybenzene) OMono->DiO p->CMono C-Alkylation (Favored by Li⁺, THF) p->OMono O-Alkylation (Favored by Na⁺)

Caption: Competing pathways in the direct methylation of resorcinol.

Conclusion

For researchers aiming to synthesize 2-methylresorcinol with high purity and yield, indirect synthetic routes are demonstrably superior to direct methylation. The strategy involving protection of the C4 and C6 positions with t-butyl groups, followed by a Mannich reaction, hydrogenolysis, and deprotection, offers a reliable and well-documented pathway to obtaining the desired product with over 99% purity.[4] While direct methylation using agents like methyl iodide is mechanistically insightful, it is not a practical preparative method due to a profound lack of regioselectivity. The choice of a specific methylating agent is secondary to the overall synthetic strategy employed.

References

Comparative Guide to Quantitative Analytical Methods for 2,6-Dimethoxytoluene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated quantitative analytical methods for the determination of 2,6-Dimethoxytoluene in complex mixtures. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices encountered during drug discovery, development, and quality control. This document outlines experimental protocols, presents a comparative analysis of performance characteristics for three common techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides visualizations to clarify validation workflows.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose, ensuring data is reliable, reproducible, and accurate.[1][2][3][4] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3][5]

Comparative Overview of Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[4] It offers excellent quantitative performance and is a mainstay in pharmaceutical quality control.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high separation efficiency and definitive identification based on mass spectra. It is particularly well-suited for volatile and thermally stable compounds like this compound.[4]

  • Quantitative NMR (qNMR): An inherently quantitative primary method where signal intensity is directly proportional to the number of nuclei.[6][7] It allows for quantification without the need for an identical analyte standard, using a certified internal standard instead, which is advantageous when a highly pure standard of the analyte is unavailable.[6][8]

Quantitative Performance Comparison

The following table summarizes typical performance data for the validated quantification of this compound using HPLC-UV, GC-MS, and qNMR. Data is compiled based on established principles and performance characteristics for the analysis of similar aromatic compounds.

Validation Parameter HPLC-UV GC-MS (SIM Mode) ¹H-qNMR (600 MHz)
Linearity (R²) > 0.999> 0.999> 0.999
Range 0.1 - 100 µg/mL0.01 - 20 µg/mL0.5 - 50 mg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Precision (% RSD) < 2.0%< 1.5%< 0.5%
LOD ~50 ng/mL~2 ng/mL~0.1 mg/mL
LOQ ~150 ng/mL~10 ng/mL~0.5 mg/mL
Specificity High (potential co-elution)Very High (mass fragmentation)Very High (unique chemical shifts)
Robustness GoodVery GoodExcellent

% RSD = Percent Relative Standard Deviation; LOD = Limit of Detection; LOQ = Limit of Quantitation

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v) containing 0.1% formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically near 275 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the complex mixture sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and specific quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890/5977 or equivalent).[10]

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Inlet Temperature: 260 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 3 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 152, 137, 122).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards covering the intended range (e.g., 0.01, 0.1, 1, 10, 20 µg/mL).

  • Sample Preparation: Employ a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the complex matrix.[11] Evaporate the solvent and reconstitute in the analysis solvent.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This protocol provides a primary method for determining the purity or concentration of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 600 MHz) with a high-precision sample tube.[6]

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[7]

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation and Calculation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial using a microbalance.[6]

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquire the ¹H-NMR spectrum.

  • Integrate a well-resolved signal for this compound (e.g., the aromatic protons or the methoxy protons) and a signal from the internal standard.

  • Calculate the purity or concentration using the following equation[7]:

    Puritysample = (Isample / Iref) * (Nref / Nsample) * (Msample / Mref) * (mref / msample) * Purityref

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity

    • sample = this compound

    • ref = Internal Standard Reference

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analytical method validation process.

G start_node start_node end_node end_node process_node process_node A Method Development B Method Optimization A->B Refine C Validation Protocol Definition B->C Finalize D Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) C->D E Data Analysis & Evaluation against Acceptance Criteria D->E E->B Re-optimize if failed F Method Documentation & Standard Operating Procedure (SOP) E->F If passed G Routine Use & Monitoring F->G

Caption: Workflow for Analytical Method Validation.

G cluster_quant Quantitation Limits center_node center_node param_node param_node Linearity Linearity & Range LOQ LOQ Linearity->LOQ Defines lower limit LOD LOD LOQ->LOD LOQ > LOD Accuracy Accuracy LOQ->Accuracy Required for accuracy Precision Precision LOQ->Precision Required for precision Specificity Specificity Specificity->Linearity Ensures response is from analyte Specificity->Accuracy Prevents interference

Caption: Interrelationship of Key Validation Parameters.

References

benchmarking different synthesis routes for 2,6-Dimethoxytoluene based on yield and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2,6-dimethoxytoluene, a key intermediate in the pharmaceutical and fine chemical industries. The analysis focuses on reaction yield and reagent cost to assist researchers in selecting the most efficient and economical pathway for their specific needs. Detailed experimental protocols are provided for each route, and key data is summarized for ease of comparison.

Executive Summary

Two principal synthetic pathways to this compound are evaluated:

  • Route 1: Direct Methylation of 2,6-Dihydroxytoluene. This one-step process involves the direct alkylation of commercially available 2,6-dihydroxytoluene.

  • Route 2: Multi-step Synthesis from 2,6-Dinitrotoluene. This pathway involves a three-step sequence: reduction of the nitro groups, diazotization followed by hydrolysis, and subsequent methylation.

The direct methylation of 2,6-dihydroxytoluene (Route 1) is the more straightforward and cost-effective approach, primarily due to its single-step nature and high-yielding final conversion. While the multi-step synthesis from 2,6-dinitrotoluene (Route 2) is a viable alternative, its overall yield is lower, and the multiple transformations contribute to a higher cumulative cost.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: Direct MethylationRoute 2: From 2,6-Dinitrotoluene
Starting Material 2,6-Dihydroxytoluene2,6-Dinitrotoluene
Number of Steps 13
Overall Yield High (Typical >90%)Moderate (Estimated 40-50%)
Key Reagents Dimethyl sulfate, Sodium hydroxidePalladium on carbon, Hydrogen, Sodium nitrite, Sulfuric acid, Dimethyl sulfate, Sodium hydroxide
Estimated Cost LowerHigher
Process Complexity LowHigh

Table 2: Cost Analysis of Key Reagents

ReagentPrice per Unit (USD)
2,6-Dihydroxytoluene (2-Methylresorcinol)$30 - $155 per 100g[1][2]
2,6-Dinitrotoluene$45 - $107 per 25g[3][4]
Dimethyl sulfate~$85 per 1L[5]
Methyl iodide~$112 per 25g[6]
Sodium Hydroxide~$10 per 100g[7]
2,6-Diaminotoluene~$42 - $179 per 25g[8][9]
Sodium Nitrite~$20 per 500g
Sulfuric Acid~$30 per 2.5L
Palladium on Carbon (10%)~$100 per 10g

Note: Prices are estimates based on currently available data and may vary depending on the supplier and purity.

Experimental Protocols

Route 1: Direct Methylation of 2,6-Dihydroxytoluene (Williamson Ether Synthesis)

This method utilizes the well-established Williamson ether synthesis for the efficient methylation of the hydroxyl groups of 2,6-dihydroxytoluene.

Materials:

  • 2,6-Dihydroxytoluene (2-Methylresorcinol)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxytoluene (1.0 eq) in a suitable solvent such as anhydrous diethyl ether.

  • Prepare a solution of sodium hydroxide (2.2 eq) in water and add it dropwise to the reaction mixture with vigorous stirring.

  • After the formation of the sodium salt of 2,6-dihydroxytoluene, add dimethyl sulfate (2.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or ethanol) to yield pure this compound.

Expected Yield: While a specific yield for this exact reaction was not found in the literature, Williamson ether syntheses of phenols are generally high-yielding, often exceeding 90%.

Route 2: Multi-step Synthesis from 2,6-Dinitrotoluene

This route involves three distinct chemical transformations to arrive at the target molecule.

Step 1: Reduction of 2,6-Dinitrotoluene to 2,6-Diaminotoluene

Materials:

  • 2,6-Dinitrotoluene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 2,6-dinitrotoluene (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1.0-1.2 MPa) and heat to 110-125°C.[10]

  • Maintain the reaction under these conditions with vigorous stirring for approximately 30 minutes, or until hydrogen uptake ceases.[10]

  • Cool the reaction mixture, carefully vent the hydrogen gas, and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2,6-diaminotoluene. A patent suggests a yield of over 50% for this step when starting from a mixture of dinitrotoluenes.[10]

Step 2: Diazotization and Hydrolysis of 2,6-Diaminotoluene to 2,6-Dihydroxytoluene

Materials:

  • 2,6-Diaminotoluene

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-diaminotoluene (1.0 eq) in water and cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to adjust the pH to 1-3.[11]

  • Prepare a solution of sodium nitrite (2.2 eq) in water and add it dropwise to the cooled reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-3 hours.[11]

  • Slowly warm the reaction mixture to 40-80°C and maintain for 3-6 hours to facilitate hydrolysis.[11]

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dihydroxytoluene. A patent reports a yield of up to 95% for this transformation.[12]

Step 3: Methylation of 2,6-Dihydroxytoluene to this compound

Follow the procedure outlined in Route 1 . The expected yield for this final step would be high, similar to that of Route 1.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Direct Methylation cluster_1 Route 2: From 2,6-Dinitrotoluene DHT 2,6-Dihydroxytoluene DMT_R1 This compound DHT->DMT_R1 Methylation (Dimethyl sulfate, NaOH) Yield: >90% (Est.) DNT 2,6-Dinitrotoluene DAT 2,6-Diaminotoluene DNT->DAT Reduction (H2, Pd/C) Yield: >50% DHT_R2 2,6-Dihydroxytoluene DAT->DHT_R2 Diazotization & Hydrolysis (NaNO2, H2SO4) Yield: ~95% DMT_R2 This compound DHT_R2->DMT_R2 Methylation (Dimethyl sulfate, NaOH) Yield: >90% (Est.)

Caption: Synthetic pathways to this compound.

References

Navigating Catalysis: A Guide to Non-Reactive NMR Markers Beyond 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in catalysis studies, the selection of an appropriate internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for accurate kinetic and quantitative analysis. While 2,6-dimethoxytoluene has been a common choice, its potential for reactivity under certain catalytic conditions necessitates the exploration of more robust, non-reactive alternatives. This guide provides a comprehensive comparison of alternative NMR markers, supported by experimental data and detailed protocols to ensure the integrity of your catalysis research.

The ideal internal standard for in-situ NMR monitoring of catalytic reactions must exhibit exceptional chemical inertness, maintaining its structural integrity in the presence of highly reactive catalysts, substrates, and intermediates, often at elevated temperatures and pressures. Furthermore, it should possess signals in a region of the NMR spectrum that is free from overlap with signals from other reaction components, be soluble in the reaction medium, and be of high purity.

This guide explores the performance of several promising alternatives to this compound, including hexamethyldisiloxane (HMDSO), ferrocene, and 1,3,5-trimethoxybenzene. Their suitability is evaluated based on their stability, signal characteristics, and ease of use in various catalytic systems.

Comparative Analysis of Alternative NMR Markers

The selection of a suitable non-reactive NMR marker is a critical step in designing reliable in-situ catalysis studies. The following table summarizes the key properties and performance characteristics of prominent alternatives to this compound.

Internal StandardChemical StructureKey ¹H NMR Signal(s) (ppm)SolubilityAdvantagesDisadvantages
Hexamethyldisiloxane (HMDSO) (CH₃)₃SiOSi(CH₃)₃~0.06 (s, 18H)High in non-polar organic solventsSingle, sharp singlet in an uncongested region; Volatile, allowing for easy removalLow solubility in polar solvents
Ferrocene Fe(C₅H₅)₂~4.15 (s, 10H)Soluble in many organic solventsSharp singlet; Stable organometallic compoundPotential for electrochemical activity; Signal may overlap with aromatic protons
1,3,5-Trimethoxybenzene C₆H₃(OCH₃)₃~6.1 (s, 3H), ~3.75 (s, 9H)Soluble in many organic solventsTwo sharp singlets; Generally inertAromatic signal can overlap with other aromatic species
1,4-Dinitrobenzene C₆H₄(NO₂)₂~8.45 (s, 4H)Soluble in many organic solventsSingle sharp singlet in the downfield regionPotential for reduction under certain catalytic conditions
Maleic Acid HOOCCH=CHCOOH~6.3 (s, 2H)Soluble in polar solventsSimple spectrumPotential for esterification or other reactions with alcohols or bases

Experimental Protocols for Validation and Use

To ensure the reliability of your chosen internal standard, it is crucial to validate its inertness under the specific conditions of your catalytic reaction. The following protocols provide a framework for this validation and for the subsequent use of the standard in reaction monitoring.

Protocol 1: Validation of Internal Standard Inertness

Objective: To confirm that the internal standard does not react with the catalyst, reagents, or intermediates under the reaction conditions.

Materials:

  • Internal standard (e.g., HMDSO, ferrocene, 1,3,5-trimethoxybenzene)

  • Catalyst (e.g., Palladium acetate)

  • Ligand (if applicable)

  • Solvent (deuterated or non-deuterated)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a control sample: In an NMR tube, dissolve a precisely weighed amount of the internal standard and the catalyst in the chosen solvent.

  • Acquire initial ¹H NMR spectrum: Record a spectrum at the start of the experiment (t=0).

  • Incubate under reaction conditions: Heat the NMR tube to the intended reaction temperature and maintain it for the expected duration of the catalytic reaction.

  • Acquire subsequent ¹H NMR spectra: Record spectra at regular intervals throughout the incubation period.

  • Analyze the data: Compare the integrals of the internal standard's signals over time. A constant integral value confirms the standard's inertness. Any significant change indicates reactivity.

Protocol 2: In-situ NMR Monitoring of a Catalytic Reaction

Objective: To quantitatively monitor the progress of a catalytic reaction using a validated non-reactive internal standard.

Materials:

  • Validated internal standard

  • Reactants and catalyst for the specific reaction (e.g., Suzuki-Miyaura coupling)

  • Solvent (deuterated or non-deuterated)

  • High-pressure NMR tubes (if required)

  • NMR spectrometer equipped with variable temperature capabilities

Procedure:

  • Prepare the reaction mixture: In a vial, combine the reactants, catalyst, and a precisely weighed amount of the internal standard.

  • Transfer to NMR tube: Transfer an aliquot of the reaction mixture to an NMR tube.

  • Acquire initial spectrum: Record a ¹H NMR spectrum at t=0 before initiating the reaction.

  • Initiate the reaction: Typically by heating the sample to the desired reaction temperature inside the NMR probe.

  • Monitor the reaction: Acquire ¹H NMR spectra at regular time intervals.

  • Process and analyze the data: Integrate the signals of the reactants, products, and the internal standard. The concentration of each species at a given time point can be calculated relative to the constant integral of the internal standard.

Logical Workflow for Selecting a Non-Reactive NMR Marker

The selection of an appropriate internal standard is a critical decision that can significantly impact the quality of data from catalysis studies. The following diagram illustrates a logical workflow to guide this selection process.

G Workflow for Selecting a Non-Reactive NMR Marker cluster_0 Initial Screening cluster_1 Experimental Validation cluster_2 Final Selection A Identify Potential Candidates (e.g., HMDSO, Ferrocene, TMB) B Check Solubility in Reaction Medium A->B C Analyze NMR Spectra for Signal Overlap B->C D Perform Inertness Test (Protocol 1) C->D Proceed if no overlap E Analyze Stability at Reaction Temperature D->E F Verify Non-Reactivity with Catalyst and Reagents E->F G Select Most Stable and Non-Overlapping Standard F->G Proceed if inert H Proceed with In-situ Catalysis Study (Protocol 2) G->H

Caption: A flowchart illustrating the decision-making process for selecting a suitable non-reactive internal standard for NMR catalysis studies.

Signaling Pathway for a Catalytic Reaction Monitored by NMR

The following diagram illustrates the general signaling pathway of a catalytic reaction and how an internal standard is used to quantify the changes in reactant and product concentrations over time.

G NMR Monitoring of a Catalytic Cycle cluster_cycle Catalytic Cycle Reactant Reactant(s) Intermediate Catalyst-Reactant Intermediate Reactant->Intermediate Reaction Initiation NMR NMR Spectrometer Reactant->NMR Product Product(s) Catalyst Catalyst Product->NMR Catalyst->Intermediate Forms Intermediate->Product Product Formation Intermediate->Catalyst Regenerates IS Internal Standard IS->NMR

Caption: A diagram showing the relationship between reactants, products, catalyst, and a non-reactive internal standard as monitored by NMR spectroscopy.

By carefully selecting and validating a non-reactive NMR marker according to the guidelines and protocols presented here, researchers can significantly enhance the accuracy and reliability of their catalysis studies, leading to a deeper understanding of reaction mechanisms and the development of more efficient catalytic processes.

A Comparative Guide to the Synthesis of 2,6-Dimethoxytoluene: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dimethoxytoluene, a key intermediate in the development of various pharmaceuticals and fine chemicals, has traditionally relied on methods that are effective but pose significant environmental and safety concerns. The emergence of green chemistry principles has prompted the development of more sustainable alternatives. This guide provides an objective comparison of a traditional synthesis approach using dimethyl sulfate (DMS) and a green chemistry approach utilizing dimethyl carbonate (DMC) for the O-methylation of the precursor, 2,6-dihydroxytoluene.

At a Glance: Comparison of Synthesis Parameters

The following table summarizes the key quantitative data for the traditional and green synthesis approaches for the methylation of phenolic compounds, serving as a model for the synthesis of this compound. It is important to note that the data for the traditional method is based on the methylation of a similar phenolic compound, gallic acid, due to the limited availability of detailed public data for the specific target molecule, highlighting a common challenge in comparing established but potentially hazardous methods with newer, greener alternatives.

ParameterTraditional Approach (Dimethyl Sulfate)Green Chemistry Approach (Dimethyl Carbonate)
Methylating Agent Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Starting Material 2,6-Dihydroxytoluene2,6-Dihydroxytoluene
Typical Solvent Water, AcetoneAcetonitrile, or DMC as solvent
Catalyst/Base Sodium Hydroxide (NaOH)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Reaction Temperature 30-100°C160-190°C (Microwave)
Reaction Time Several hours40 minutes
Reported Yield 89-92% (for trimethylgallic acid)[1]~91% (for veratrole from catechol)[2]
Key Byproducts Sodium sulfate, potential for hazardous organic wasteMethanol, Carbon Dioxide
Safety Concerns DMS is highly toxic, carcinogenic, and mutagenic.[1]DMC is non-toxic and biodegradable.
Environmental Impact Generation of inorganic salt waste, use of hazardous reagent.Reduced waste, use of a green reagent.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations in both the traditional and green synthesis routes for this compound.

G cluster_traditional Traditional Synthesis Pathway Dihydroxytoluene 2,6-Dihydroxytoluene Alkoxide Dianion Intermediate Dihydroxytoluene->Alkoxide Deprotonation Product_T This compound Alkoxide->Product_T SN2 Reaction DMS Dimethyl Sulfate (DMS) (CH3)2SO4 DMS->Product_T Waste_T Sodium Sulfate (Na2SO4) Base_T NaOH Base_T->Alkoxide

Caption: Traditional synthesis of this compound via Williamson ether synthesis using dimethyl sulfate.

G cluster_green Green Synthesis Pathway Dihydroxytoluene_G 2,6-Dihydroxytoluene Product_G This compound Dihydroxytoluene_G->Product_G O-methylation DMC_G Dimethyl Carbonate (DMC) (CH3O)2CO DMC_G->Product_G Byproduct_G Methanol + CO2 Base_G DBU (catalytic) Base_G->Dihydroxytoluene_G Activation Microwave Microwave Irradiation Microwave->Product_G Energy Source

Caption: Green synthesis of this compound using dimethyl carbonate under microwave irradiation.

Experimental Protocols

The following are representative experimental protocols for the traditional and green chemistry approaches.

Traditional Synthesis: O-Methylation with Dimethyl Sulfate (Adapted from a similar methylation)

This protocol is adapted from the well-established Williamson ether synthesis, a common method for preparing ethers. A detailed procedure for the methylation of gallic acid using dimethyl sulfate is provided as a representative example of this traditional approach.[1]

Materials:

  • 2,6-Dihydroxytoluene

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 2,6-dihydroxytoluene in an aqueous solution of sodium hydroxide at room temperature. The solution should be cooled to manage any exothermicity.

  • Slowly add dimethyl sulfate to the stirred solution. The temperature should be carefully monitored and maintained, typically between 30-45°C, using external cooling if necessary.[1]

  • After the initial addition, a second portion of dimethyl sulfate may be added, and the reaction mixture is then heated to reflux for several hours to ensure complete methylation.[1]

  • Upon completion, the reaction mixture is cooled, and any excess DMS is quenched, typically by adding a base like sodium hydroxide and heating to hydrolyze the remaining DMS.

  • The mixture is then acidified with hydrochloric acid to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Safety Note: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Green Chemistry Synthesis: Microwave-Assisted O-Methylation with Dimethyl Carbonate

This protocol is based on modern, green chemistry principles, utilizing a safer methylating agent and an energy-efficient heating method. The following is a representative procedure for the methylation of dihydroxybenzene derivatives using dimethyl carbonate under microwave irradiation.[2]

Materials:

  • 2,6-Dihydroxytoluene

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

  • Acetonitrile (as co-solvent, optional)

  • Appropriate organic solvent for workup (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dihydroxytoluene, dimethyl carbonate (which can also act as the solvent), and a catalytic amount of DBU. Acetonitrile can be used as a co-solvent.[2]

  • Seal the vessel and place it in a focused microwave reactor.

  • Irradiate the mixture at a set temperature, typically between 160-190°C, for a short duration, for instance, 40 minutes.[2] The reaction progress can be monitored by techniques like GC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture is then typically diluted with an organic solvent like ethyl acetate and washed with water and brine to remove the catalyst and any other water-soluble byproducts.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Concluding Remarks

The comparison clearly demonstrates the significant advantages of the green chemistry approach for the synthesis of this compound. While the traditional method using dimethyl sulfate can provide high yields, the extreme toxicity of the reagent and the generation of inorganic waste make it an undesirable process from a safety and environmental standpoint.

The green approach, employing dimethyl carbonate, offers a much safer and more environmentally benign alternative.[3] Although it may require higher temperatures, the use of microwave irradiation can significantly reduce reaction times, making the process more efficient. The byproducts, methanol and carbon dioxide, are less harmful than the salt waste generated in the traditional method. For researchers and professionals in drug development, adopting such green methodologies is not only a step towards safer laboratory practices but also aligns with the growing global emphasis on sustainable chemical manufacturing.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethoxytoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,6-Dimethoxytoluene is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its associated hazards. This chemical is classified as an irritant and is harmful to aquatic life.[1][2]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][3]
Aquatic Hazard Harmful to aquatic life.[1]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[3]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration.[3] This process must be carried out by a licensed and qualified hazardous waste management company.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect unused or expired this compound in its original container or a clearly labeled, compatible waste container.

  • Contaminated Materials: Any materials, such as personal protective equipment (gloves, etc.), absorbent pads used for spills, or contaminated labware, must be collected and disposed of as hazardous waste. These items should be placed in a designated, sealed, and properly labeled container.

  • Segregation: It is crucial to segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.

Step 2: Waste Storage and Labeling

  • Container Requirements: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory, away from general work areas.

Step 3: Professional Waste Disposal

  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed professional waste disposal service.[3]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable federal (EPA, RCRA), state, and local regulations.

  • Incineration: The designated disposal facility will utilize a chemical incinerator equipped with an afterburner and scrubber to ensure the complete and environmentally sound destruction of the chemical.[3]

Step 4: Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Contain the Spill:

    • Solid Spills: Carefully sweep or vacuum the spilled material, avoiding the creation of dust, and place it into a labeled container for hazardous waste disposal.[3]

    • Liquid Spills: Use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal Pathway cluster_3 Spill Response start This compound Waste Generated collect_solid Collect Solid Waste in Labeled Container start->collect_solid collect_contaminated Collect Contaminated Materials Separately start->collect_contaminated storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_contaminated->storage labeling Ensure Container is Labeled 'Hazardous Waste' with Chemical Name storage->labeling contact_vendor Contact Licensed Hazardous Waste Vendor labeling->contact_vendor incineration Incineration at a Permitted Facility contact_vendor->incineration spill Spill Occurs contain Contain & Clean Spill spill->contain spill_waste Collect Spill Debris as Hazardous Waste contain->spill_waste spill_waste->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dimethoxytoluene

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful to aquatic life.[3]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles are required. In situations with a potential for splashing, a face shield should also be worn.[4][5]
Hand Protection Chemically resistant gloves, such as butyl rubber or neoprene, must be worn. Inspect gloves for any damage before use and dispose of contaminated gloves properly.[6][7]
Respiratory Protection For nuisance exposures, a dust mask (type N95 or P95) is recommended.[1] For higher-level protection or in poorly ventilated areas, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1]
Body Protection A standard lab coat is required. For tasks with a higher risk of exposure, consider wearing coveralls or a chemical-resistant apron.[4][7]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is being used.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Store separately from foodstuff containers.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Cleanup:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Contain: Prevent the spill from entering drains.[1][3]

  • Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material. Place the contained material into a suitable, labeled, and closed container for disposal.[1][7]

  • Decontaminate: Thoroughly clean the spill area after the material has been removed.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Disposal: Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Regulations: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[3][8]

Visual Workflows

The following diagrams illustrate the key processes for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure Chemical C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H EmergencyResponsePlan cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill & Prevent Drain Entry Ventilate->Contain Cleanup Clean up with appropriate materials Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Flush Flush Affected Area (Skin/Eyes) Exposure->Flush FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir Medical Seek Immediate Medical Attention Remove->Medical Flush->Medical FreshAir->Medical

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxytoluene
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxytoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.